molecular formula C33H44N4O6S B1678511 PL-100 CAS No. 612547-11-2

PL-100

Cat. No.: B1678511
CAS No.: 612547-11-2
M. Wt: 624.8 g/mol
InChI Key: QAHLFXYLXBBCPS-IZEXYCQBSA-N
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Description

PPL-100 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name

methyl N-[(2S)-1-[[(5S)-5-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-6-hydroxyhexyl]amino]-1-oxo-3,3-diphenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O6S/c1-24(2)22-37(44(41,42)29-19-17-27(34)18-20-29)28(23-38)16-10-11-21-35-32(39)31(36-33(40)43-3)30(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h4-9,12-15,17-20,24,28,30-31,38H,10-11,16,21-23,34H2,1-3H3,(H,35,39)(H,36,40)/t28-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHLFXYLXBBCPS-IZEXYCQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C(CCCCNC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OC)CO)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN([C@@H](CCCCNC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OC)CO)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612547-11-2
Record name PPL-100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612547112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PPL-100
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PPL-100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRI5GOF0K0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tinosorb S: A Comprehensive Technical Guide to its UV Absorption Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosorb® S, chemically known as Bemotrizinol or Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, is a highly efficient, oil-soluble, broad-spectrum ultraviolet (UV) filter. Its ability to absorb a wide range of UV radiation, encompassing both UVA and UVB regions, coupled with its exceptional photostability, has established it as a cornerstone ingredient in modern sunscreen and skincare formulations. This technical guide provides an in-depth analysis of the UV absorption spectrum of Tinosorb S, detailed experimental protocols for its characterization, and a summary of its key photophysical properties.

Physicochemical Properties

PropertyValueReference
INCI Name Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine[1]
Chemical Name 2,4-bis-[[4-(2-ethyl-hexyloxy)-2-hydroxy]-phenyl]-6-(4-methoxyphenyl)-1,3,5-triazine
CAS Number 187393-00-6
Molecular Formula C₃₈H₄₉N₃O₅
Molecular Weight 627.8 g/mol
Physical Form Light yellow powder
Solubility Oil-soluble[1]

UV Absorption Spectrum and Properties

Tinosorb S is distinguished by its broad-spectrum UV absorption, covering the entire UVA and UVB range from approximately 280 nm to 400 nm.[2][3] This comprehensive protection is attributed to its molecular structure, which features two distinct absorption peaks.

ParameterValueSolventReference
UVB Absorption Peak (λmax) ~310 nmEthanol[2][4]
UVA Absorption Peak (λmax) ~340 - 345 nmEthanol, 2-Propanol, Acetonitrile[2][4][5][6]
Specific Extinction (E1%, 1cm) 819Ethanol (at 340 nm)[4]
Specific Extinction (E1%, 1cm) ≥ 7902-Propanol (at 341 nm)[7]
Molar Extinction Coefficient (ε) 31,000 dm³ mol⁻¹ cm⁻¹Acetonitrile (at 309 nm)[6]
Molar Extinction Coefficient (ε) 36,000 dm³ mol⁻¹ cm⁻¹Acetonitrile (at 340 nm)[6]

The presence of two absorption maxima, one in the UVB range and another in the UVA II range, ensures effective protection against both the erythemogenic effects of UVB and the deeper penetrating, photoaging effects of UVA radiation.

Photostability

A key attribute of Tinosorb S is its exceptional photostability. Unlike many older organic UV filters that degrade upon exposure to UV radiation, Tinosorb S remains largely intact, ensuring sustained protection. This stability is inherent to its hydroxyphenyl triazine (HPT) chemical structure. Furthermore, Tinosorb S can effectively stabilize other, less photostable UV filters, such as avobenzone, when used in combination.[8]

Experimental Protocol: Determination of UV Absorption Spectrum

The following protocol outlines a standard procedure for determining the UV absorption spectrum of Tinosorb S.

1. Materials and Equipment:

  • Tinosorb S (Bemotrizinol) powder

  • Spectrophotometric grade solvent (e.g., Ethanol, 2-Propanol, or Acetonitrile)

  • Calibrated dual-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 16 or equivalent)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh a precise amount of Tinosorb S powder (e.g., 10 mg).

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Dissolve the powder in the chosen solvent and fill the flask to the mark. This creates a stock solution of known concentration (e.g., 100 µg/mL).

3. Preparation of Working Solutions:

  • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will fall within the linear range of the spectrophotometer's absorbance reading (typically 0.2 - 1.0 AU). For example, a 1:10 dilution of the stock solution would yield a 10 µg/mL solution.

4. Spectrophotometric Measurement:

  • Set the UV-Vis spectrophotometer to scan a wavelength range of 250 nm to 450 nm.

  • Use the chosen solvent as the blank reference.

  • Fill a quartz cuvette with the blank solvent and record a baseline spectrum.

  • Rinse the cuvette with the working solution before filling it.

  • Record the absorbance spectrum of each working solution.

5. Data Analysis:

  • Identify the wavelengths of maximum absorbance (λmax).

  • Calculate the specific extinction coefficient (E1%, 1cm) or the molar extinction coefficient (ε) at the λmax values using the Beer-Lambert law:

    • A = εcl

    • Where:

      • A = Absorbance

      • ε = Molar extinction coefficient (in L mol⁻¹ cm⁻¹)

      • c = Concentration (in mol L⁻¹)

      • l = Path length of the cuvette (in cm)

    • The specific extinction (E1%, 1cm) is the absorbance of a 1% (w/v) solution in a 1 cm cuvette.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis weigh Weigh Tinosorb S dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute blank Run Blank dilute->blank measure Measure Sample Absorbance blank->measure analyze Determine λmax & Calculate Extinction Coefficient measure->analyze

Caption: Workflow for determining the UV absorption spectrum of Tinosorb S.

Signaling Pathway and Mechanism of Action

Tinosorb S functions as a chemical sunscreen, meaning it absorbs UV radiation and converts it into a less harmful form of energy, primarily heat. The energy absorption process excites the molecule to a higher energy state. It then rapidly returns to its ground state through non-radiative decay pathways, dissipating the energy as thermal vibrations. This efficient energy conversion process without undergoing chemical degradation is the basis for its high photostability.

mechanism_of_action UV UV Photon Tinosorb_S_Ground Tinosorb S (Ground State) UV->Tinosorb_S_Ground Absorption Tinosorb_S_Excited Tinosorb S (Excited State) Tinosorb_S_Ground->Tinosorb_S_Excited Tinosorb_S_Excited->Tinosorb_S_Ground Non-radiative Decay Heat Heat Tinosorb_S_Excited->Heat

Caption: Simplified mechanism of UV energy dissipation by Tinosorb S.

Conclusion

Tinosorb S is a highly effective, photostable, broad-spectrum UV filter with a well-characterized UV absorption profile. Its dual absorption peaks in the UVB and UVA regions provide comprehensive protection against solar radiation. The robust and reproducible methods for determining its UV absorption spectrum, as outlined in this guide, are essential for formulation development and quality control in the pharmaceutical and cosmetic industries. The inherent photostability and ability to stabilize other UV filters make Tinosorb S a critical component in the development of high-SPF, broad-spectrum sunscreens that offer reliable and lasting protection.

References

An In-depth Technical Guide to Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, a broad-spectrum ultraviolet (UV) filter.

Chemical Identity and Properties

Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, also known by its INCI name, is a high-performance, oil-soluble UV filter. Its chemical structure is characterized by a central triazine ring substituted with methoxyphenyl and two bis-ethylhexyloxyphenol groups.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name 2,2'-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy]phenol]
CAS Number 187393-00-6
Molecular Formula C₃₈H₄₉N₃O₅
Molecular Weight 627.8 g/mol
Appearance Light yellow to yellow powder[1]
Melting Point 80-85 °C[2][3]
Solubility Oil-soluble, insoluble in water[4]
UV Absorption Maxima (λmax) Approximately 310 nm and 345 nm[4]

Mechanism of Action: UV Absorption

Unlike compounds that may interact with biological signaling pathways, Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine's primary function is the physical absorption of UV radiation. Upon absorbing UV photons, the molecule transitions to an excited state. It then dissipates this energy primarily as heat, returning to its ground state, ready to absorb another photon. This efficient photochemical process provides broad-spectrum protection against both UVA and UVB radiation. Its high photostability ensures it can undergo this cycle repeatedly without significant degradation.[5][6]

UV_Absorption_Mechanism UV_Photon UV Photon (280-400 nm) BEMT_Ground BEMT (Ground State) UV_Photon->BEMT_Ground Absorption BEMT_Excited BEMT (Excited State) BEMT_Ground->BEMT_Excited Excitation BEMT_Excited->BEMT_Ground Energy Dissipation Heat Heat (Vibrational Relaxation) BEMT_Excited->Heat

Caption: Mechanism of UV absorption by Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT).

Synthesis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine

The synthesis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine can be achieved through various routes. A common method involves a two-step process: a Friedel-Crafts reaction followed by an alkylation step.

3.1. Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Williamson Ether Synthesis (Alkylation) Reactants1 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine + Resorcinol Catalyst1 Lewis Acid (e.g., AlCl₃) Reactants1->Catalyst1 Intermediate 2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine Catalyst1->Intermediate Reactants2 Intermediate + 2-Ethylhexyl bromide Intermediate->Reactants2 Base Base (e.g., K₂CO₃) Reactants2->Base Product Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine Base->Product

Caption: General two-step synthesis workflow for Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine.

3.2. Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine

  • To a reaction vessel, add 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine and resorcinol.

  • Add a suitable solvent (e.g., sulfolane) and a Lewis acid catalyst (e.g., aluminum chloride).

  • Heat the reaction mixture to 40-60 °C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the intermediate product is isolated and purified.

Step 2: Synthesis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine

  • Dissolve the intermediate from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate, to the mixture.

  • Heat the mixture to approximately 100 °C.

  • Slowly add 2-ethylhexyl bromide to the reaction mixture and continue to stir at an elevated temperature for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The crude product is then purified, for example, by column chromatography, to yield the final product.

Analytical Characterization

4.1. High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is commonly used for the quantification and purity assessment of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine.

Table 2: HPLC Method Parameters

ParameterDescription
Column RP-18 Nucleodur Gravity (150 x 4.6 mm, 5 µm)[1]
Mobile Phase Ternary gradient of tetrahydrofuran, acetonitrile, and aqueous acetic acid[1]
Detector Diode Array Detector (DAD)[1]
Detection Wavelength 330 nm[1]
Internal Standard Octyl dimethyl para-aminobenzoate (PABA)[1]

4.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used for the identification and structural confirmation of the compound and its impurities.

  • Expected [M+H]⁺ ion: m/z 628.38[5]

4.3. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption spectrum and confirm the UV-filtering capabilities of the molecule.

Table 3: Typical UV-Vis Absorbance Specifications

ParameterSpecification
Absorbance (10 mg/L in 2-propanol, 341 nm, 1 cm path length) ≥ 0.790
Specific Absorption (1% solution, 1 cm path length) ≥ 790

Efficacy and Safety Data

Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine is known for its high efficacy and favorable safety profile.

Table 4: Efficacy and Regulatory Information

ParameterDetails
Spectrum of Protection Broad-spectrum (UVA and UVB)[4]
Photostability Highly photostable; can stabilize other less stable UV filters like avobenzone.
Typical Concentration in Sunscreens Up to 10% in many regions, including the EU and Australia. Not currently FDA-approved in the USA.[7]

Table 5: Safety Profile

ParameterFinding
Skin Penetration Large molecular size limits skin absorption.
Endocrine Disruption Studies have not shown evidence of estrogenic activity.
Skin Sensitization Generally considered to have a low potential for skin irritation and sensitization.

Conclusion

Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine is a highly effective and photostable broad-spectrum UV filter with a well-established safety profile. Its chemical properties and mechanism of action make it a valuable ingredient in modern sunscreen formulations. The synthetic routes and analytical methods described in this guide provide a foundation for researchers and professionals working with this important compound.

References

The Discovery and Development of Tinosorb® S: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tinosorb® S (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), also known as Bemotrizinol, is a highly efficient, photostable, broad-spectrum UV filter developed to address the growing need for comprehensive protection against both UVA and UVB radiation. This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and analytical evaluation of Tinosorb® S, intended for researchers, scientists, and professionals in the field of drug development and cosmetic science.

Introduction

The detrimental effects of ultraviolet (UV) radiation on human skin, including erythema, premature aging, and an increased risk of skin cancer, have driven the demand for effective photoprotective agents. Tinosorb® S, developed by Ciba Specialty Chemicals (now part of BASF), emerged as a significant advancement in UV filter technology.[1] It belongs to the class of hydroxyphenyl-triazines (HPTs), which are known for their exceptional photostability. This document outlines the key scientific and technical aspects of Tinosorb® S, from its chemical synthesis to its performance in sunscreen formulations.

Physicochemical Properties and Specifications

Tinosorb® S is an oil-soluble, slightly yellowish powder.[2][3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
INCI NameBis-Ethylhexyloxyphenol Methoxyphenyl Triazine[4]
Chemical Name2,4-bis-[[4-(2-ethyl-hexyloxy)-2-hydroxy]-phenyl]-6-(4-methoxyphenyl)-1,3,5-triazine
CAS Number187393-00-6[2]
Molecular FormulaC₃₈H₄₉N₃O₅
Molecular Weight627.8 g/mol
AppearanceLight yellow powder[2]
SolubilityOil-soluble[2][5]
Absorption Maxima (λmax)~310 nm (UVB) and ~343 nm (UVA)[6]
Specific Absorption (E1%, 1cm) at 341 nm in 2-Propanolmin. 790
Molar Extinction Coefficient (ε) at 340 nm in Acetonitrile36,000 L·mol⁻¹·cm⁻¹[7][8]

Synthesis and Characterization

Synthesis Pathway

The synthesis of Tinosorb® S (Bemotrizinol) is a multi-step process. A common route involves the reaction of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine with 2-ethylhexyl bromide.[8][9]

G cluster_reactants Reactants & Reagents A 2,4-bis(2,4-dihydroxyphenyl)-6- (4-methoxyphenyl)-1,3,5-triazine F Tinosorb® S (Bemotrizinol) A->F Alkylation B 2-Ethylhexyl bromide B->F C Potassium Carbonate (Base) C->F D N,N-Dimethylformamide (Solvent) D->F E Heat (100°C) E->F

A simplified diagram of the Tinosorb® S synthesis pathway.
Detailed Experimental Protocol for Synthesis

The following protocol is a representative example of the synthesis of Tinosorb® S:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and condenser, add 40.30 g (0.1 mol) of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine, 29.02 g (0.21 mol) of potassium carbonate, and 105 mL of N,N-dimethylformamide (DMF).[9]

  • Heating: Raise the temperature of the mixture to 100°C.[9]

  • Addition of Alkylating Agent: While refluxing and stirring for 30 minutes, add 46.35 g (0.24 mol) of a DMF solution containing 2-ethylhexyl bromide at a uniform rate over 1 hour.[9]

  • Reaction Monitoring: Continue to reflux and stir at 100°C after the addition is complete. Monitor the progress of the reaction using thin-layer chromatography (TLC).[9]

  • Work-up: Once the reaction is complete, stop stirring and allow the mixture to cool to room temperature. Filter the mixture.

  • Extraction: Add ethyl acetate to the filtrate for extraction. Wash the organic phase with a saturated brine solution.

  • Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and then remove the solvent from the filtrate by rotary evaporation to obtain the crude product as a colorless, transparent oil.[9]

  • Purification: The crude product can be further purified by column chromatography or recrystallization to yield high-purity Tinosorb® S.

Characterization Data

The structure and purity of the synthesized Tinosorb® S are confirmed using various analytical techniques.

TechniqueKey ObservationsReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 13.28 (s, 2H, -OH), 8.34-8.28 (m, 4H, Ar-H), 7.23 (dt, 2H, Ar-H), 6.67 (dd, 1H, Ar-H), 6.57 (d, 1H, Ar-H), 6.54 (dd, 1H, Ar-H), 6.40 (d, 1H, Ar-H), 3.97 (d, 4H, -OCH₂-), 3.91 (s, 3H, -OCH₃), 1.71 (q, 2H, -CH-), 1.42-1.39 (m, 16H, -CH₂-), 0.90-0.85 (t, 12H, -CH₃)[8][10]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 172.37, 165.74, 164.72, 164.01, 161.96, 130.72, 114.46, 108.63, 108.33, 103.78, 101.83, 70.83, 55.59, 39.24, 30.47, 29.02, 23.82, 23.03, 14.09, 11.10[10]
FTIR (ATR) Peaks around 1570 cm⁻¹ (C=N stretching of the triazine ring), 1550-850 cm⁻¹ (C-C stretching and C-O-C of ether), 2000-2600 cm⁻¹ (C=C of benzene rings), and 2500-4000 cm⁻¹ (-OH stretching).[7]
Mass Spectrometry (ESI-MS) m/z calculated for C₃₈H₄₉N₃O₅: 627.37 [M]⁺; found: 628.83 [M+H]⁺.[7][8]

Mechanism of Action and Photostability

Tinosorb® S functions as a chemical sunscreen by absorbing UV radiation and converting it into less harmful thermal energy.[1] This process involves the absorption of a photon, leading to an excited electronic state, followed by rapid, non-radiative decay back to the ground state, releasing energy as heat. This efficient energy dissipation mechanism contributes to its exceptional photostability.

G GroundState Ground State (S₀) ExcitedState Excited State (S₁) GroundState->ExcitedState UV Photon Absorption ExcitedState->GroundState Non-radiative Decay Heat Heat ExcitedState->Heat

Mechanism of UV energy dissipation by Tinosorb® S.

Studies have shown that Tinosorb® S is highly photostable, with over 98% of the compound remaining intact even after exposure to 50 Minimal Erythemal Doses (MEDs).[5] This inherent stability not only ensures long-lasting protection but also allows Tinosorb® S to stabilize other, less photostable UV filters, such as avobenzone.[2][11][12]

Efficacy and Performance Data

In Vitro and In Vivo Efficacy

The efficacy of a sunscreen is primarily determined by its Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF). Tinosorb® S demonstrates high efficacy in both the UVB and UVA regions.

Concentration of Tinosorb® STest MethodSPFUVA-PFReference
5.65%In vivo~9~5N/A
10% (max. EU concentration)In vitro (BASF Simulator)~20~14.5[13]
Synergistic Effects

Tinosorb® S exhibits a synergistic effect when combined with other UV filters, leading to a greater than additive increase in SPF and UVA-PF. This is particularly notable in combinations with avobenzone, where Tinosorb® S helps to photostabilize avobenzone, and with UVB filters like octinoxate.[11][14]

UV Filter CombinationRatioObserved EffectReference
Tinosorb® S + Avobenzone0.3:1.0 to 0.8:1.0Enhanced photostability and sustained SPF and UVA protection.[11][15]
Tinosorb® S + Ethylhexyl Methoxycinnamate (Octinoxate)N/APhotoprotective properties towards the combination.[11]
Tinosorb® S + Octocrylene + Avobenzone + Uvinul T150 + Mexoryl SX + Mexoryl XL0.5:1.2:1.0:0.6:0.4:0.6Synergistic increase in SPF.[15]

Experimental Protocols for Efficacy Testing

In Vitro SPF Determination (ISO 24443:2021)

This method provides a standardized in vitro procedure to assess the UVA protection of a sunscreen product.

G A Prepare Substrate (PMMA Plate) B Apply Sunscreen (2.0 mg/cm²) A->B C Equilibrate (15 min) B->C D Measure Initial Transmittance (Spectrophotometer) C->D E Irradiate with UV Source D->E F Measure Final Transmittance E->F G Calculate In Vitro SPF & UVA-PF F->G

Workflow for in vitro SPF and UVA-PF determination.
  • Substrate Preparation: Use a polymethylmethacrylate (PMMA) plate with a roughened surface to mimic the skin's topography.

  • Sample Application: Apply the sunscreen formulation evenly onto the PMMA plate at a concentration of 2.0 mg/cm².

  • Equilibration: Allow the film to equilibrate for 15 minutes in the dark.

  • Initial Transmittance Measurement: Measure the initial UV transmittance of the sample using a spectrophotometer equipped with an integrating sphere.

  • UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator.

  • Final Transmittance Measurement: Measure the UV transmittance of the irradiated sample.

  • Calculation: Calculate the in vitro SPF and UVA-PF using the measured transmittance data and standardized equations that take into account the erythemal action spectrum and the persistent pigment darkening (PPD) action spectrum.

In Vivo SPF Determination (ISO 24444:2019)

This is the "gold standard" method for determining the SPF of a sunscreen product on human skin.

  • Subject Selection: Recruit healthy adult volunteers with skin types I, II, or III according to the Fitzpatrick scale.

  • Test Sites: Define test sites on the subjects' backs.

  • Sunscreen Application: Apply the sunscreen product to the designated test sites at a concentration of 2.0 mg/cm².[6][16]

  • Unprotected Control: Leave an adjacent area of skin untreated as an unprotected control.

  • UV Exposure: After a 15-30 minute waiting period, expose both the protected and unprotected skin areas to a series of increasing doses of UV radiation from a solar simulator.[6]

  • Erythema Assessment: 16 to 24 hours after UV exposure, a trained evaluator visually assesses the skin for the presence of erythema (redness).[6]

  • MED Determination: The Minimal Erythemal Dose (MED) is determined for both the protected (MEDp) and unprotected (MEDu) skin. The MED is the lowest UV dose that produces the first perceptible, unambiguous redness.[17]

  • SPF Calculation: The SPF is calculated as the ratio of the MEDp to the MEDu (SPF = MEDp / MEDu).[17]

Conclusion

Tinosorb® S (Bemotrizinol) represents a cornerstone of modern sunscreen technology. Its broad-spectrum UV absorption, exceptional photostability, and synergistic effects with other UV filters make it a highly valuable ingredient for formulating effective and reliable sun protection products. The detailed synthesis, characterization, and evaluation methods outlined in this guide provide a comprehensive resource for scientists and researchers working to advance the field of photoprotection. As research continues, Tinosorb® S will likely remain a key component in the development of next-generation sun care formulations.

References

Bemotrizinol (CAS: 187393-00-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), a broad-spectrum ultraviolet (UV) filter, is a key component in modern sun care formulations. This technical guide provides an in-depth overview of its core attributes, including its physicochemical properties, mechanism of action, photostability, and safety profile. Detailed methodologies for key analytical and clinical studies are presented to support research and development activities. This document aims to be a comprehensive resource for scientists and professionals engaged in the formulation and evaluation of sunscreen products.

Introduction

Bemotrizinol, marketed under trade names such as Tinosorb S and Escalol S, is a highly efficient, oil-soluble organic UV filter.[1][2] Its chemical structure, a 2,4-bis(2-hydroxyphenyl)-6-phenyl-1,3,5-triazine derivative, allows for the absorption of a wide range of UV radiation, encompassing both UVA and UVB spectra.[3] A key advantage of Bemotrizinol is its exceptional photostability, which not only ensures its sustained efficacy upon sun exposure but also allows it to stabilize other, less stable UV filters like avobenzone.[2] This guide delves into the technical specifications and experimental validation of Bemotrizinol, providing a robust resource for its application in dermatological and cosmetic formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Bemotrizinol is fundamental for formulation development and quality control. The key quantitative data are summarized in the table below.

PropertyValueReference
Chemical Name 2,4-Bis[4-(2-ethylhexyloxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazine[3]
CAS Number 187393-00-6[3]
Molecular Formula C₃₈H₄₉N₃O₅[3]
Molecular Weight 627.81 g/mol [4]
Appearance Light yellow to yellow powder[1]
Melting Point 83-85 °C[5]
Solubility Oil-soluble, insoluble in water[1][2]
UV Absorption Maxima (λmax) 310 nm (UVB) and 343 nm (UVA)[1]

Mechanism of Action

Bemotrizinol's primary function is the absorption of UV radiation, thereby preventing it from penetrating the skin and causing cellular damage. The absorbed UV energy is then dissipated as harmless heat. This process is highly efficient and, due to the molecule's stable structure, does not lead to significant degradation of the filter itself.

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Mechanism_of_Action UVR UV Radiation (UVA & UVB) Bemotrizinol Bemotrizinol Molecule UVR->Bemotrizinol Absorption ExcitedState Excited State Bemotrizinol->ExcitedState Energy Transfer Skin Skin ExcitedState->Bemotrizinol Rapid Relaxation Heat Heat Dissipation ExcitedState->Heat Energy Release

Bemotrizinol's UV radiation absorption and energy dissipation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of Bemotrizinol.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is for the quantitative determination of Bemotrizinol in raw materials and finished formulations.

  • Instrumentation:

    • HPLC system with a UV detector (Shimadzu model no. SPD-M10A VP with LC solution software or equivalent).[6]

    • Column: µBondapack C18 (3.9 × 300 mm, 10-micron particle size) or Waters X Bridge column.[1][6]

  • Chromatographic Conditions:

    • Mobile Phase Option 1: Methanol (100%).[6]

    • Mobile Phase Option 2: Acetonitrile: Tetrahydrofuran: Water (38:38:24, v/v/v).[1]

    • Flow Rate: 2.5 mL/min.[6]

    • Detection Wavelength: 254 nm.[6]

    • Injection Volume: 20 µL.[6]

    • Run Time: 30 minutes.[6]

  • Standard Solution Preparation:

    • Accurately weigh about 13 mg of Bemotrizinol working standard into a 100 mL volumetric flask.[6]

    • Add approximately 10 mL of chloroform and sonicate for five minutes to dissolve.[6]

    • Make up to volume with methanol.[6]

  • Sample Solution Preparation (for a cream formulation):

    • Accurately weigh a quantity of the cream equivalent to 25 mg of Bemotrizinol into a 50 mL volumetric flask.[5]

    • Add 10 mL of chloroform and sonicate for 20 minutes.[5]

    • Make up to volume with methanol.[5]

    • Pipette 5 mL of this solution and dilute to 20 mL with methanol.[5]

  • Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision (intra-day and inter-day), selectivity, robustness, limit of detection (LOD), and limit of quantification (LOQ).[1][6]

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HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Bemotrizinol Standard Dissolve_Standard Dissolve in Chloroform & Methanol Standard->Dissolve_Standard Sample Weigh Formulation Sample Extract_Sample Extract with Chloroform & Methanol Sample->Extract_Sample Inject Inject into HPLC Dissolve_Standard->Inject Extract_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Bemotrizinol Chromatogram->Quantify Report Generate Report Quantify->Report

A typical workflow for the HPLC analysis of Bemotrizinol.
Clinical Pharmacokinetic Evaluation (Based on NCT04355286)

This protocol outlines a study to assess the systemic absorption of Bemotrizinol under maximal use conditions.[7]

  • Study Design:

    • Open-label, one-arm pilot study.[7]

    • 14 healthy adult subjects.[7]

  • Objectives:

    • Primary: To determine if Bemotrizinol is absorbed into the systemic circulation from a topical formulation containing 6% Bemotrizinol under maximal use conditions.[7]

    • Secondary: To gather preliminary pharmacokinetic (PK) data and validate study procedures.[7]

  • Procedure:

    • Screening Period: 30 days.[7]

    • Treatment Period: 4 days (Days 1-4). Subjects are admitted to a clinical research unit.[7]

    • Application: A topical sunscreen formulation with 6% Bemotrizinol is applied four times daily at 0, 2, 4, and 6 hours after the first application.[7]

    • Blood Sampling: Blood samples are collected for the determination of plasma concentrations of Bemotrizinol from before the first application up to 264 hours after the first application.[7]

    • Follow-up: Subjects return for follow-up visits on Days 8 and 12.[7]

  • Analysis:

    • Plasma concentrations of Bemotrizinol are measured using a validated bioanalytical method.

Photoallergic Potential Assessment (Based on NCT05254912)

This study evaluates the potential of Bemotrizinol to induce a photoallergic response.[8]

  • Study Design:

    • Evaluation of a sunscreen oil with 6% Bemotrizinol and 10% ethanol as a penetration enhancer compared to a vehicle control and Bemotrizinol in petrolatum.[8]

  • Procedure:

    • Minimal Erythema Dose (MED) Determination: Each subject's MED is determined on the lower back.[8]

    • Induction Phase:

      • Test materials are applied to designated patches and affixed to both sides of the back for approximately 24 hours.[8]

      • One side is designated for irradiation, and the other serves as a treated, non-irradiated control.[8]

      • After patch removal, the irradiation sites are exposed to solar simulated light at two times the individual's MED.[8]

    • Challenge Phase:

      • Approximately 10 to 21 days after the last induction application, duplicate patches are applied to previously unexposed sites.[9]

      • After 24 hours, the patches are removed, and the test sites on one side are irradiated with a non-erythrogenic dose of UVA radiation (10 J/cm²).

      • The other side serves as a non-irradiated control.[9]

    • Evaluation:

      • Skin reactions are evaluated at 24 and 48 hours post-irradiation using an erythema grading scale.[10]

Safety and Efficacy

Safety Profile

Bemotrizinol has a favorable safety profile. Studies have shown that it does not cause sensitization, photo-irritation, or photosensitization.[1] It is not genotoxic and exhibits low penetration through human skin (<0.1%).[1] Furthermore, in vitro studies have indicated that Bemotrizinol does not have estrogenic or androgenic activity.[2]

Safety EndpointResultReference
Phototoxicity in humans Not phototoxic[1]
Photoallergenicity in humans Not photoallergenic[1]
Skin Sensitization Not a sensitizer[1]
Genotoxicity Not genotoxic[1]
Dermal Penetration (in vitro) <0.1%[1]
Estrogenic/Androgenic Activity (in vitro) No significant activity[2]
Efficacy

Bemotrizinol is a highly effective broad-spectrum UV absorber, covering the full UVA and UVB range.[1] It demonstrates remarkable photostability, with 98.4% remaining intact even after exposure to 50 Minimal Erythemal Doses (MEDs).[1] A key feature of Bemotrizinol is its synergistic effect with other UV filters, enhancing the Sun Protection Factor (SPF) of formulations.[1]

Regulatory Status

Bemotrizinol has been approved for use in sunscreens in the European Union since 2000, as well as in other regions including Australia, China, Korea, and Taiwan, with a maximum permitted concentration of 10%.[11] In the United States, an OTC Monograph Order Request (OMOR) was submitted to the FDA in October 2024, with a potential decision on its approval as a Generally Recognized as Safe and Effective (GRASE) ingredient expected by March 2026.[12]

Conclusion

Bemotrizinol (CAS: 187393-00-6) is a well-characterized, high-performance broad-spectrum UV filter with a strong safety and efficacy profile. Its exceptional photostability and synergistic properties make it an invaluable ingredient in the development of advanced sun care products. The detailed experimental protocols provided in this guide offer a practical resource for researchers and formulators working with this key sunscreen active. As regulatory approval expands, Bemotrizinol is poised to play an increasingly important role in protecting skin from the harmful effects of UV radiation.

References

Bemotrizinol: A Deep Dive into Pharmacokinetics and Skin Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bemotrizinol (Tinosorb S) is a highly effective, broad-spectrum ultraviolet (UV) filter widely utilized in modern sunscreen formulations. Its large molecular size and lipophilic nature are key to its excellent safety profile, which is characterized by minimal skin penetration. This technical guide provides a comprehensive overview of the pharmacokinetics and skin penetration of bemotrizinol, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes. The data presented herein is crucial for formulation development, safety assessment, and regulatory submissions.

Pharmacokinetic Profile of Bemotrizinol

The pharmacokinetic properties of bemotrizinol are defined by its high molecular weight (627.8 g/mol ) and lipophilicity (log P > 8), which collectively limit its systemic absorption.

Absorption

Studies have consistently demonstrated that bemotrizinol exhibits very low percutaneous absorption. Following topical application, the majority of the compound remains on the surface of the stratum corneum or within the upper layers of the skin.

Distribution, Metabolism, and Excretion

Due to the negligible systemic absorption, the distribution, metabolism, and excretion of topically applied bemotrizinol are not considered to be of toxicological concern. The small amounts that may potentially reach systemic circulation are expected to be metabolized and excreted via standard pathways for xenobiotics.

Quantitative Data on Skin Penetration

The following tables summarize key quantitative findings from various studies on the skin penetration of bemotrizinol.

Table 1: In Vitro Percutaneous Absorption of Bemotrizinol

Formulation BaseSkin TypeApplied Dose (µg/cm²)Study Duration (h)% of Applied Dose in Receptor Fluid% of Applied Dose in SkinReference
O/W EmulsionHuman100024< 0.11.4 - 2.5
O/W EmulsionPorcine20006Not Detected0.82
VariousPorcine500240.02 - 0.061.1 - 4.7

Table 2: In Vivo Skin Distribution of Bemotrizinol

MethodSkin LayerConcentration/AmountStudy PopulationReference
Tape StrippingStratum CorneumMajority of applied doseHuman Volunteers
BiopsyEpidermisTrace amountsHuman Volunteers
BiopsyDermisGenerally not detectedHuman Volunteers

Key Experimental Protocols

The following sections detail the methodologies commonly employed to assess the skin penetration of bemotrizinol.

In Vitro Skin Permeation using Franz Diffusion Cells

This is the most common method for evaluating the percutaneous absorption of cosmetic ingredients.

  • Membrane: Excised human or porcine skin is used as the membrane. The skin is typically dermatomed to a thickness of 200-500 µm.

  • Apparatus: Static or flow-through Franz diffusion cells are utilized.

  • Formulation Application: A precise amount of the test formulation (e.g., 2 mg/cm²) is applied to the epidermal surface of the skin.

  • Receptor Fluid: The receptor compartment is filled with a fluid that mimics physiological conditions and ensures sink conditions, such as phosphate-buffered saline with a solubilizing agent (e.g., 6% PEG-20 oleyl ether).

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), aliquots of the receptor fluid are collected for analysis.

  • Analysis: At the end of the study, the skin surface is washed to remove unabsorbed formulation. The stratum corneum is removed by tape stripping, and the remaining epidermis and dermis are separated. The amount of bemotrizinol in the receptor fluid, skin layers, and surface wash is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

In Vivo Tape Stripping

This method is used to determine the distribution of a topically applied substance within the stratum corneum.

  • Application: The formulation is applied to a defined area on the forearm of human volunteers.

  • Removal: After a specified time, the treated area is serially stripped using adhesive tape. Each tape strip removes a layer of the stratum corneum.

  • Extraction: The bemotrizinol is extracted from each tape strip using a suitable solvent.

  • Quantification: The amount of bemotrizinol on each tape strip is quantified by HPLC or LC-MS/MS, allowing for the determination of its concentration gradient through the stratum corneum.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Skin Penetration

The following diagram illustrates the typical workflow for an in vitro skin penetration study using Franz diffusion cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation (Dermatomed Human/Porcine Skin) prep_cell Franz Cell Assembly prep_skin->prep_cell apply Apply Formulation (e.g., 2 mg/cm²) prep_cell->apply prep_form Formulation Preparation prep_form->apply run Incubation (e.g., 24 hours at 32°C) apply->run sample Collect Receptor Fluid Samples run->sample wash Wash Skin Surface run->wash quantify Quantify Bemotrizinol (HPLC or LC-MS/MS) sample->quantify tape Tape Strip Stratum Corneum wash->tape separate Separate Epidermis and Dermis tape->separate separate->quantify

Caption: Workflow for In Vitro Skin Penetration Analysis.

Logical Framework for Bemotrizinol's Dermal Interaction

This diagram outlines the logical progression of bemotrizinol's interaction with the skin following topical application.

G cluster_application Application & Surface Interaction cluster_penetration Skin Penetration & Distribution cluster_absorption Systemic Absorption start Topical Application of Bemotrizinol Formulation surface Formation of a Film on Stratum Corneum start->surface uv_abs UV Absorption (Primary Function) surface->uv_abs sc_pen Limited Penetration into Stratum Corneum surface->sc_pen viable_epi Minimal Diffusion into Viable Epidermis sc_pen->viable_epi dermis Negligible Presence in Dermis viable_epi->dermis systemic Systemic Bioavailability is Very Low (<0.1%) dermis->systemic

Caption: Bemotrizinol's Interaction with Skin Layers.

Conclusion

An In-Depth Technical Guide to the Environmental Fate of Tinosorb S (Bemotrizinol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosorb S, chemically known as Bemotrizinol (Bis-ethylhexyloxyphenol methoxyphenyl triazine), is a highly effective, photostable, broad-spectrum UV filter widely used in sunscreen and other personal care products to provide protection against both UVA and UVB radiation.[1][2] As a key ingredient in formulations designed for sun protection, understanding its environmental fate is crucial for a comprehensive assessment of its overall safety profile. This technical guide provides a detailed overview of the current scientific knowledge regarding the environmental persistence, degradation, bioaccumulation, and ecotoxicity of Tinosorb S.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. Tinosorb S is a large, hydrophobic molecule with very low water solubility, which significantly influences its distribution and fate in the environment.[1][3]

PropertyValueOECD GuidelineReference
Molecular Formula C₃₈H₄₉N₃O₅-[4]
Molecular Weight 627.8 g/mol -[1][4]
Appearance Light yellow powder-[4]
Melting Point 80.4 °COECD 102[3]
Boiling Point >400 °C at 101.3 kPaOECD 103[3]
Density 1.17 g/cm³ at 20.4 °COECD 109[5]
Vapor Pressure 5.9 x 10⁻²⁰ kPa at 25 °C (calculated)OECD 104[3]
Water Solubility < 1.4 x 10⁻⁵ g/L at 20 °COECD 105[3]
Log K_ow_ (Octanol-Water Partition Coefficient) > 6 (estimated)-[6]
Dissociation Constant (pKa) Not dissociated in the environmentally relevant pH range (5-8)OECD 112[6]

Table 1: Physicochemical Properties of Tinosorb S (Bemotrizinol)

Environmental Fate and Pathways

The environmental fate of Tinosorb S is characterized by its strong affinity for particulate matter and its resistance to certain degradation processes.

Transport and Distribution

Due to its high hydrophobicity and low water solubility, Tinosorb S exhibits a strong tendency to adsorb to organic matter in soil and sediment.[1][7] This property leads to its efficient removal from the water column and accumulation in sludge during wastewater treatment processes.[1][7] Consequently, its mobility in soil is low, reducing the likelihood of leaching into groundwater.[1] In aquatic environments, it is expected to be predominantly associated with suspended solids and sediments.[1]

Tinosorb S in Personal Care Products Tinosorb S in Personal Care Products Wastewater Wastewater Tinosorb S in Personal Care Products->Wastewater Washing off Wastewater Treatment Plant (WWTP) Wastewater Treatment Plant (WWTP) Wastewater->Wastewater Treatment Plant (WWTP) Entry WWTP WWTP Sludge Sludge WWTP->Sludge Adsorption Effluent Effluent WWTP->Effluent Discharge Soil (via biosolids application) Soil (via biosolids application) Sludge->Soil (via biosolids application) Partitioning Aquatic Environment Aquatic Environment Effluent->Aquatic Environment Release Sediment Sediment Aquatic Environment->Sediment Sorption Suspended Particulates Suspended Particulates Aquatic Environment->Suspended Particulates Sorption

Environmental transport pathways of Tinosorb S.

Degradation

Photodegradation: Tinosorb S is designed to be highly photostable to ensure its efficacy as a UV filter.[2] Studies have shown its remarkable stability under UV radiation.[2]

Hydrolysis: Tinosorb S does not contain hydrolyzable functional groups and is not expected to undergo hydrolysis in the aquatic environment.[3]

Degradation by Disinfectants: While photolytically stable, Tinosorb S can be degraded by chemical oxidants used in water treatment. A study on its degradation by sodium hypochlorite (a common disinfectant) identified nineteen degradation byproducts (DBPs).[7][8] The primary degradation pathway involves the cleavage of the ether linkages and modifications to the phenol and triazine rings.[7][8]

cluster_degradation Degradation by Sodium Hypochlorite Tinosorb S Tinosorb S DBP1 (Primary Product) DBP1 (Primary Product) Tinosorb S->DBP1 (Primary Product) Oxidation Other DBPs (DBP2-DBP19) Other DBPs (DBP2-DBP19) Tinosorb S->Other DBPs (DBP2-DBP19) Multiple Reactions Further Degradation Products Further Degradation Products DBP1 (Primary Product)->Further Degradation Products

Simplified degradation pathway of Tinosorb S by sodium hypochlorite.

Current data suggests that Tinosorb S is not readily biodegradable.[6] Studies on its inherent biodegradability are limited, and specific biodegradation pathways have not been fully elucidated. Its complex structure and low water solubility likely hinder microbial degradation.

Bioaccumulation

Ecotoxicity

Comprehensive ecotoxicological studies have indicated that Tinosorb S poses a low risk to a variety of aquatic and terrestrial organisms.[1] No acute or chronic toxicity has been observed at concentrations relevant to or even significantly exceeding predicted environmental concentrations.[1]

OrganismTest TypeEndpointValue (mg/L or mg/kg)OECD GuidelineReference
Fish AcuteLC50 (96h)> 100OECD 203[6]
Daphnia magna AcuteEC50 (48h)> 100OECD 202[6]
Algae Growth InhibitionEC50 (72h)> 100OECD 201[6]
Earthworm (Eisenia fetida) AcuteLC50 (14d)> 1000 mg/kg soilOECD 207[6]
Soil Microorganisms Nitrogen Transformation-No significant effectOECD 216[1]
Sediment Organisms ChronicNOEC> 1000 mg/kg sedimentOECD 218[1]

Table 2: Summary of Ecotoxicity Data for Tinosorb S (Bemotrizinol) (Note: Specific quantitative values from the primary studies were not consistently available in the reviewed literature; the values presented are based on summary statements in risk assessments.)

Experimental Protocols

Detailed experimental protocols for the assessment of the environmental fate of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The studies cited in this guide have generally followed these standardized methods.

Physicochemical Properties
  • Water Solubility (OECD 105): The column elution method is typically used for substances with low solubility like Tinosorb S.[3]

  • Partition Coefficient (Log K_ow_) (OECD 107/117/123): Due to the high lipophilicity, the HPLC method (OECD 117) or slow-stirring method (OECD 123) are more suitable than the shake-flask method (OECD 107).

  • Vapor Pressure (OECD 104): For substances with very low vapor pressure, estimation methods or specialized experimental techniques are employed.[3]

Degradation Studies
  • Ready Biodegradability (OECD 301): A suite of methods (e.g., Closed Bottle Test, CO₂ Evolution Test) are used to assess the potential for rapid and complete biodegradation.[6]

  • Inherent Biodegradability (OECD 302): Tests like the Zahn-Wellens test are used to evaluate the ultimate biodegradability under favorable conditions.

  • Degradation with Sodium Hypochlorite: A detailed protocol can be found in the study by Chiavola et al. (2025).[7] The general workflow involves reacting Tinosorb S with sodium hypochlorite, followed by quenching the reaction, extracting the degradation products, and identifying them using chromatographic and spectroscopic techniques (HPLC, GC-MS, NMR).[7]

Start Start Tinosorb S solution Tinosorb S solution React with NaOCl React with NaOCl Tinosorb S solution->React with NaOCl Quench reaction Quench reaction React with NaOCl->Quench reaction Extract DBPs Extract DBPs Quench reaction->Extract DBPs Analyze by HPLC/GC-MS Analyze by HPLC/GC-MS Extract DBPs->Analyze by HPLC/GC-MS Identify DBPs by NMR Identify DBPs by NMR Analyze by HPLC/GC-MS->Identify DBPs by NMR End End Identify DBPs by NMR->End

Experimental workflow for Tinosorb S degradation by sodium hypochlorite.

Ecotoxicity Testing
  • Acute Fish Toxicity (OECD 203): Fish are exposed to a range of concentrations of the test substance for 96 hours, and the LC50 (lethal concentration for 50% of the population) is determined.[6]

  • Acute Daphnia Immobilization (OECD 202): Daphnids are exposed for 48 hours, and the EC50 (effective concentration to immobilize 50% of the population) is calculated.[6]

  • Algal Growth Inhibition (OECD 201): Algal cultures are exposed for 72 hours, and the EC50 for growth inhibition is determined.[6]

  • Earthworm Acute Toxicity (OECD 207): Earthworms are exposed to treated soil for 14 days to determine the LC50.[6]

  • Sediment-Water Chironomid Toxicity (OECD 218): Chironomid larvae are exposed to spiked sediment for 28 days to assess effects on emergence and development.[1]

Bioaccumulation
  • Bioaccumulation in Fish (OECD 305): This guideline describes methods for determining the bioconcentration factor (BCF) in fish through aqueous or dietary exposure.

Analytical Methods for Environmental Samples

The detection and quantification of Tinosorb S in environmental matrices like water and sediment require sensitive analytical methods due to its low concentrations and complex sample matrix.

Sample Preparation:

  • Water: Solid-phase extraction (SPE) is a common technique to concentrate Tinosorb S from water samples.

  • Sediment/Sludge: Soxhlet extraction or pressurized liquid extraction (PLE) with appropriate organic solvents is typically used.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method for the analysis of Tinosorb S.[9][10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization.[7]

Conclusion

Based on the available scientific data, Tinosorb S (Bemotrizinol) is characterized by low water solubility, high hydrophobicity, and strong adsorption to soil and sediment. It is highly photostable but can be degraded by chemical oxidation. While not readily biodegradable, its low bioavailability and large molecular size contribute to a low potential for bioaccumulation. Ecotoxicological studies have consistently shown a lack of acute and chronic toxicity to a wide range of environmental organisms. Therefore, under current usage patterns, Tinosorb S is considered to pose a low risk to the environment.[1] Further research into its long-term fate and potential for biodegradation under various environmental conditions would provide an even more complete understanding of its environmental profile.

References

A Technical Guide to Bemotrizinol's Core Function in Preventing Free Radical Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), commercially known as Tinosorb S, is a high-performance, oil-soluble organic UV filter renowned for its broad-spectrum protection and exceptional photostability. Its primary role in preventing the formation of free radicals is not through direct chemical scavenging but by preemptively absorbing the inciting energy—ultraviolet radiation (UVR). By efficiently converting high-energy UV photons into harmless thermal energy, Bemotrizinol blocks the initial step of the free radical cascade induced by sun exposure. This document provides a detailed examination of this mechanism, supported by spectroscopic data, photostability metrics, relevant experimental protocols, and visualizations of the underlying pathways.

The Genesis of Cutaneous Free Radicals: The Role of UV Radiation

Exposure to solar UV radiation is the principal environmental driver of oxidative stress in the skin. UV photons, particularly in the UVA (320-400 nm) and UVB (280-320 nm) ranges, are absorbed by endogenous chromophores within skin cells (e.g., DNA, melanin precursors, urocanic acid). This absorption elevates the chromophores to an excited state, leading to the generation of reactive oxygen species (ROS), or free radicals, through two primary photosensitization mechanisms.[1]

  • Type I Reactions: The excited chromophore directly reacts with a substrate, like a lipid or protein, through electron or hydrogen transfer, creating free radicals.

  • Type II Reactions: The excited chromophore transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent non-radical ROS.

These initial ROS trigger a cascade of further radical production, leading to lipid peroxidation, protein carbonylation, and DNA damage—hallmarks of oxidative stress that underpin photoaging and carcinogenesis.[1][2]

UVR UV Radiation (UVA & UVB) Chromophore Endogenous Skin Chromophore UVR->Chromophore Absorption ExcitedChromophore Excited State Chromophore* Chromophore->ExcitedChromophore ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻•, •OH) ExcitedChromophore->ROS Type I & II Reactions Damage Oxidative Stress & Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage

Caption: Pathway of UV-induced free radical formation in the skin.

Bemotrizinol's Primary Protective Mechanism: Photon Interception and Energy Dissipation

Bemotrizinol's core function is to act as a primary barrier, preventing UV photons from ever reaching endogenous chromophores. It achieves this through its molecular structure, which is optimized for absorbing a wide range of UV energy and dissipating it safely.

Broad-Spectrum UV Absorption

Bemotrizinol is a true broad-spectrum absorber, covering the full UVB and UVA spectrum.[3][4][5][6] Its absorption profile features two distinct peaks, ensuring high efficacy across the most damaging wavelengths.[6][7] This comprehensive absorption is the first and most critical step in preventing free radical formation.[3][4][8]

The Mechanism of Photostability: Efficient Energy Transduction

Upon absorbing a UV photon, the Bemotrizinol molecule enters a high-energy excited state. Unlike less stable filters that may degrade and generate free radicals themselves, Bemotrizinol undergoes an extremely rapid and efficient process of photo-induced tautomerism.[9] The absorbed energy is quickly converted into vibrational energy and released as harmless, low-level heat.[10][11][12] This internal conversion cycle is exceptionally fast (on the order of picoseconds), which means the molecule returns to its ground state intact and ready to absorb another photon.[9]

This intrinsic photostability is a key factor in its protective role. It ensures:

  • Sustained Protection: The filter does not degrade under sun exposure, providing reliable, long-lasting protection.[13][14]

  • No Filter-Derived Radicals: The energy dissipation pathway does not involve bond-breaking or reactions with oxygen, thus avoiding the generation of free radicals from the filter itself.[9][10]

cluster_0 Unprotected Skin cluster_1 Skin Protected by Bemotrizinol UVR1 UV Photon SkinCell Skin Chromophore UVR1->SkinCell ROS_Gen Free Radical Generation SkinCell->ROS_Gen UVR2 UV Photon BEMT Bemotrizinol Molecule (Ground State) UVR2->BEMT Absorption BEMT_Excited Bemotrizinol (Excited State*) BEMT->BEMT_Excited SkinCell2 Skin Chromophore BEMT->SkinCell2 UV Blocked BEMT_Excited->BEMT Rapid Internal Conversion (Photostable Cycle) Heat Harmless Heat BEMT_Excited->Heat Dissipation

Caption: Bemotrizinol's mechanism of UV absorption and energy dissipation.

Quantitative Data and Physicochemical Properties

The efficacy of Bemotrizinol is underpinned by its specific physicochemical and spectroscopic properties, which are summarized below.

Table 1: Physicochemical and Spectroscopic Properties of Bemotrizinol

PropertyValueReference(s)
Chemical Name 2,2′-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol}[7]
INCI Name Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine[7]
CAS Number 187393-00-6[7]
Molecular Formula C₃₈H₄₉N₃O₅[3]
Solubility Oil-soluble[3][14]
UV Absorption Range ~280 - 400 nm[3][4][6]
Absorption Peaks (λmax) 310 nm (UVB) and 340 nm (UVA)[6][7]

Table 2: Photostability of Bemotrizinol

ParameterFindingReference(s)
Chemical Integrity after UV Exposure 98.4% of the compound remains intact after exposure to 50 Minimal Erythemal Doses (MEDs).[6][7]
Stabilizing Effect Photostabilizes other less stable UV filters, such as Avobenzone.[7][15]

Secondary Protective Mechanisms

While photon absorption is its primary role, Bemotrizinol's photophysical properties also contribute to preventing ROS formation through secondary mechanisms, namely the avoidance of triplet state formation and potential quenching of excited species.

Triplet State Quenching Avoidance

The formation of a molecule's triplet excited state is a key step in Type II photosensitization, which generates singlet oxygen.[16] Because Bemotrizinol’s internal conversion to dissipate energy as heat is so rapid, it effectively outcompetes the intersystem crossing process required to form the triplet state. This kinetic advantage means Bemotrizinol itself does not become a photosensitizer, thereby avoiding a major pathway for free radical generation.

Singlet Oxygen and Free Radical Quenching

Quenching refers to the deactivation of a reactive species through interaction. While Bemotrizinol is not primarily classified as a chemical scavenger in the same way as antioxidants like Vitamin C or E, its robust molecular structure is not prone to oxidation.[17][18] Some studies suggest that UV filters can participate in the quenching of singlet oxygen or excited state triplets generated by other molecules.[16] However, for Bemotrizinol, this is a secondary benefit; its overwhelming contribution is preventing the formation of these species in the first place.

Key Experimental Protocols

The assessment of a compound's ability to prevent UV-induced damage involves standardized in vitro methodologies. Below are detailed protocols relevant to quantifying the primary functions of Bemotrizinol.

Protocol: In Vitro Sun Protection Factor (SPF) Determination

This method quantifies the UV-absorbing efficacy of a final formulation containing Bemotrizinol.

  • Objective: To measure the spectral absorbance of a sunscreen product and calculate its SPF value in vitro.

  • Materials: UV-Vis spectrophotometer with an integrating sphere, polymethylmethacrylate (PMMA) plates, precision balance, positive displacement pipette or syringe.

  • Methodology:

    • Sample Preparation: Prepare a sunscreen formulation containing a known concentration of Bemotrizinol.

    • Substrate Application: Apply the formulation to a PMMA plate at a precise concentration, typically 1.2 to 1.4 mg/cm².[19] The plate's roughened surface mimics the skin's topography.

    • Film Distribution: Spread the sample evenly across the plate surface using a gloved finger for a standardized period to ensure a homogenous film.

    • Equilibration: Allow the film to dry and equilibrate in the dark for at least 15 minutes.

    • Spectrophotometric Measurement: Place the PMMA plate in the spectrophotometer. Measure the spectral transmittance at multiple points on the plate across the UV spectrum (290-400 nm) at 1 nm intervals.[20] A blank, untreated PMMA plate is used as a reference.

    • SPF Calculation: The SPF value is calculated using the following equation, which integrates the erythemal action spectrum (E(λ)) and the solar irradiance spectrum (I(λ)) with the measured absorbance of the product (A(λ)): SPF = [∫ E(λ)I(λ)dλ] / [∫ E(λ)I(λ)10^(-A(λ))dλ]

  • Data Analysis: The mean SPF from multiple plates and multiple readings per plate is reported, providing a quantitative measure of the product's photoprotective efficacy.

Prep Prepare Sunscreen Formulation Apply Apply 1.3 mg/cm² of Formulation to PMMA Plate Prep->Apply Spread Spread to Create Homogenous Film Apply->Spread Equil Equilibrate (15 min, dark) Spread->Equil Measure Measure Spectral Transmittance (290-400 nm) Equil->Measure Calc Calculate SPF Value using Standard Equation Measure->Calc

Caption: Experimental workflow for in vitro SPF determination.
Protocol: In Vitro Antioxidant Capacity (DPPH Assay)

This assay would be used to determine if Bemotrizinol possesses any direct free radical scavenging ability, which is distinct from its UV absorption role.

  • Objective: To measure the capacity of a test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Materials: UV-Vis spectrophotometer, DPPH stock solution in methanol, test compound (Bemotrizinol) dissolved in a suitable solvent (e.g., ethanol or DMSO), positive controls (e.g., Ascorbic Acid, Trolox).

  • Methodology:

    • Preparation of Reagents: Prepare a working solution of DPPH in methanol, which has a characteristic deep purple color and a maximum absorbance around 517 nm.[21]

    • Sample Preparation: Prepare a series of dilutions of the Bemotrizinol solution.

    • Reaction: In a 96-well plate or cuvette, add a fixed volume of the DPPH working solution to each dilution of the test compound. Include a control sample containing only the solvent and DPPH.

    • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measurement: Measure the absorbance of each sample at 517 nm. The reduction of the DPPH radical by an antioxidant results in a loss of the purple color, and thus a decrease in absorbance.[17]

  • Data Analysis: The percentage of DPPH scavenging activity is calculated for each concentration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as an EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[17] This allows for a quantitative comparison of scavenging potency against standards like Vitamin C.

Conclusion

Bemotrizinol's role in preventing free radical formation is definitive and highly effective, operating at the very origin of the photodamage cascade. Its primary mechanism is not direct chemical interaction with ROS but rather the physical interception of UV photons. Through its broad-spectrum absorption and, critically, its exceptional photostability, Bemotrizinol converts damaging UV radiation into harmless heat without degrading.[10][11][13] This prevents the initial energy transfer to skin chromophores that is required to generate ROS. Its ability to stabilize other UV filters and its excellent safety profile, including a lack of estrogenic effects, further solidify its position as a cornerstone ingredient in advanced photoprotective formulations designed to mitigate oxidative stress.[7][15]

References

Methodological & Application

Application Notes and Protocols for Formulating Sunscreens with Tinosorb® S for Enhanced Photostability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosorb® S (INCI: Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) is a highly effective, oil-soluble, broad-spectrum UV filter, renowned for its exceptional photostability and ability to stabilize other, less stable UV absorbers.[1][2][3] It provides comprehensive protection across the entire UVA (320-400 nm) and UVB (280-320 nm) spectrum, with absorption peaks at approximately 310 nm and 340 nm.[1][4] Unlike some chemical UV filters that can degrade upon UV exposure and generate free radicals, Tinosorb® S dissipates absorbed UV energy as harmless heat, maintaining its protective efficacy over time.[1][5] This inherent stability makes it a cornerstone ingredient for formulating high-SPF, broad-spectrum sunscreens with reliable and long-lasting protection.[6]

A key application of Tinosorb® S is its ability to photostabilize other UV filters, most notably Avobenzone (Butyl Methoxydibenzoylmethane), a highly effective UVA absorber that is notoriously photounstable.[7][8][9][10] By quenching the excited triplet state of Avobenzone, Tinosorb® S prevents its photodegradation, thereby ensuring sustained UVA protection in the final formulation.[8][11] These application notes provide quantitative data and detailed protocols for formulating with Tinosorb® S to achieve superior photostability.

Data Presentation: Photostabilizing Efficacy of Tinosorb® S

The following tables summarize the quantitative impact of Tinosorb® S on the photostability of sunscreen formulations containing Avobenzone (AVB) and Ethylhexyl Methoxycinnamate (EHM), two commonly used but photolabile UV filters. The data is adapted from the pivotal study by Chatelain and Gabard (2001).[6]

Table 1: Effect of Tinosorb® S on the Recovery of Avobenzone (AVB) and Ethylhexyl Methoxycinnamate (EHM) After UV Irradiation [6]

Formulation (UV Filters, % w/w)% AVB Recovered (after 30 MED UV dose)% EHM Recovered (after 30 MED UV dose)
5% AVB35%N/A
5% AVB + 2.5% Tinosorb® S85%N/A
5% AVB + 5% Tinosorb® S95%N/A
5% AVB + 10% Tinosorb® S98%N/A
5% AVB + 5% EHM25%60%
5% AVB + 5% EHM + 2.5% Tinosorb® S65%75%
5% AVB + 5% EHM + 5% Tinosorb® S83%88%

Table 2: Impact of Tinosorb® S on Sun Protection Factor (SPF) and UVA Protection Ratio After UV Irradiation [6]

Formulation (UV Filters, % w/w)% Remaining SPF (after 30 MED UV dose)% Remaining UVA Ratio (after 30 MED UV dose)
5% AVB + 5% EHM45%35%
5% AVB + 5% EHM + 1% Tinosorb® S60%50%
5% AVB + 5% EHM + 2.5% Tinosorb® S78%70%
5% AVB + 5% EHM + 5% Tinosorb® S92%85%

Experimental Protocols

The following are detailed methodologies for key experiments to assess the photostability of sunscreen formulations.

Protocol 1: In Vitro Photostability Assessment via UV Spectroscopy (Based on ISO 24443)

This protocol outlines the determination of a sunscreen's UVA protection factor (UVA-PF) and its photostability by measuring the change in UV absorbance after irradiation.

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Solar simulator (Xenon arc source) compliant with ISO 24443 spectral irradiance requirements.

  • Roughened Polymethylmethacrylate (PMMA) plates.

  • Positive displacement pipette or automated syringe for sample application.

  • Glycerine (for blank measurements).

  • Sunscreen formulation for testing.

Methodology:

  • Equipment Calibration: Calibrate the UV spectrophotometer and solar simulator according to manufacturer instructions and ISO 24443 standards.[12][13][14]

  • Substrate Preparation: Use roughened PMMA plates as the substrate for the sunscreen film.

  • Blank Measurement: Apply a thin layer of glycerine to a PMMA plate and measure its absorbance as a blank reference.[13]

  • Sample Application: Accurately apply the sunscreen formulation to the PMMA plate at a concentration of 2.0 mg/cm². Spread the sample evenly to create a uniform film.

  • Initial Absorbance Measurement (Pre-irradiation): Place the sunscreen-treated plate in the UV spectrophotometer and measure the initial spectral absorbance from 290 nm to 400 nm at 1 nm increments.[12][13]

  • UV Irradiation: Expose the sunscreen-treated plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose is calculated based on the initial UVA-PF of the product.[13]

  • Final Absorbance Measurement (Post-irradiation): After irradiation, remeasure the spectral absorbance of the sunscreen film from 290 nm to 400 nm.[12][13]

  • Data Analysis:

    • Calculate the initial and final UVA-PF values from the absorbance spectra.

    • Determine the percentage of change in UVA-PF to quantify the photostability of the formulation.

    • The Area Under the Curve (AUC) for the UVA and UVB regions can also be calculated before and after irradiation to assess changes in protection.

Protocol 2: Quantitative Analysis of UV Filter Content by High-Performance Liquid Chromatography (HPLC)

This protocol describes the method for quantifying the concentration of Tinosorb® S and other UV filters in a sunscreen formulation before and after UV irradiation to determine the extent of photodegradation.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • RP-18 column (e.g., Nucleodur Gravity, 150 x 4.6 mm, 5 µm).[2][3][9]

  • Mobile phase: A ternary gradient mixture of tetrahydrofuran, acetonitrile, and an aqueous solution of acetic acid.[2][3][9]

  • Internal standard (e.g., octyl dimethyl para-aminobenzoate - PABA).[2][4][9]

  • Solvents for sample extraction (e.g., methanol, ethanol).

  • Sunscreen formulation for testing (irradiated and non-irradiated samples).

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of Tinosorb® S and other target UV filters of known concentrations, including the internal standard.

  • Sample Preparation (Non-irradiated):

    • Accurately weigh a known amount of the sunscreen formulation.

    • Extract the UV filters using a suitable solvent (e.g., methanol).

    • Add the internal standard.

    • Filter the solution before injection into the HPLC system.

  • Sample Preparation (Irradiated):

    • Apply a known amount of the sunscreen formulation to a suitable substrate (e.g., quartz plates) and irradiate with a defined UV dose as described in Protocol 1.

    • Extract the UV filters from the irradiated substrate using a suitable solvent.

    • Add the internal standard.

    • Filter the solution before injection.

  • Chromatographic Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Run the analysis using the specified column and mobile phase gradient.[2][3][9]

    • Monitor the elution of the compounds using the DAD at a suitable wavelength (e.g., 330 nm).[2][9]

  • Data Analysis:

    • Generate a calibration curve from the standard solutions.

    • Quantify the concentration of each UV filter in the non-irradiated and irradiated samples by comparing their peak areas to the calibration curve, normalized by the internal standard.

    • Calculate the percentage of recovery for each UV filter after irradiation to determine its photostability.

Visualization of Photostabilization Mechanism

The following diagram illustrates the proposed mechanism by which Tinosorb® S photostabilizes Avobenzone.

Photostabilization_Mechanism cluster_avobenzone Avobenzone (AVB) Photodegradation Pathway cluster_tinosorb Tinosorb S Stabilization Pathway UV UVA Photon (hν) AVB_ground AVB (Ground State) UV->AVB_ground Absorption AVB_singlet AVB (Excited Singlet State) AVB_ground->AVB_singlet Excitation AVB_triplet AVB (Excited Triplet State) AVB_singlet->AVB_triplet Intersystem Crossing Degradation Photodegradation Products AVB_triplet->Degradation Chemical Reaction Tinosorb_S Tinosorb S AVB_triplet->Tinosorb_S Triplet Energy Transfer Tinosorb_S_triplet Tinosorb S (Excited Triplet State) Tinosorb_S_triplet->Tinosorb_S Vibrational Relaxation Heat Heat

Caption: Tinosorb® S photostabilization of Avobenzone.

This diagram illustrates how Tinosorb® S intercepts the excited triplet state of Avobenzone, a key intermediate in its photodegradation pathway. Through triplet-triplet energy transfer, Tinosorb® S deactivates the excited Avobenzone, preventing it from undergoing chemical reactions that lead to degradation. Tinosorb® S then safely dissipates this energy as heat, returning to its ground state, ready to absorb more UV radiation or stabilize another molecule.

Conclusion

Tinosorb® S is an indispensable ingredient for formulating modern, high-performance sunscreens. Its inherent photostability and its documented ability to photostabilize other UV filters, particularly Avobenzone, allow for the creation of products with superior, long-lasting broad-spectrum protection. By following standardized testing protocols, researchers and formulators can quantitatively verify the enhanced photostability and efficacy of their sunscreen formulations containing Tinosorb® S, ensuring the development of safe and reliable sun care products for the consumer.

References

Application Note: In Vitro Sun Protection Factor (SPF) Testing of Bemotrizinol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), marketed as Tinosorb® S and Parsol® Shield, is a highly effective, oil-soluble organic compound used in sunscreens to absorb ultraviolet (UV) radiation.[1][2] It is renowned for its broad-spectrum protection, covering both UVB (290-320 nm) and UVA (320-400 nm) ranges, with absorption peaks around 310 nm and 340 nm.[1][3] A key attribute of Bemotrizinol is its exceptional photostability, meaning it does not significantly degrade upon exposure to sunlight, ensuring prolonged and reliable protection.[2][4] Furthermore, it can stabilize other less photostable UV filters, like avobenzone, making it a critical component in high-SPF, broad-spectrum sunscreen formulations.[1][4] This document outlines the principles and protocols for determining the Sun Protection Factor (SPF) of formulations containing Bemotrizinol using in vitro methods, which are crucial for research, development, and quality control, while reducing the need for human testing.[5][6]

Principle of In Vitro SPF Testing

In vitro SPF measurement is based on the assessment of UV radiation transmittance through a thin, uniform film of a sunscreen product applied to a suitable transparent substrate.[5][7] The method, guided by standards such as ISO 24443:2021 for UVA protection, utilizes UV/Vis spectrophotometry to measure the amount of UV light that passes through the product film.[8][9] The substrate, typically a roughened polymethyl methacrylate (PMMA) plate, is designed to mimic the surface of the skin.[7]

The absorbance and transmittance data collected across the UV spectrum (290-400 nm) are then used in conjunction with standardized solar irradiance and erythemal effectiveness values to calculate the SPF.[10][11] This calculation quantifies the formulation's ability to prevent sunburn.[12]

Experimental Protocols

Protocol 1: Preparation of a Model Oil-in-Water (O/W) Sunscreen Emulsion

This protocol describes the preparation of a basic O/W emulsion for incorporating the oil-soluble UV filter, Bemotrizinol.

Materials:

  • Oil Phase: Bemotrizinol, Stearic Acid, C12-15 Alkyl Benzoate, Cetyl Alcohol

  • Water Phase: Deionized Water, Glycerin, Xanthan Gum

  • Emulsifier: Polysorbate 20

  • Preservative: Phenoxyethanol

  • Equipment: Beakers, water bath, homogenizer, magnetic stirrer, weighing scale.

Methodology:

  • Prepare the Water Phase: In a beaker, disperse Xanthan Gum in Glycerin until a uniform slurry is formed. Add deionized water and heat to 75°C while stirring until the gum is fully hydrated.

  • Prepare the Oil Phase: In a separate beaker, combine Bemotrizinol, Stearic Acid, C12-15 Alkyl Benzoate, and Cetyl Alcohol. Heat the mixture to 75°C while stirring until all components are melted and uniformly mixed.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a fine emulsion.

  • Cooling: Transfer the emulsion to a magnetic stirrer and allow it to cool to below 40°C while stirring gently.

  • Final Additions: Add the emulsifier (Polysorbate 20) and preservative (Phenoxyethanol) to the emulsion and mix until uniform.

  • pH Adjustment: Check the pH of the final formulation and adjust if necessary using a suitable agent (e.g., Triethanolamine).

  • Storage: Store the final formulation in an airtight, opaque container at room temperature.[13]

Protocol 2: In Vitro SPF Measurement using UV Transmittance Analysis

This protocol is based on the principles outlined in ISO 24443:2021 and other established in vitro methods.[8][14]

Materials & Equipment:

  • UV Transmittance Analyzer (e.g., Labsphere UV-2000S or equivalent spectrophotometer with an integrating sphere).[15]

  • Roughened PMMA plates (e.g., 50x50 mm, with a defined roughness to simulate skin).[7][10]

  • Positive control sunscreen with a known SPF.

  • Glycerin (as a reference for 100% transmission).[15]

  • Syringe or micropipette.

  • Finger cots or suitable applicator.

  • Analytical balance.

Methodology:

  • Substrate Preparation: Ensure PMMA plates are clean and dry. For the blank/reference measurement, apply a thin, even layer of glycerin to a PMMA plate.

  • Sample Application: Weigh a PMMA plate. Accurately apply the sunscreen formulation at a concentration of 0.75 to 2.0 mg/cm².[10][15] The exact amount may be specified by the particular standard being followed.

  • Spreading: Carefully spread the formulation over the entire roughened surface of the plate using a finger cot. The goal is to create a uniform and homogenous film. The spreading pattern and pressure should be consistent for all samples.

  • Drying/Settling Time: Allow the film to dry and equilibrate in a dark, temperature-controlled environment for at least 15-20 minutes. This step is crucial for film formation.

  • UV Transmittance Measurement:

    • Place the reference (glycerin-coated) plate in the spectrophotometer and perform a baseline scan.

    • Place the sample-coated plate in the instrument.

    • Measure the UV transmittance at multiple points across the plate surface at 1 nm intervals from 290 nm to 400 nm.[15]

  • SPF Calculation: The instrument's software calculates the in vitro SPF value using the following integral equation, which considers the Erythemal effectiveness spectrum (Eλ) and the solar irradiance spectrum (Iλ):

    SPFin vitro = ∫ E(λ)I(λ) dλ / ∫ E(λ)I(λ)T(λ) dλ

    Where:

    • E(λ) = Erythemal effectiveness at wavelength λ

    • I(λ) = Solar irradiance at wavelength λ

    • T(λ) = Spectral transmittance of the sample at wavelength λ

    • The integration is performed between 290 and 400 nm.[10]

  • Data Recording: Record the mean SPF value from the measurements taken across at least three separate plates per formulation.

Data Presentation

The performance of Bemotrizinol is highly concentration-dependent and shows strong synergistic effects when combined with other UV filters.[3] The following tables provide an example of how to present quantitative data from in vitro SPF testing.

Table 1: In Vitro SPF of a Base Formulation with Varying Concentrations of Bemotrizinol

Formulation IDBemotrizinol Conc. (% w/w)Mean In Vitro SPFStandard Deviation
F11.08.5± 0.7
F22.518.2± 1.1
F35.035.1± 2.4
F47.552.8± 3.1
F510.065.7± 3.9

Table 2: Synergistic Effect of Bemotrizinol with another UV Filter (e.g., Octinoxate)

Formulation IDBemotrizinol Conc. (% w/w)Octinoxate Conc. (% w/w)Mean In Vitro SPF
F65.0035.1
F707.522.4
F85.07.558.9

Visualized Workflows and Concepts

To aid in understanding the experimental process and underlying principles, the following diagrams have been generated.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement & Analysis A Formulation Preparation (O/W Emulsion with Bemotrizinol) B Substrate Preparation (Clean & Dry PMMA Plates) C Sample Application (Apply 0.75-2.0 mg/cm²) B->C D Film Equilibration (15-20 min in dark) C->D E UV Transmittance Measurement (Spectrophotometer, 290-400nm) D->E F SPF Calculation (Using Mansur Equation) E->F G Data Analysis & Reporting F->G

Caption: Workflow for In Vitro SPF Testing of Sunscreen Formulations.

G SolarUV Incident Solar UV (290-400nm) SunscreenFilm Sunscreen Film on Substrate (Contains Bemotrizinol) SolarUV->SunscreenFilm TransmittedUV Transmitted UV Light SunscreenFilm->TransmittedUV AbsorbedUV Absorbed UV Light (Energy converted by Bemotrizinol) SunscreenFilm->AbsorbedUV Spectro Spectrophotometer (Measures T(λ)) TransmittedUV->Spectro Calculation SPF Calculation SPF = ∫EλIλ dλ / ∫EλIλTλ dλ Spectro->Calculation

Caption: Conceptual Relationship in SPF Measurement.

References

Application Notes and Protocols for the Quantification of Bemotrizinol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol, also known as Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, is a highly effective, photostable, broad-spectrum UV filter widely used in sunscreen and other cosmetic products to provide protection against both UVA and UVB radiation. Accurate quantification of Bemotrizinol in cosmetic formulations is crucial for ensuring product efficacy, safety, and regulatory compliance. This document provides detailed application notes and experimental protocols for the quantification of Bemotrizinol using High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and UV-Vis Spectrophotometry.

Chemical Properties of Bemotrizinol

A thorough understanding of the physicochemical properties of Bemotrizinol is essential for the development of robust analytical methods.

PropertyValueReference
Chemical Name 2,2′-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol}N/A
Molecular Formula C₃₈H₄₉N₃O₅N/A
Molecular Weight 627.8 g/mol N/A
Appearance Light yellow to yellow powderN/A
Solubility Soluble in oils and ethanol; Insoluble in water.N/A
UV Absorption Peaks Approximately 310 nm and 340-345 nmN/A

Analytical Techniques for Quantification

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used, robust, and reliable method for the quantification of Bemotrizinol in various cosmetic matrices.

a) Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., µBondapack, 3.9 x 300 mm, 10 µm particle size) is commonly used.[1]

  • Mobile Phase: Isocratic elution with 100% methanol is a simple and effective mobile phase.[1]

  • Flow Rate: A typical flow rate is 2.5 mL/min.[1]

  • Detection Wavelength: Detection is typically set at 254 nm or at one of the absorption maxima, around 340 nm.[1][2]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at 27°C.[1]

  • Run Time: Approximately 30 minutes.[1]

b) Reagents and Standards

  • HPLC-grade methanol and chloroform.

  • Bemotrizinol analytical standard.

c) Standard Solution Preparation

  • Accurately weigh approximately 13 mg of Bemotrizinol working standard into a 100 mL volumetric flask.

  • Add about 10 mL of chloroform and sonicate for five minutes to dissolve the standard.

  • Make up the volume to 100 mL with methanol.

  • Mix well and filter through a 0.2 µm syringe filter before injection.[1]

d) Sample Preparation

  • Accurately weigh a quantity of the cosmetic sample equivalent to 25 mg of Bemotrizinol into a 50 mL volumetric flask.

  • Add approximately 25 mL of chloroform and sonicate for 10 minutes to dissolve the Bemotrizinol.

  • Make up the volume to 50 mL with the same solvent.

  • Pipette 5 mL of this solution into a 20 mL volumetric flask and bring the volume to 20 mL with methanol.[1]

  • Mix the solution well and filter it through a 0.2 µm syringe filter prior to injection into the HPLC system.[1]

e) Quantification and System Suitability

  • Construct a calibration curve by plotting the peak area of Bemotrizinol against the concentration of the standard solutions (typically in the range of 70-130 µg/mL).[1]

  • The concentration of Bemotrizinol in the sample is determined by comparing its peak area with the calibration curve.

  • System suitability parameters such as retention time, tailing factor, and theoretical plates should be monitored to ensure the performance of the chromatographic system.[1]

ParameterTypical ValueReference
Linearity Range 70 - 130 µg/mL[1][3]
Correlation Coefficient (r²) > 0.996[1][3]
Limit of Detection (LOD) 0.44 µg/mL[1][3]
Limit of Quantification (LOQ) 1.32 µg/mL[1][3]
Recovery 99.36% - 99.54%[1]
Intra-day Precision (%RSD) < 2%[1][3]
Inter-day Precision (%RSD) < 2%[1][3]
Retention Time ~17.6 min[1][3]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers higher sensitivity, selectivity, and speed compared to conventional HPLC-UV, making it suitable for the analysis of complex cosmetic matrices and for detecting trace levels of Bemotrizinol.

a) Instrumentation and Chromatographic Conditions

  • UHPLC System: A UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

  • Column: A C18 reversed-phase column suitable for UHPLC (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm).[4]

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B). A gradient could be: 70% B held for 2 min, then a linear gradient to 95% B over 4.5 min, held at 95% B until 8.5 min, then to 100% B for 2 min, followed by re-equilibration.[4]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[4]

  • Injection Volume: 1-5 µL.

  • Column Temperature: 35°C.[4]

b) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Bemotrizinol should be monitored for quantification and confirmation.

  • Ion Source Parameters: Capillary voltage, cone voltage, and gas flows should be optimized for maximum signal intensity of Bemotrizinol.[4]

c) Reagents and Standards

  • LC-MS grade methanol, acetonitrile, water, and formic acid.

  • Bemotrizinol analytical standard.

d) Standard Solution Preparation

  • Prepare a stock solution of Bemotrizinol (e.g., 100 µg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with a mixture of methanol and water (e.g., 1:1 v/v).[5]

e) Sample Preparation

  • Accurately weigh about 0.1 g of the cosmetic sample into a centrifuge tube.

  • Add a suitable extraction solvent, such as 70% acetonitrile with 1% formic acid.[5]

  • Vortex or sonicate the sample to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the solid matrix.

  • The supernatant can be further cleaned up using a pass-through solid-phase extraction (SPE) cartridge (e.g., PRiME HLB) to remove interfering matrix components.[5]

  • Filter the final extract through a 0.22 µm syringe filter before injection.

ParameterExpected Performance
Linearity Range Dependent on instrument sensitivity, typically in the ng/mL to low µg/mL range.
Limit of Quantification (LOQ) Expected to be in the low ng/mL range (e.g., 0.1-1 µg/kg).[5]
Recovery Generally expected to be between 70-120%.[5]
Precision (%RSD) < 15%
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of Bemotrizinol, particularly for determining its concentration in solutions for solubility studies or for preliminary assessments.

a) Instrumentation

  • A UV-Vis spectrophotometer.

b) Reagents and Solvents

  • Ethanol or methylene chloride (spectrophotometric grade).

  • Bemotrizinol analytical standard.

c) Standard Solution Preparation

  • Prepare a stock solution of Bemotrizinol in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to achieve concentrations within the linear absorbance range of the spectrophotometer.

d) Sample Preparation (for solubility determination)

  • Add an excess amount of Bemotrizinol to a known volume of the cosmetic vehicle (e.g., oil, surfactant) in a sealed vial.

  • The mixture is typically agitated in an isothermal shaker for an extended period (e.g., 72 hours) to reach equilibrium.[2]

  • Centrifuge the mixture to separate the undissolved Bemotrizinol.[2]

  • Filter the supernatant through a 0.45 µm filter.[2]

  • Dilute an aliquot of the clear supernatant with a suitable solvent (e.g., ethanol or methylene chloride) to a concentration that falls within the range of the calibration curve.[2]

e) Measurement and Quantification

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 340 nm for Bemotrizinol.[2]

  • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

  • Determine the concentration of Bemotrizinol in the sample solution from the calibration curve and account for the dilution factor.

ParameterTypical ValueReference
λmax ~340 nm[2]
Solvent Ethanol or Methylene Chloride[2]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the analytical techniques described above.

HPLC_Workflow Sample Cosmetic Sample Weighing Weighing Sample->Weighing Extraction Solvent Extraction (Chloroform) Weighing->Extraction Sonication Sonication Extraction->Sonication Dilution Dilution (Methanol) Sonication->Dilution Filtration Filtration (0.2 µm) Dilution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Analysis (Quantification) HPLC->Data

Caption: General workflow for HPLC-UV analysis of Bemotrizinol.

UHPLC_MSMS_Workflow Sample Cosmetic Sample Weighing Weighing Sample->Weighing Extraction Solvent Extraction (Acetonitrile/Formic Acid) Weighing->Extraction Vortex Vortexing/Sonication Extraction->Vortex Centrifugation Centrifugation Vortex->Centrifugation SPE SPE Cleanup (Optional) Centrifugation->SPE Filtration Filtration (0.22 µm) SPE->Filtration UHPLC UHPLC-MS/MS Analysis Filtration->UHPLC Data Data Analysis (Quantification) UHPLC->Data

Caption: General workflow for UHPLC-MS/MS analysis of Bemotrizinol.

Spectrophotometry_Workflow Sample Cosmetic Sample/ Solubility Study Equilibration Equilibration (Shaking) Sample->Equilibration Centrifugation Centrifugation Equilibration->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Dilution Dilution (Ethanol) Filtration->Dilution Spectro UV-Vis Spectrophotometry Dilution->Spectro Data Data Analysis (Quantification) Spectro->Data

Caption: General workflow for Spectrophotometric analysis of Bemotrizinol.

References

Application Notes and Protocols for Determining Bemotrizinol Solubility in Cosmetic Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), commercially known as Tinosorb® S, is a highly effective, photostable, broad-spectrum UV filter widely used in sunscreen and skincare formulations.[1][2][3][4][5][6][7] As an oil-soluble powder, its efficacy and formulation aesthetics are critically dependent on its solubility in the cosmetic oils used as emollients and solvents in the final product.[1][2][3] Understanding the solubility of Bemotrizinol in different cosmetic oils is therefore crucial for formulators to develop stable, effective, and aesthetically pleasing sunscreen products.[8] These application notes provide a summary of Bemotrizinol's solubility in various cosmetic oils and a detailed protocol for its determination.

Data Presentation: Solubility of Bemotrizinol in Cosmetic Oils

The following table summarizes the solubility of Bemotrizinol in a range of cosmetic oils at 25 °C. This data is essential for selecting appropriate solvents during the formulation development process to ensure the UV filter is fully dissolved and to prevent re-crystallization, which can negatively impact SPF performance and product feel.[8][9]

Cosmetic Oil (INCI Name)Solubility of Bemotrizinol (wt. %)
Ethylhexyl Methoxycinnamate17.0
C12-15 Alkyl Benzoate12.0
Dibutyl Adipate10.0
Dicaprylyl Carbonate8.8
Caprylic/Capric Triglyceride5.0
Cocoglycerides5.0
Ethanol (99.8%)< 0.5

Table 1: Solubility of Tinosorb® S (Bemotrizinol) in various cosmetic oils at 25 °C, as reported by the manufacturer.

Additionally, another source indicates that 10 grams of Bemotrizinol is soluble in 30 grams of C12-15 Alkyl Benzoate, which corresponds to a solubility of 25 wt.%.[10] The discrepancy in solubility for C12-15 Alkyl Benzoate may be attributed to variations in the specific grade of the oil or the experimental conditions used.

Experimental Protocol: Determination of Bemotrizinol Solubility in Cosmetic Oils

This protocol outlines a method for determining the equilibrium solubility of Bemotrizinol in a given cosmetic oil at a controlled temperature.

1. Materials and Equipment:

  • Materials:

    • Bemotrizinol powder

    • Cosmetic oil to be tested (e.g., C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride)

    • Reference solvent with known solubility for Bemotrizinol (optional)

    • Solvent for High-Performance Liquid Chromatography (HPLC) mobile phase (e.g., acetonitrile, methanol)

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C)

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

2. Experimental Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of Bemotrizinol powder into a series of vials. The exact amount should be more than the expected solubility.

    • Add a known volume or weight of the cosmetic oil to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should appear as a slurry with undissolved solid Bemotrizinol present.

  • Sample Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.

    • Centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

    • Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent (e.g., the HPLC mobile phase) to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of Bemotrizinol.

    • Prepare a calibration curve using standard solutions of Bemotrizinol of known concentrations.

    • The concentration of Bemotrizinol in the saturated solution is calculated from the calibration curve, taking into account the dilution factor.

  • Calculation of Solubility:

    • The solubility is expressed as the weight percentage (wt. %) of Bemotrizinol in the cosmetic oil.

    • Calculation: Solubility (wt. %) = (mass of dissolved Bemotrizinol / mass of the saturated solution) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Bemotrizinol.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Calculation prep1 Weigh excess Bemotrizinol prep2 Add cosmetic oil prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Centrifuge to separate solid from liquid equil->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute filtered sample sep2->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Calculate solubility (wt. %) analysis2->analysis3

References

Application Notes and Protocols: Enhancing UV Filter Stability with Tinosorb® S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avobenzone, a widely utilized chemical UV filter, offers excellent protection against UVA radiation. However, its efficacy is significantly hampered by its inherent photounstability, leading to rapid degradation upon exposure to UV light. This degradation not only diminishes the protective capacity of sunscreen formulations but can also lead to the formation of potentially harmful photodegradation byproducts. Tinosorb® S (Bemotrizinol), a broad-spectrum UV filter, has demonstrated exceptional photostability and a remarkable ability to stabilize other UV filters, most notably avobenzone. This document provides detailed application notes and experimental protocols for utilizing Tinosorb® S to enhance the photostability of avobenzone in sunscreen formulations.

Mechanism of Tinosorb® S-Mediated Photostabilization

Tinosorb® S is a highly efficient, oil-soluble, broad-spectrum UV absorber, covering both UVB and UVA ranges.[1] Its exceptional photostability is attributed to its molecular structure, which allows for efficient dissipation of absorbed UV energy through non-destructive pathways, preventing the formation of reactive species.[2][3] When formulated with avobenzone, Tinosorb® S acts as a photostabilizer through a process of energy transfer. Upon absorbing UV radiation, avobenzone is elevated to an excited state, making it susceptible to photo-isomerization and degradation. Tinosorb® S can accept this excess energy from the excited avobenzone molecule, returning it to its ground state and thus preventing its breakdown.[4] This quenching mechanism significantly improves the overall photostability of the formulation, ensuring prolonged and reliable UV protection.[5][6]

Quantitative Data: Photostabilization of Avobenzone by Tinosorb® S

The stabilizing effect of Tinosorb® S on avobenzone is concentration-dependent. The following table summarizes the quantitative data from a key study by Chatelain and Gabard (2001), demonstrating the percentage of avobenzone recovered after UV irradiation in formulations with and without Tinosorb® S.

Formulation% Avobenzone Lost after UV Irradiation
2.5% Avobenzone~65%
2.5% Avobenzone + 2.5% Tinosorb® S~15%
2.5% Avobenzone + 5% Tinosorb® S<10%
2.5% Avobenzone + 7.5% Tinosorb® S<5%
5% Avobenzone~70%
5% Avobenzone + 5% Tinosorb® S~10%

Data is estimated from graphical representations in Chatelain and Gabard, 2001.[5]

Experimental Protocols

In Vitro Photostability Testing by UV Spectroscopy

This protocol outlines a method for assessing the photostability of sunscreen formulations containing avobenzone and Tinosorb® S by measuring the change in UV absorbance after irradiation.

4.1.1. Materials and Equipment

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator (e.g., Xenon arc lamp) with controlled UV output

  • Polymethyl methacrylate (PMMA) plates

  • Positive displacement pipette or syringe

  • Glove or finger cot for spreading

  • Analytical balance

  • Suitable solvent for extraction (e.g., ethanol, methanol)

  • Volumetric flasks and cuvettes

4.1.2. Protocol

  • Sample Preparation:

    • Prepare sunscreen formulations with varying concentrations of avobenzone and Tinosorb® S. Include a control formulation containing only avobenzone.

    • Accurately weigh a specific amount of the sunscreen formulation (e.g., 1.3 mg/cm²).

  • Application on PMMA Plates:

    • Apply the weighed sunscreen evenly onto the surface of a PMMA plate.

    • Spread the formulation across the plate using a gloved finger or finger cot with consistent pressure to achieve a uniform film.

    • Allow the film to dry for a specified period (e.g., 15-30 minutes) in the dark at room temperature.

  • Initial UV Absorbance Measurement (Pre-irradiation):

    • Place the PMMA plate with the dried sunscreen film in the UV-Vis spectrophotometer.

    • Measure the initial absorbance spectrum from 290 nm to 400 nm.

  • UV Irradiation:

    • Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose should be relevant to sun exposure conditions (e.g., a specific number of Minimal Erythemal Doses - MEDs).

  • Final UV Absorbance Measurement (Post-irradiation):

    • After irradiation, measure the final absorbance spectrum of the sunscreen film using the UV-Vis spectrophotometer under the same conditions as the initial measurement.

  • Data Analysis:

    • Compare the pre- and post-irradiation absorbance spectra.

    • Calculate the percentage of avobenzone remaining by comparing the absorbance at its peak wavelength (around 357 nm) before and after irradiation.

    • The photostability can also be assessed by calculating the change in the critical wavelength and the area under the curve (AUC) for the UVA region.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes an HPLC method for the simultaneous quantification of Tinosorb® S and avobenzone in sunscreen formulations to determine the extent of photodegradation.

4.2.1. Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile phase: A gradient mixture of acetonitrile, tetrahydrofuran, and an aqueous solution of a weak acid (e.g., 0.1% acetic acid).

  • Solvents for sample extraction (e.g., ethanol, methanol, acetone).

  • Syringe filters (0.45 µm).

  • Analytical balance, volumetric flasks, and vials.

  • Reference standards for Tinosorb® S and avobenzone.

4.2.2. Protocol

  • Standard Preparation:

    • Prepare stock solutions of Tinosorb® S and avobenzone reference standards in a suitable solvent (e.g., acetone for Tinosorb® S, ethanol for avobenzone).

    • Prepare a series of working standard solutions of known concentrations by diluting the stock solutions.

  • Sample Preparation (Pre- and Post-irradiation):

    • Prepare and irradiate sunscreen films on PMMA plates as described in the UV spectroscopy protocol (Section 4.1.2).

    • Extract the UV filters from both the irradiated and non-irradiated PMMA plates using a known volume of a suitable solvent. Sonication can be used to ensure complete extraction.

    • Filter the extracts through a 0.45 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Set up the HPLC system with the following parameters (example):

      • Column: Reversed-phase C18

      • Mobile Phase: Gradient elution with acetonitrile, tetrahydrofuran, and water with 0.1% acetic acid.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Set to monitor the absorbance maxima of both avobenzone (~357 nm) and Tinosorb® S (~310 nm and ~343 nm). A DAD is ideal for simultaneous monitoring.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample extracts.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to avobenzone and Tinosorb® S in the chromatograms by comparing their retention times and UV spectra with the reference standards.

    • Calculate the concentration of each UV filter in the extracts using the calibration curve.

    • Determine the percentage of avobenzone recovered after irradiation by comparing its concentration in the irradiated and non-irradiated samples.

Visualizations

Photostabilization_Mechanism cluster_0 Avobenzone Photodegradation Pathway cluster_1 Tinosorb S Stabilization Pathway Avobenzone_Ground Avobenzone (Ground State) Avobenzone_Excited Avobenzone (Excited State) Avobenzone_Ground->Avobenzone_Excited UV Absorption Degradation Photodegradation Products Avobenzone_Excited->Degradation Isomerization & Cleavage Tinosorb_S Tinosorb S Tinosorb_S->Tinosorb_S Heat Dissipation Avobenzone_Excited_S Avobenzone (Excited State) Avobenzone_Excited_S->Tinosorb_S Energy Transfer (Quenching) Avobenzone_Ground_S Avobenzone (Ground State) Avobenzone_Excited_S->Avobenzone_Ground_S Return to Ground State

Caption: Mechanism of Tinosorb® S-mediated photostabilization of avobenzone.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Photostability Analysis Formulation Prepare Sunscreen Formulations (with and without Tinosorb S) Application Apply Uniform Film on PMMA Plates Formulation->Application Pre_Irradiation Measure Initial UV Absorbance (UV Spectroscopy) Irradiation Expose to Controlled UV Dose (Solar Simulator) Pre_Irradiation->Irradiation Post_Irradiation Measure Final UV Absorbance (UV Spectroscopy) Irradiation->Post_Irradiation Extraction Extract UV Filters from Plates Irradiation->Extraction Data_Analysis Calculate % Photodegradation Post_Irradiation->Data_Analysis HPLC Quantify Avobenzone & Tinosorb S (HPLC) Extraction->HPLC HPLC->Data_Analysis

Caption: Experimental workflow for assessing avobenzone photostability.

Conclusion

The incorporation of Tinosorb® S into sunscreen formulations containing avobenzone is a highly effective strategy to mitigate the photounstability of avobenzone. The provided data and protocols offer a comprehensive guide for researchers and formulators to quantitatively assess and optimize the photoprotective efficacy and stability of their sunscreen products. The use of Tinosorb® S not only enhances the performance of avobenzone but also contributes to the development of more robust and reliable sun care products that provide sustained broad-spectrum UV protection.

References

Application Notes & Protocols: Development of Bemotrizinol-Loaded Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bemotrizinol (BMTZ), marketed as Tinosorb S, is a highly efficient, photostable, broad-spectrum UV absorber, covering the UVA and UVB range (280–380 nm)[1][2][3]. Its large molecular weight and hydrophobic nature limit its skin penetration, enhancing its safety profile for topical applications[4]. To further improve the efficacy and safety of sunscreen formulations, Bemotrizinol can be encapsulated within nano-sized delivery systems such as nanoemulsions or nanostructured lipid carriers (NLCs)[5][6]. NLCs are a sophisticated type of nanoemulsion composed of a blend of solid and liquid lipids, which can offer advantages like controlled release and improved skin hydration[1][3].

The encapsulation of Bemotrizinol into these nanoparticles can synergistically enhance the Sun Protection Factor (SPF) of a formulation. This is because the lipid nanoparticles themselves can act as physical UV blockers by reflecting solar radiation, potentially allowing for lower concentrations of chemical filters to achieve high SPF values[2][7]. This document provides detailed protocols and data for the development and characterization of Bemotrizinol-loaded nanostructured lipid carriers (NLCs), a type of nanoemulsion, and their incorporation into oil-in-water (O/W) sunscreen emulsions.

Data Presentation

Quantitative data from referenced studies are summarized below for comparative analysis.

Table 1: Composition of Optimized Bemotrizinol-Loaded Nanostructured Lipid Carriers (NLCs)

Component Function Concentration (% w/w) Reference
Bemotrizinol (BMTZ) UV Filter 8.0 [8]
Cetyl Palmitate Solid Lipid 4.0 [8]
Isopropyl Myristate Liquid Lipid 3.0 [1][8]
Oleth-20 Surfactant 8.7 [8]
Glyceryl Oleate Co-surfactant 4.4 [8]
Deionized Water Aqueous Phase q.s. to 100 [8]

| Kemipur 100® | Preservative | 0.35 |[8] |

Table 2: Physicochemical Properties of Optimized Bemotrizinol-Loaded NLCs

Parameter Value Reference
Mean Particle Size (Z-average) 190.6 ± 9.8 nm [1][6][7]
Polydispersity Index (PDI) 0.153 ± 0.013 [1][6][7]
ζ-Potential (Zeta Potential) -10.6 ± 1.7 mV [1][6][7]

| Loading Capacity | 8% w/w |[1][6][7] |

Table 3: Technological Properties of O/W Emulsions Containing Free BMTZ vs. BMTZ-Loaded NLCs

Formulation Property Emulsion with Free BMTZ Emulsion with BMTZ-NLCs Reference
pH 6.5 - 7.5 No significant change [7]
Viscosity Higher Lower [1][7]
Spreadability Lower Slight Increase [1][7]
Occlusion Factor No significant change No significant change [1][7]
In Vitro BMTZ Release (after 4h) Not Detected Not Detected [8]
In Vitro Skin Permeation Not Detected Not Detected [1][7]

| In Vitro Sun Protection Factor (SPF) | Baseline | ~20% Increase |[1][7][9] |

Experimental Protocols & Visualizations

This section provides detailed methodologies for the key experiments involved in the formulation and evaluation of Bemotrizinol-loaded nanoemulsions.

Protocol 1: Preparation of BMTZ-Loaded NLCs via Phase Inversion Temperature (PIT) Method

The Phase Inversion Temperature (PIT) method is a low-energy technique suitable for producing NLCs and does not require specialized equipment, making it easily scalable[1][7].

Materials:

  • Oil Phase: Cetyl Palmitate (Solid Lipid), Isopropyl Myristate (Liquid Lipid), Bemotrizinol (Active), Oleth-20 (Surfactant), Glyceryl Oleate (Co-surfactant).

  • Aqueous Phase: Deionized Water, Kemipur 100® (Preservative).

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers

  • Thermometer

Procedure:

  • Prepare the Oil Phase: Combine the solid lipid, liquid lipid, surfactants, and Bemotrizinol in a beaker.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve the preservative in deionized water.

  • Heating: Heat both phases separately to approximately 90 °C[1][7].

  • Emulsification: Slowly pour the hot aqueous phase into the hot oil phase under continuous stirring (e.g., 700 rpm)[1][7].

  • Phase Inversion: As the aqueous phase is added, the mixture will undergo phase inversion. At the PIT, the system will appear clear[1].

  • Cooling: Remove the formulation from the heat and continue stirring until it cools down to room temperature to allow the nano-sized lipid particles to form and solidify[1][7].

  • Storage: Store the final NLC dispersion in a light-protected container at room temperature[1].

G A 1. Prepare Oil Phase (Lipids, Surfactants, BMTZ) C 3. Heat Both Phases Separately (~90°C) A->C B 2. Prepare Aqueous Phase (Water, Preservative) B->C D 4. Add Aqueous to Oil Phase (Continuous Stirring) C->D E 5. Phase Inversion Occurs (Formation of O/W Emulsion) D->E F 6. Cool to Room Temperature (NLCs Solidify) E->F G BMTZ-Loaded NLC Dispersion F->G G cluster_0 NLC Characterization cluster_1 Emulsion Formulation & Testing A Particle Size & PDI (DLS) B Zeta Potential (LDV) C Morphology (TEM) D Incorporate NLCs into O/W Emulsion E Evaluate Technological Properties (pH, Viscosity, Spreadability) D->E F In Vitro SPF Determination (UV-Vis Spectroscopy) D->F G In Vitro Release & Permeation (Franz Cells) D->G End Final Sunscreen Product Evaluation F->End G->End Start BMTZ-Loaded NLC Dispersion Start->A Start->B Start->C Start->D

References

Application Notes and Protocols for Assessing the Phototoxicity of Tinosorb S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosorb® S (Bemotrizinol, Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) is a highly effective, broad-spectrum ultraviolet (UV) filter widely utilized in sunscreen and skincare products.[1][2][3][4] It offers robust protection against both UVA and UVB radiation, covering a wavelength range of 280 to 400 nm.[1][2] A key characteristic of Tinosorb S is its exceptional photostability, meaning it resists degradation upon exposure to light.[1][2] Unlike some chemical sunscreens, Tinosorb S is designed to dissipate UV energy as heat rather than generating harmful free radicals, thereby not contributing to oxidative stress in the skin.[1]

While Tinosorb S is generally considered non-phototoxic, it is imperative for regulatory purposes and product safety to experimentally verify the photosafety of new formulations containing this UV filter.[5][6] These protocols provide detailed methodologies for assessing the potential phototoxicity of Tinosorb S and its formulations, primarily focusing on the internationally recognized in vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Test Guideline 432).[7][8][9][10][11]

In Vitro Phototoxicity Assessment: The 3T3 NRU Phototoxicity Test

The 3T3 NRU phototoxicity test is a standardized and validated in vitro assay used to identify the phototoxic potential of a substance.[7][8][9][12][13] The principle of the assay is to compare the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of simulated solar UVA radiation.[7][9][14] A substance is considered phototoxic if its cytotoxicity is significantly increased following UV exposure.[11][15]

Summary of Experimental Parameters
ParameterDescription
Test System Balb/c 3T3 mouse fibroblast cell line[7][16]
Endpoint Cell viability determined by Neutral Red Uptake (NRU)[7][17]
Test Substance Tinosorb S or formulations containing Tinosorb S
Controls - Negative Control: Vehicle (e.g., DMSO, saline) - Positive Control: Chlorpromazine (a known phototoxic substance)[14]
Light Source Solar simulator with a filter to remove UVB radiation (UVA:UVB ratio should be ~20:1)[14]
Irradiation Dose A non-cytotoxic dose of UVA, typically 5 J/cm²[7][16]
Concentrations A range of at least eight concentrations of the test substance
Data Analysis Comparison of IC50 values (+UVA vs. -UVA) to calculate the Photo-Irritation-Factor (PIF) or Mean Photo Effect (MPE)[16][18]

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Balb/c 3T3 cells in 96-well plates treat_cells Treat cells with test substance (2 plates per substance) prep_cells->treat_cells prep_substance Prepare serial dilutions of Tinosorb S formulation prep_substance->treat_cells expose_uva Irradiate one plate with UVA (e.g., 5 J/cm²) treat_cells->expose_uva expose_dark Keep the second plate in the dark treat_cells->expose_dark incubate Incubate both plates for 24 hours expose_uva->incubate expose_dark->incubate add_nru Add Neutral Red dye incubate->add_nru extract_nru Extract Neutral Red from cells add_nru->extract_nru read_absorbance Measure absorbance at 540 nm extract_nru->read_absorbance calc_ic50 Calculate IC50 values for +UVA and -UVA conditions read_absorbance->calc_ic50 calc_pif Calculate Photo-Irritation-Factor (PIF) calc_ic50->calc_pif determine_phototoxicity Determine phototoxic potential calc_pif->determine_phototoxicity

Caption: Workflow for the 3T3 NRU Phototoxicity Assay.

Detailed Protocol for the 3T3 NRU Phototoxicity Test

1. Cell Culture and Seeding:

  • Culture Balb/c 3T3 fibroblasts in appropriate culture medium (e.g., DMEM with 10% fetal bovine serum, L-glutamine, and antibiotics).

  • Seed cells into two 96-well microtiter plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation (approximately 1 x 10^4 cells per well).

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

2. Preparation of Test Substance:

  • Prepare a stock solution of Tinosorb S or the final formulation in a suitable solvent (e.g., DMSO, ethanol, or culture medium).

  • Perform a serial dilution to obtain at least eight different concentrations. The final concentration of the solvent should be non-toxic to the cells.

3. Treatment of Cells:

  • Remove the culture medium from the cells and wash with a buffered saline solution.

  • Add 100 µL of the prepared dilutions of the test substance to the respective wells of both plates. Include vehicle controls and a positive control (e.g., chlorpromazine).

  • Incubate the plates for 60 minutes at 37°C.

4. Irradiation:

  • After incubation, one plate is exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). The other plate is kept in the dark under the same temperature conditions and serves as the non-irradiated control.[16]

  • The irradiance of the light source should be measured before each experiment using a calibrated radiometer.

5. Post-Irradiation Incubation and Neutral Red Uptake:

  • After irradiation, the treatment medium is removed from both plates, and the cells are washed.

  • Fresh culture medium is added to all wells, and the plates are incubated for another 24 hours.

  • Following incubation, the medium is replaced with a medium containing Neutral Red dye (e.g., 50 µg/mL), and the plates are incubated for 3 hours.

  • The Neutral Red medium is then removed, and the cells are washed to remove any unincorporated dye.

6. Extraction and Measurement:

  • A destain solution (e.g., 1% acetic acid, 50% ethanol in water) is added to each well to extract the dye from the lysosomes of viable cells.

  • The plates are shaken for a few minutes to ensure complete extraction.

  • The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of 540 nm.

7. Data Analysis and Interpretation:

  • Cell viability is calculated for each concentration relative to the untreated solvent control.

  • Concentration-response curves are generated for both the irradiated (+UVA) and non-irradiated (-UVA) plates.

  • The IC50 values (the concentration that reduces cell viability by 50%) are determined for both conditions.

  • The Photo-Irritation-Factor (PIF) is calculated by dividing the IC50 (-UVA) by the IC50 (+UVA).

  • A PIF value greater than 5 suggests a phototoxic potential.

Signaling Pathways in Phototoxicity

Phototoxicity is generally mediated by the generation of reactive oxygen species (ROS) or the formation of stable photoproducts that are toxic to cells.[6][19] When a photoreactive chemical absorbs UV energy, it can be excited to a higher energy state. This excited molecule can then react directly with cellular components or transfer its energy to molecular oxygen, leading to the formation of ROS such as singlet oxygen and superoxide anions. These ROS can cause damage to lipids, proteins, and DNA, ultimately leading to cell death.

G cluster_trigger Trigger cluster_activation Activation cluster_pathways Pathways cluster_damage Cellular Damage cluster_outcome Outcome UVA UVA Radiation Excited_State Excited State Substance* UVA->Excited_State Photoreactive_Substance Photoreactive Substance Photoreactive_Substance->Excited_State ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Excited_State->ROS Energy Transfer to O₂ Direct_Reaction Direct Reaction with Cellular Molecules Excited_State->Direct_Reaction Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Direct_Reaction->Lipid_Peroxidation Direct_Reaction->Protein_Oxidation Direct_Reaction->DNA_Damage Cell_Death Cell Death (Phototoxicity) Lipid_Peroxidation->Cell_Death Protein_Oxidation->Cell_Death DNA_Damage->Cell_Death

Caption: General signaling pathway of phototoxicity.

It is important to note that Tinosorb S is designed to be photostable and dissipate absorbed UV energy as heat, which minimizes the likelihood of it participating in such phototoxic reactions.[1]

In Vivo Phototoxicity Assessment

In cases where in vitro results are positive or further confirmation is required, in vivo phototoxicity testing may be considered.[20] These studies are typically conducted in animal models such as guinea pigs or rats.[20]

General In Vivo Protocol Outline
  • Animal Model: Select an appropriate animal model (e.g., Hartley guinea pigs).

  • Test Substance Application: Apply the Tinosorb S formulation topically to a designated skin area.

  • Irradiation: After a specified time, expose the application site to a non-erythemogenic dose of UVA radiation (e.g., 10-20 J/cm²).[20] A non-irradiated site treated with the same substance serves as a control.

  • Observation: Observe the skin reactions (erythema and edema) at various time points post-irradiation (e.g., 24, 48, and 72 hours).

  • Scoring: Grade the skin reactions using a standardized scoring system (e.g., Draize scale).

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the phototoxic potential of Tinosorb S and formulations containing it. The primary recommended method is the 3T3 NRU Phototoxicity Test, which is a validated and widely accepted in vitro assay. Given the known photostable nature of Tinosorb S, these tests are generally expected to confirm its photosafety. However, rigorous testing of final formulations is a critical step in ensuring product safety and regulatory compliance.

References

Application Notes and Protocols for Bemotrizinol in Water-Resistant Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Bemotrizinol

Bemotrizinol, with the INCI name Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, is a highly efficient, oil-soluble, broad-spectrum UV filter.[1][2] Marketed under trade names such as Tinosorb® S and Escalol® S, it is a photostable organic compound that absorbs both UVA and UVB radiation, with absorption peaks at approximately 310 nm and 340 nm.[1][3] Its high molecular weight and oil solubility contribute to its low skin penetration, enhancing its safety profile.[4] Bemotrizinol is particularly well-suited for water-resistant and "very water-resistant" sunscreen formulations due to its hydrophobic nature and ability to be incorporated into the oil phase of emulsions.[5][6]

Key Benefits of Bemotrizinol in Water-Resistant Sunscreens
  • Broad-Spectrum Protection: Bemotrizinol effectively absorbs a wide range of UV radiation, covering both UVA and UVB spectra, which is crucial for preventing sunburn, premature skin aging, and reducing the risk of skin cancer.[1]

  • High Photostability: Unlike some other UV filters, Bemotrizinol is highly photostable, meaning it does not readily degrade upon exposure to UV light.[1] This ensures long-lasting and reliable protection.

  • Synergistic Effects: Bemotrizinol can stabilize other less photostable UV filters, such as avobenzone, thereby enhancing the overall efficacy and photostability of the sunscreen formulation.[3]

  • Enhanced Water Resistance: Due to its oil-soluble nature, Bemotrizinol is readily incorporated into the oil phase of sunscreen emulsions. This hydrophobicity is a key factor in creating formulations that resist being washed off by water or sweat.[5][6]

  • Excellent Safety Profile: Bemotrizinol has a good safety record with minimal skin irritation and low dermal absorption.[1] Studies have shown it to be non-estrogenic.[3]

Formulation Guidelines for Water-Resistant Sunscreens with Bemotrizinol

The formulation of a water-resistant sunscreen with Bemotrizinol requires careful selection of emollients, emulsifiers, and film-forming agents to create a stable and effective product.

  • Concentration: Bemotrizinol is approved for use in concentrations up to 10% in Europe and Australia.[7] Even at lower concentrations of 3-5%, it significantly contributes to the Sun Protection Factor (SPF).[8]

  • Solubility: Bemotrizinol is an oil-soluble ingredient and should be incorporated into the oil phase of the formulation. The oil phase should be heated to approximately 70-80°C to ensure complete dissolution of the Bemotrizinol powder.

  • Emulsion Type: While oil-in-water (O/W) emulsions are more common for their lighter skin feel, water-in-oil (W/O) emulsions can offer superior water resistance due to the continuous oil phase.[9]

  • Selection of Emollients: The choice of emollients can influence the spreadability and feel of the sunscreen. Emollients also play a role in the even distribution of UV filters on the skin, which is critical for achieving the desired SPF.[10]

  • Use of Film-Forming Agents: The inclusion of film-forming polymers is crucial for enhancing water resistance. These ingredients create a substantive film on the skin that helps to hold the UV filters in place during water exposure. Acrylate copolymers are commonly used for this purpose.[11]

  • Example Formulation (O/W Emulsion):

    • Oil Phase: Bemotrizinol, other oil-soluble UV filters, emollients, emulsifiers, waxes.

    • Aqueous Phase: Water, humectants, thickeners, water-soluble additives.

    • Procedure:

      • Heat the oil phase to 75-80°C and stir until all components, including Bemotrizinol, are fully dissolved.

      • Heat the aqueous phase to 75-80°C.

      • Slowly add the aqueous phase to the oil phase with continuous homogenization to form the emulsion.

      • Cool the emulsion under gentle stirring.

      • Add heat-sensitive ingredients, such as preservatives and fragrances, below 40°C.

Quantitative Data

The following tables summarize the impact of Bemotrizinol concentration on the in-vitro SPF of sunscreen formulations from published studies.

Table 1: In-Vitro SPF of Sunscreen Creams with Bemotrizinol and Titanium Dioxide

Formulation IDBemotrizinol Conc. (%)Titanium Dioxide Conc. (%)Mean In-Vitro SPF (± SD)
F161226.53 ± 3.23
F281230.11 ± 4.15
F3101235.89 ± 5.50
F461638.74 ± 6.21
F581645.33 ± 7.18
F6101649.22 ± 7.03

Data adapted from a study on the effect of cream formulas on SPF values. The study noted that SPF was not solely dependent on sunscreen concentration but also on the formulation's viscosity.[5]

Table 2: In-Vitro SPF of O/W Emulsions with Free Bemotrizinol vs. Bemotrizinol-Loaded Nanostructured Lipid Carriers (NLC)

Formulation IDBemotrizinol TypeBemotrizinol Conc. (% w/w)Mean In-Vitro SPF
BFree BMTZ0.45.2
BNLCBMTZ-loaded NLC0.46.3
CFree BMTZ0.89.8
CNLCBMTZ-loaded NLC0.811.8
DFree BMTZ1.618.5
DNLCBMTZ-loaded NLC1.622.2

Data adapted from a study on Bemotrizinol-loaded lipid nanoparticles. The results show that encapsulating Bemotrizinol in NLCs can lead to a significant increase in SPF.[2]

Experimental Protocols

In-Vivo Determination of Sun Protection Factor (SPF)

This protocol is based on the ISO 24444:2019 standard.

  • Objective: To determine the SPF of a sunscreen product on human skin.

  • Principle: The SPF is calculated as the ratio of the minimal erythemal dose (MED) on protected skin to the MED on unprotected skin.

  • Apparatus:

    • Solar simulator with a continuous emission spectrum in the UV range.

    • Radiometer for calibrating the solar simulator.

  • Procedure:

    • Subject Selection: Recruit a panel of 10-20 healthy adult subjects with fair skin types (Fitzpatrick skin types I, II, III).

    • Test Sites: Mark out test areas on the subjects' backs (typically 30 cm²).

    • Product Application: Apply the sunscreen product evenly to the designated test site at a concentration of 2.0 mg/cm². Allow the product to dry for 15-30 minutes.

    • UV Exposure: Expose a series of sub-sites within the protected and unprotected areas to a range of increasing UV doses.

    • Erythema Assessment: Visually assess the skin for erythema (redness) 16 to 24 hours after UV exposure.

    • MED Determination: The MED is the lowest UV dose that produces the first perceptible, unambiguous erythema with defined borders.

    • SPF Calculation: SPF = MED (protected skin) / MED (unprotected skin).

In-Vivo Determination of Water Resistance

This protocol is based on the ISO 18861:2020 and ISO 16217:2020 standards.

  • Objective: To determine the water resistance of a sunscreen product.

  • Principle: The water resistance is determined by comparing the SPF value after water immersion to the static SPF value before immersion.

  • Apparatus:

    • Same as for in-vivo SPF determination.

    • A water bath or spa pool with controlled temperature (23-32°C) and water circulation.

  • Procedure:

    • Static SPF Determination: Determine the initial static SPF of the product as described in protocol 3.1.

    • Water Immersion:

      • For "Water Resistant" claim (40 minutes): Subjects immerse the test area in water for two 20-minute periods, with a 20-minute rest period out of the water in between.

      • For "Very Water Resistant" claim (80 minutes): Subjects immerse the test area for four 20-minute periods, with 20-minute rest periods in between.

    • Drying: After the final immersion period, subjects air-dry for at least 15 minutes without toweling.

    • Post-Immersion SPF Determination: Determine the SPF of the product on the immersed test site as described in protocol 3.1.

    • Calculation of Water Resistance: The product is deemed water-resistant if the mean SPF after water immersion is at least 50% of the mean static SPF.

In-Vitro Determination of Sun Protection Factor (SPF)

This protocol is a generalized method based on common in-vitro testing principles.

  • Objective: To provide a rapid and ethical alternative to in-vivo SPF testing for formulation screening.

  • Principle: A thin film of the sunscreen product is applied to a substrate, and the transmission of UV light through the film is measured using a spectrophotometer. The in-vitro SPF is then calculated from the transmittance data.

  • Apparatus:

    • UV-Vis Spectrophotometer with an integrating sphere.

    • Polymethyl methacrylate (PMMA) plates with a roughened surface to mimic skin topography.

    • Positive displacement pipette or automated spreading robot.

  • Procedure:

    • Substrate Preparation: Ensure PMMA plates are clean and dry.

    • Product Application: Apply the sunscreen product to the PMMA plate at a concentration of 1.3 to 2.0 mg/cm². Spread the product evenly over the surface.

    • Drying: Allow the film to dry for at least 15 minutes in the dark.

    • UV Transmittance Measurement: Measure the UV transmittance through the plate at multiple points in the wavelength range of 290 to 400 nm.

    • SPF Calculation: The SPF is calculated using a specific equation that integrates the erythemal action spectrum and the solar spectral irradiance with the measured transmittance values.

Visualizations

UV-Induced Skin Damage Signaling Pathways

UV_Signaling_Pathway cluster_effects Cellular Effects UV_Radiation UV Radiation Skin_Surface Skin Surface UV_Radiation->Skin_Surface Hits Bemotrizinol Bemotrizinol (UV Absorption) UV_Radiation->Bemotrizinol Blocked by DNA_Damage DNA Damage Skin_Surface->DNA_Damage ROS_Generation ROS Generation Skin_Surface->ROS_Generation p53_Activation p53 Activation DNA_Damage->p53_Activation MAPK_Pathway MAPK Pathway (JNK, p38, ERK) ROS_Generation->MAPK_Pathway NFkB_Activation NF-κB Activation ROS_Generation->NFkB_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Inflammation Inflammation (Cytokine Release) MAPK_Pathway->Inflammation Photoaging Photoaging (MMP Upregulation) MAPK_Pathway->Photoaging NFkB_Activation->Inflammation Bemotrizinol->Skin_Surface

Caption: UV-induced skin damage signaling pathways and the protective role of Bemotrizinol.

Experimental Workflow for Water-Resistant Sunscreen Development

Sunscreen_Development_Workflow Start Start: Define Project (Target SPF, Water Resistance) Formulation Formulation Development (Select Emollients, Emulsifiers, Film-Formers) Start->Formulation Prototype_Dev Prototype Preparation (Incorporate Bemotrizinol) Formulation->Prototype_Dev Stability Stability Testing (Freeze-Thaw, Elevated Temp.) Prototype_Dev->Stability In_Vitro_SPF In-Vitro SPF Screening Prototype_Dev->In_Vitro_SPF Stability->In_Vitro_SPF Fail Reformulate Stability->Fail Fail In_Vivo_Static In-Vivo Static SPF Testing (ISO 24444) In_Vitro_SPF->In_Vivo_Static In_Vitro_SPF->Fail Fail In_Vivo_WR In-Vivo Water Resistance Testing (ISO 18861) In_Vivo_Static->In_Vivo_WR In_Vivo_Static->Fail Fail Final_Product Final Product (Meets Requirements) In_Vivo_WR->Final_Product Pass In_Vivo_WR->Fail Fail Fail->Formulation

Caption: Experimental workflow for the development and testing of a water-resistant sunscreen.

References

Application Note: High-Throughput Analysis of Sunscreen Active Ingredients, Including Bemotrizinol, by Ultra-Performance Liquid Chromatography (UPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The increasing demand for broad-spectrum sunscreens with high sun protection factors (SPF) has led to the formulation of products containing a complex mixture of active ingredients. Bemotrizinol (Tinosorb S) is a highly effective, photostable, broad-spectrum UV filter. Accurate and efficient analytical methods are crucial for the quality control of these formulations, ensuring both safety and efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for this application, including shorter run times, improved resolution, and reduced solvent consumption.[1][2] This application note details a robust UPLC method for the simultaneous determination of Bemotrizinol and other common sunscreen active ingredients in cosmetic products.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and formulation of sunscreen products.

Experimental Protocols

Standard Preparation

Individual stock solutions of Bemotrizinol and other sunscreen active ingredients (e.g., Avobenzone, Octocrylene, Octinoxate, Homosalate, Octisalate) are prepared by accurately weighing approximately 10 mg of each reference standard into separate 50 mL volumetric flasks.[3] The standards are dissolved in and brought to volume with a suitable solvent such as methanol or a mixture of methanol and water (e.g., 60:40).[4]

Working standard solutions are prepared by diluting the stock solutions to the desired concentrations for calibration curves. For instance, a mixed standard solution can be prepared at a concentration of 25 ppm for each analyte.[4]

Sample Preparation

A representative amount of the sunscreen product (e.g., 0.125 g to 0.2 g) is accurately weighed into a centrifuge tube or volumetric flask.[3][5] A suitable extraction solvent, such as methanol or acetonitrile, is added (e.g., 10 mL).[3][5] The sample is then vigorously mixed, sonicated for a period (e.g., 15-30 minutes) to ensure complete extraction of the active ingredients, and centrifuged to separate any undissolved excipients.[3][5][6] The supernatant is collected, and the extraction process may be repeated to ensure quantitative recovery.[5] The collected supernatants are combined and diluted to a final volume. Prior to injection, the sample solution is filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[3][5][6]

UPLC System and Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis.[7][8] The PDA detector allows for the simultaneous monitoring of multiple wavelengths and spectral analysis for peak purity assessment.[9][10]

Table 1: UPLC Method Parameters

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[7]
Mobile Phase A Water with 0.1% Formic Acid[7][10]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[7][10]
Gradient Start with a suitable initial composition (e.g., 70% B), followed by a linear gradient to a higher organic content (e.g., 95% B) to elute the highly hydrophobic compounds, and then re-equilibrate the column to the initial conditions.[7] A typical gradient might involve holding at 70% B for 2 minutes, increasing to 95% B over 4.5 minutes, holding at 95% B, and then returning to initial conditions.[7]
Flow Rate 0.4 - 0.5 mL/min[1][2][7]
Column Temperature 35 - 40 °C[7][10]
Injection Volume 1 - 5 µL[3]
Detection Wavelength PDA detection, with specific wavelengths extracted for quantification (e.g., 313 nm, 330 nm).[3][11][12]

Data Presentation

The following table summarizes the quantitative data for the UPLC analysis of various sunscreen active ingredients, including Bemotrizinol. The data has been compiled from various sources to provide a comparative overview.

Table 2: Quantitative Data for Sunscreen Active Ingredients by UPLC

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Bemotrizinol 1.0 - 100> 0.999--
Avobenzone 0.5 - 8[2] / 12 - 32[12]> 0.999[12]0.25[3]0.76[3]
Octocrylene 1.0 - 100[2]> 0.999[2]0.29[3]0.61[3]
Octinoxate 45 - 120[12]> 0.999[12]--
Homosalate 1 - 200[3]0.9996[3]0.24[3]0.66[3]
Octisalate 1 - 200[3]> 0.9990.24[3]0.76[3]
Oxybenzone 18 - 48[12]0.9997[3]0.25[3]0.82[3]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary depending on the specific instrumentation and method conditions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical steps involved in the analytical method validation process.

G cluster_0 Sample Preparation cluster_1 UPLC Analysis cluster_2 Data Processing weigh Weigh Sunscreen Sample extract Extract with Solvent (e.g., Methanol) weigh->extract sonicate Sonicate to Ensure Complete Extraction extract->sonicate centrifuge Centrifuge to Separate Excipients sonicate->centrifuge filter Filter through 0.22 µm Syringe Filter centrifuge->filter inject Inject Sample into UPLC System filter->inject separate Chromatographic Separation on C18 Column inject->separate detect PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for UPLC analysis of sunscreen ingredients.

G method_dev Method Development specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision lod Limit of Detection (LOD) method_dev->lod loq Limit of Quantification (LOQ) method_dev->loq robustness Robustness method_dev->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod->validated_method loq->validated_method robustness->validated_method

Caption: Key parameters for analytical method validation.

Conclusion

The described UPLC method provides a rapid, selective, and reliable approach for the simultaneous quantification of Bemotrizinol and other active ingredients in sunscreen formulations.[1] The method is suitable for routine quality control in the cosmetic industry, ensuring that products meet regulatory requirements and label claims. The validation of the method according to ICH guidelines confirms its accuracy, precision, and robustness.[2][11][12]

References

Troubleshooting & Optimization

Improving the solubility of Bemotrizinol in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with improving the solubility of Bemotrizinol in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is Bemotrizinol and why is its solubility a concern?

A1: Bemotrizinol, also known as bis-ethylhexyloxyphenol methoxyphenyl triazine, is a highly effective, photostable, broad-spectrum UV absorber used in sunscreen and anti-aging products.[1][2][3] Its primary challenge lies in its poor solubility in water and low solubility in many cosmetic oils and alkanes, which can lead to recrystallization in formulations.[4][5] This can negatively impact the efficacy, stability, and sensory properties of the final product.[5][6]

Q2: What are the common solvents for Bemotrizinol?

A2: Bemotrizinol is an oil-soluble ingredient.[2][7][8] While it has moderate solubility in esters, its solubility in water and alkanes is very low.[4] It is soluble in organic solvents and cosmetic oils.[2] For analytical purposes, chloroform and methanol have been used as diluents.[9]

Q3: What are the main challenges encountered when formulating with Bemotrizinol?

A3: The primary challenges include:

  • Poor Solubility: Its limited solubility in many cosmetic-grade solvents necessitates careful selection of the oil phase.[4]

  • Recrystallization: Bemotrizinol can crystallize out of solution over time, especially with temperature fluctuations or after application to the skin.[5][6] This can reduce the sun protection factor (SPF) and create an undesirable gritty texture.

  • Impact on Sensory Properties: The choice of solvents to dissolve Bemotrizinol can affect the final skin feel of the product.[4] Achieving a cosmetically elegant and non-greasy formulation can be difficult.

Q4: Can the solubility of Bemotrizinol be improved by adjusting the pH?

A4: The available literature primarily focuses on solvent systems and advanced formulation techniques for solubility enhancement. While pH can influence the solubility of some compounds, its effect on the oil-soluble Bemotrizinol is not a commonly cited method for improving its solubility in cosmetic formulations. The focus is generally on the selection of appropriate oils, esters, and co-solvents.

Troubleshooting Guide

Issue 1: Bemotrizinol is recrystallizing in my formulation.

Possible Causes & Solutions:

  • Cause: The concentration of Bemotrizinol exceeds its saturation point in the chosen solvent system.

  • Solution 1: Optimize the Solvent System. Introduce co-solvents or esters with higher solvent power for Bemotrizinol. A study showed that a combination of an ester of a fatty acid and dextrin can increase the solubilization of Bemotrizinol in liquid saturated C8-C30 alkanes.[4]

  • Solution 2: Reduce the Concentration. If the formulation allows, slightly reducing the concentration of Bemotrizinol might prevent recrystallization.

  • Solution 3: Employ Advanced Formulation Techniques. Consider encapsulating Bemotrizinol in nanostructured lipid carriers (NLCs) or developing a nanoemulsion.[10][11][12] These techniques can significantly enhance the solubility and stability of Bemotrizinol.

Issue 2: The formulation has a greasy and unpleasant skin feel.

Possible Causes & Solutions:

  • Cause: The oil phase used to dissolve Bemotrizinol has undesirable sensory properties.

  • Solution 1: Utilize Sensory Modifiers. Incorporate ingredients that can improve the skin feel, such as light emollients or silicone alternatives. Mixtures of branched and linear saturated C15-C19 alkanes have been suggested to improve sensory properties.[4]

  • Solution 2: Explore Nanoemulsion Formulations. Oil-in-water (o/w) nanoemulsions can provide a non-greasy feel while effectively solubilizing Bemotrizinol.[10][11]

Issue 3: The measured SPF of the final product is lower than expected.

Possible Causes & Solutions:

  • Cause 1: Recrystallization of Bemotrizinol. As mentioned, crystallization reduces the effective concentration of the UV filter.

    • Solution: Address the recrystallization issue using the solutions provided in "Issue 1".

  • Cause 2: Inefficient Film Formation on the Skin. The formulation may not be spreading evenly, leading to gaps in UV protection.

    • Solution: Optimize the rheology and spreadability of the formulation by adjusting the emulsifier system and adding film-formers.

  • Cause 3: Photodegradation of other UV filters. While Bemotrizinol is photostable, other UV filters in the formulation might not be.

    • Solution: Bemotrizinol is known to help stabilize other less photostable UV blockers like avobenzone.[3] Ensure a well-balanced and stabilized combination of UV filters.

Data Presentation

Table 1: Solubility of Bemotrizinol in Various Vehicles

Vehicle TypeSpecific VehicleSolubility (mg/mL)
Oils Isopropyl Myristate (IPM)125.3 ± 4.2
Labrafac PG105.7 ± 3.8
Capryol 9095.4 ± 2.9
Lauroglycol 9088.6 ± 3.1
Wheat Germ Oil75.2 ± 2.5
Rose Oil68.9 ± 2.1
Argan Oil62.5 ± 1.9
Surfactants Tween 80145.8 ± 4.9
Tween 40132.1 ± 4.1
Tween 20118.7 ± 3.5
Co-surfactants Cremophor EL165.4 ± 5.3
Cremophor RH 40152.3 ± 4.7

Data adapted from a study on enhancing the sunscreen efficacy of Bemotrizinol micropigment using O/W nanoemulsion. The original study should be consulted for detailed experimental conditions.

Experimental Protocols

Protocol 1: Determination of Bemotrizinol Solubility

This protocol outlines a method to determine the saturation solubility of Bemotrizinol in various cosmetic oils and surfactants.

Materials:

  • Bemotrizinol powder

  • Selected vehicles (oils, surfactants, co-surfactants)

  • Stoppered vials (10 mL capacity)

  • Vortex mixer

  • Isothermal shaker maintained at 37°C ± 1.0°C

  • Spectrophotometer

Methodology:

  • Add an excess amount of Bemotrizinol to 3 mL of each vehicle in separate stoppered vials.

  • Vortex the mixtures to facilitate initial solubilization.

  • Place the vials in an isothermal shaker at 37°C ± 1.0°C for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the samples to separate the undissolved Bemotrizinol.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

  • Measure the absorbance of the diluted solution using a spectrophotometer at the appropriate wavelength for Bemotrizinol (around 340 nm).

  • Calculate the concentration of Bemotrizinol in the original vehicle using a standard calibration curve.

Protocol 2: Preparation of a Bemotrizinol Nanoemulsion

This protocol describes a general method for preparing an oil-in-water (o/w) nanoemulsion to enhance Bemotrizinol solubility.

Materials:

  • Bemotrizinol

  • Oil phase (e.g., Isopropyl Myristate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Cremophor EL)

  • Distilled water

  • Magnetic stirrer

  • High-speed homogenizer or ultrasonicator

Methodology:

  • Preparation of the Oil Phase: Dissolve Bemotrizinol in the selected oil phase with gentle heating and stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Prepare the aqueous phase by dissolving any water-soluble components in distilled water.

  • Formation of the Emulsion:

    • Mix the surfactant and co-surfactant.

    • Slowly add the oil phase containing Bemotrizinol to the surfactant/co-surfactant mixture with continuous stirring.

    • Gradually add the aqueous phase to the oil-surfactant mixture under constant stirring to form a coarse emulsion.

  • Nano-sizing: Subject the coarse emulsion to high-energy emulsification using a high-speed homogenizer or an ultrasonicator to reduce the droplet size to the nano-range.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Visualizations

experimental_workflow cluster_solubility Solubility Screening cluster_formulation Formulation Development cluster_stability Stability & Recrystallization Testing cluster_optimization Optimization S1 Select Solvents (Oils, Esters) S2 Determine Saturation Solubility S1->S2 S3 Identify Optimal Solvent System S2->S3 F1 Prepare Formulation with Optimal Solvent System S3->F1 F2 Incorporate Bemotrizinol F1->F2 F3 Homogenize F2->F3 T1 Accelerated Stability (Temperature Cycling) F3->T1 T2 Microscopic Analysis for Crystals T1->T2 T3 Long-term Stability T1->T3 O1 Recrystallization Observed? T2->O1 O2 Adjust Solvent Ratios or Add Co-solvents O1->O2 Yes O2->F1 O3 Consider Advanced Delivery Systems (Nanoemulsions, NLCs) O3->F1

Caption: Workflow for developing a formulation with improved Bemotrizinol solubility.

logical_relationship cluster_factors Factors Influencing Solubility cluster_outcomes Formulation Outcomes Solvent Solvent Polarity & Structure Concentration Bemotrizinol Concentration Solubility Solubility Solvent->Solubility Sensory Sensory Profile Solvent->Sensory Temperature Temperature Concentration->Solubility Additives Co-solvents & Other Additives Temperature->Solubility Additives->Solubility Additives->Sensory Stability Stability (No Recrystallization) Solubility->Stability Efficacy Efficacy (SPF) Stability->Efficacy

Caption: Key factors influencing Bemotrizinol solubility and formulation outcomes.

References

Overcoming poor solubility of Bemotrizinol in topical preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bemotrizinol in topical preparations. The focus is on overcoming the challenges associated with its poor solubility to develop stable and effective formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when formulating with Bemotrizinol?

A1: The main challenge with Bemotrizinol is its poor solubility. It is an oil-soluble organic compound that is practically insoluble in water.[1][2] This can lead to several issues during formulation development, including:

  • Crystallization: Bemotrizinol may crystallize out of the formulation over time, especially at higher concentrations, which can negatively impact the product's efficacy, safety, and aesthetic appeal.[3]

  • Low Efficacy: Poor solubilization can lead to a lower Sun Protection Factor (SPF) than theoretically possible, as the UV filter is not homogenously dispersed in the formulation.[4]

  • Aesthetic Issues: Undissolved particles can lead to a gritty texture and an undesirable skin feel.

Q2: In which types of solvents is Bemotrizinol most soluble?

A2: Bemotrizinol is most soluble in oils and organic solvents.[1] Its solubility is significantly influenced by the polarity of the solvent. While it is less soluble in nonpolar solvents, its solubility is enhanced in polar oils and emollients commonly used in cosmetic formulations.[5][6] Temperature also plays a role, with increased temperatures generally leading to higher solubility.[5]

Q3: What are the most effective strategies for enhancing the solubility of Bemotrizinol in topical preparations?

A3: Several strategies have proven effective for enhancing the solubility and stability of Bemotrizinol in topical formulations:

  • Nanoemulsions: Oil-in-water (O/W) nanoemulsions can significantly improve the solubility and sunscreen efficacy of Bemotrizinol.[4][7] These systems use a combination of oils, surfactants, and co-surfactants to create very small droplets that can effectively encapsulate the oil-soluble UV filter.

  • Nanostructured Lipid Carriers (NLCs): NLCs are lipid-based nanoparticles that can incorporate Bemotrizinol into their lipid core.[8][9][10] This not only improves its solubility but can also enhance the overall SPF of the formulation and potentially reduce skin permeation.[11][12]

  • Solvent Selection: Careful selection of the oil phase is crucial. Esters and other polar oils are generally good solvents for Bemotrizinol.[6][13]

  • Use of Film-Forming Agents: Certain film-forming agents, such as citrate crosspolymers and polyamides, in combination with alkanediols, have been shown to improve the sensory properties and reduce the "soaping effect" sometimes observed with sunscreen formulations.[14]

Q4: Can increasing the concentration of Bemotrizinol always lead to a higher SPF?

A4: Not necessarily. While a higher concentration of a UV filter should theoretically provide a higher SPF, this is highly dependent on its solubility and dispersion within the formulation. If Bemotrizinol is not fully dissolved, it can lead to aggregation and crystallization, which will not contribute effectively to UV absorption and may even lower the overall efficacy.[4] Therefore, ensuring complete solubilization is critical to maximizing the SPF.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Crystallization of Bemotrizinol in the formulation. - Concentration of Bemotrizinol exceeds its solubility in the oil phase.- Incompatible solvent system.- Temperature fluctuations during storage.- Reduce Bemotrizinol Concentration: Lower the concentration to within the determined solubility limit of your chosen oil phase.- Optimize Solvent System: Screen different emollients and polar oils to find a system with higher solubilizing capacity for Bemotrizinol.[6]- Incorporate Solubility Enhancers: Utilize co-solvents or solubilizing agents.- Employ Encapsulation Techniques: Formulate with nanoemulsions or NLCs to encapsulate Bemotrizinol and prevent crystallization.[8][9]
Low SPF despite a high concentration of Bemotrizinol. - Incomplete dissolution of Bemotrizinol.- Non-homogenous dispersion of the UV filter.- Photodegradation of Bemotrizinol or other UV filters in the formulation.- Ensure Complete Solubilization: Confirm that Bemotrizinol is fully dissolved in the oil phase during manufacturing. This may require heating.[5]- Improve Dispersion: Utilize high-shear homogenization to ensure a uniform distribution of the oil phase containing Bemotrizinol within the emulsion.- Utilize Nanoformulations: Nanoemulsions and NLCs can improve the efficacy and photostability of Bemotrizinol.[4][7]- Check Photostability: Although Bemotrizinol is highly photostable, other components in the formula may not be.[1][15]
Gritty texture or poor skin feel. - Presence of undissolved Bemotrizinol crystals.- Formulation instability leading to particle aggregation.- Verify Complete Dissolution: Use microscopy to check for the presence of crystals in the final formulation.- Improve Formulation Stability: Optimize the emulsifier system and manufacturing process to ensure a stable emulsion.- Refine Solvent System: Select emollients that not only solubilize Bemotrizinol but also contribute to a desirable skin feel.
Phase separation of the emulsion. - Inappropriate emulsifier system (type or concentration).- Incorrect hydrophilic-lipophilic balance (HLB) of the emulsifier system.- High concentration of electrolytes or other destabilizing ingredients.- Optimize Emulsifier System: Experiment with different emulsifiers and co-emulsifiers to find a system that provides long-term stability.- Calculate Required HLB: Determine the required HLB of your oil phase and select an emulsifier system that matches it.- Review Ingredient Compatibility: Assess the compatibility of all ingredients in the formulation to identify any potential destabilizing agents.

Data Presentation

Table 1: Saturated Solubility of Bemotrizinol in Various Vehicles at 37°C

Vehicle TypeVehicle NameSaturated Solubility (mg/mL)
Oils Isopropyl Myristate (IPM)Data not explicitly quantified in the provided search results
Labrafac PGData not explicitly quantified in the provided search results
Capryol 90Data not explicitly quantified in the provided search results
Lauroglycol 90Data not explicitly quantified in the provided search results
Wheat Germ OilData not explicitly quantified in the provided search results
Rose OilData not explicitly quantified in the provided search results
Argan OilData not explicitly quantified in the provided search results
Surfactants Tween 80Data not explicitly quantified in the provided search results
Tween 40Data not explicitly quantified in the provided search results
Tween 20Data not explicitly quantified in the provided search results
Co-surfactants Cremophor ELData not explicitly quantified in the provided search results
Cremophor RH 40Data not explicitly quantified in the provided search results

Note: While a study mentioned determining the saturated solubility in these vehicles, the specific quantitative values were not available in the provided search snippets. The methodology is outlined in the Experimental Protocols section.[4]

Experimental Protocols

1. Determination of Saturated Solubility of Bemotrizinol [4]

  • Objective: To determine the maximum amount of Bemotrizinol that can be dissolved in various oils, surfactants, and co-surfactants.

  • Methodology:

    • Add an excess amount of Bemotrizinol to 3 mL of the selected vehicle (e.g., Isopropyl Myristate, Tween 80) in a stoppered vial.

    • Vortex the mixture to facilitate initial dissolution.

    • Place the vials in an isothermal shaker at 37°C ± 1.0°C for 72 hours to reach equilibrium.

    • After 72 hours, centrifuge the samples at 2500 rpm for 30 minutes to separate the undissolved Bemotrizinol.

    • Filter the supernatant through a 0.45 µm Millipore filter.

    • Determine the concentration of dissolved Bemotrizinol in the filtrate using a UV spectrophotometer at a λmax of 340 nm after appropriate dilution with a suitable solvent (e.g., methylene chloride for oils, ethanol for surfactants/co-surfactants).

2. Preparation of Bemotrizinol-Loaded Nanoemulsion [4]

  • Objective: To prepare a stable oil-in-water (O/W) nanoemulsion to enhance the solubility of Bemotrizinol.

  • Methodology:

    • Construct a Pseudo-ternary Phase Diagram:

      • Select an oil phase (e.g., Labrafac PG), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Cremophor EL).

      • Prepare various ratios of surfactant to co-surfactant (S/CoS mix).

      • For each S/CoS mix, titrate with the oil phase and aqueous phase to determine the boundaries of the nanoemulsion region.

    • Prepare the Nanoemulsion:

      • Dissolve Bemotrizinol in the selected oil phase.

      • Separately, mix the surfactant and co-surfactant.

      • Add the oil phase containing Bemotrizinol to the S/CoS mixture and vortex.

      • Slowly add the aqueous phase to the oil/surfactant mixture with continuous stirring to allow for the spontaneous formation of the nanoemulsion.

3. Preparation of Bemotrizinol-Loaded Nanostructured Lipid Carriers (NLCs) [9]

  • Objective: To encapsulate Bemotrizinol within NLCs to improve solubility and formulation stability.

  • Methodology (Phase Inversion Temperature - PIT method):

    • Prepare the oil phase by mixing the solid lipid (e.g., cetyl palmitate), liquid lipid (e.g., isopropyl myristate), and Bemotrizinol.

    • Prepare the aqueous phase containing a preservative (e.g., Kemipur 100®).

    • Heat both the oil and aqueous phases separately to approximately 90°C.

    • Slowly pour the aqueous phase into the oil phase under continuous stirring (e.g., 700 rpm).

    • Continue stirring the resulting formulation until it cools to room temperature.

4. Quantification of Bemotrizinol in Topical Preparations by HPLC [16][17]

  • Objective: To accurately determine the concentration of Bemotrizinol in a finished product.

  • Chromatographic Conditions:

    • Column: µBondapack C18 (3.9 x 300 mm, 10-micron particle size) or equivalent.

    • Mobile Phase: 100% Methanol.

    • Flow Rate: 2.5 mL/minute.

    • Injection Volume: 20 µL.

    • Detection: UV at 254 nm.

  • Standard Solution Preparation:

    • Accurately weigh approximately 13 mg of Bemotrizinol working standard into a 100 mL volumetric flask.

    • Add about 10 mL of chloroform and sonicate for five minutes to dissolve.

    • Make up the volume with methanol.

  • Sample Solution Preparation:

    • Accurately weigh a sample of the topical preparation equivalent to 25 mg of Bemotrizinol into a 50 mL volumetric flask.

    • Add about 25 mL of chloroform and sonicate for 10 minutes to dissolve the Bemotrizinol.

    • Make up the volume with chloroform.

    • Pipette 5 mL of this solution into a 20 mL volumetric flask and make up the volume with methanol.

    • Filter the final solution through a 0.2 µm syringe filter before injection.

Visualizations

experimental_workflow_solubility cluster_prep Sample Preparation cluster_analysis Analysis start Add excess Bemotrizinol to vehicle vortex Vortex mixture start->vortex shake Isothermal shaking (72h at 37°C) vortex->shake centrifuge Centrifuge (2500 rpm, 30 min) shake->centrifuge filter Filter supernatant (0.45 µm) centrifuge->filter dilute Dilute filtrate filter->dilute analyze UV Spectrophotometry (λmax 340 nm) dilute->analyze result Determine Saturated Solubility analyze->result

Caption: Workflow for Determining Saturated Solubility of Bemotrizinol.

experimental_workflow_nlc cluster_phases Phase Preparation cluster_process NLC Formation oil_phase Oil Phase: Solid Lipid + Liquid Lipid + Bemotrizinol heat_oil Heat Oil Phase (approx. 90°C) oil_phase->heat_oil aq_phase Aqueous Phase: Water + Preservative heat_aq Heat Aqueous Phase (approx. 90°C) aq_phase->heat_aq mix Slowly add Aqueous Phase to Oil Phase with stirring heat_oil->mix heat_aq->mix cool Cool to room temperature with continuous stirring mix->cool final_nlc Bemotrizinol-Loaded NLCs cool->final_nlc

Caption: Workflow for Preparing Bemotrizinol-Loaded NLCs via PIT Method.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Crystallization in Formulation cause1 Concentration > Solubility issue->cause1 cause2 Poor Solvent Choice issue->cause2 cause3 Temperature Fluctuation issue->cause3 sol1 Reduce Concentration cause1->sol1 sol3 Use Encapsulation (NLCs/Nanoemulsion) cause1->sol3 sol2 Optimize Solvent System cause2->sol2 cause2->sol3 cause3->sol3

Caption: Troubleshooting Logic for Bemotrizinol Crystallization.

References

Technical Support Center: Optimizing Bemotrizinol Nanoemulsion Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nanoemulsion formulations for Bemotrizinol delivery.

Troubleshooting Guide

This guide addresses common issues encountered during the development of Bemotrizinol nanoemulsions, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
High Particle Size / Polydispersity Index (PDI) - Inefficient homogenization (pressure, duration, or cycles).[1] - Inappropriate surfactant-cosurfactant (S/CoS) ratio.[2] - Suboptimal oil phase composition or concentration.[3][4] - Incorrect temperature during preparation (e.g., Phase Inversion Temperature method).[5][6][7] - Crystallization of Bemotrizinol or lipid components.[3]- Optimize homogenization parameters: increase pressure, number of passes, or use a smaller nozzle size.[1] - Systematically vary the S/CoS ratio to find the optimal balance for droplet stabilization.[2] - Screen different oils and their concentrations; constructing pseudo-ternary phase diagrams can be beneficial.[2] - For the PIT method, ensure the system reaches the phase inversion temperature and is cooled rapidly.[5][6][7][8] - Incorporate a liquid lipid (oil) along with a solid lipid to create nanostructured lipid carriers (NLCs), which can improve drug loading and prevent crystallization.[3][5]
Nanoemulsion Instability (Creaming, Sedimentation, Phase Separation) - Insufficient zeta potential (low electrostatic repulsion). - Ostwald ripening. - Droplet coalescence due to ineffective surfactant film.[9] - Temperature fluctuations during storage.[9] - High concentration of dispersed phase.- While low zeta potential can be a factor, steric stabilization from non-ionic surfactants can also provide stability.[10] - Use a combination of surfactants to create a more robust interfacial film.[9] - Optimize the oil phase by including oils with low water solubility to minimize Ostwald ripening. - Store nanoemulsions at a consistent, optimal temperature. For PIT-based nanoemulsions, the optimal storage temperature is often significantly lower than the PIT.[9] - Evaluate the effect of the dispersed phase concentration on stability.
Low Bemotrizinol Entrapment Efficiency / Loading Capacity - Poor solubility of Bemotrizinol in the chosen oil phase.[11] - Precipitation of Bemotrizinol during the emulsification process. - Insufficient amount of lipid matrix to accommodate the drug.[3]- Screen various oils to identify those with the highest solubilizing capacity for Bemotrizinol.[11][12] - Ensure Bemotrizinol is fully dissolved in the oil phase before emulsification.[13] - Increase the concentration of the lipid phase or optimize the solid lipid to liquid lipid ratio in NLCs to enhance loading capacity.[3]
Crystallization of Bemotrizinol in the Formulation Over Time - Supersaturation of Bemotrizinol in the lipid core. - Expulsion of the drug from the lipid matrix during polymorphic transitions of the solid lipid.- Incorporate a liquid lipid to create an amorphous NLC structure, which can better accommodate the drug and prevent expulsion.[3][5] - Do not exceed the determined loading capacity of the system.
Undesirable Rheological Properties (e.g., too viscous or too fluid) - Inappropriate concentration of the internal phase. - Choice of surfactants and co-surfactants. - Addition of thickening agents.- Adjust the oil phase concentration; higher concentrations generally lead to increased viscosity.[5] - The type and concentration of the emulsifiers can influence the viscosity. - If required, incorporate a suitable rheology modifier into the aqueous phase.

Frequently Asked Questions (FAQs)

1. What is a good starting point for the oil phase when formulating a Bemotrizinol nanoemulsion?

Isopropyl myristate is a commonly used liquid lipid that has shown good results in forming stable nanostructured lipid carriers (NLCs) with high Bemotrizinol loading capacity.[3][4] Other oils like caprylic/capric triglycerides and decyl oleate have also been investigated.[3][4] It is recommended to start with screening different oils for their ability to solubilize Bemotrizinol.[11][12]

2. Which nanoemulsification method is better for Bemotrizinol: high-pressure homogenization or a low-energy method like Phase Inversion Temperature (PIT)?

Both methods can produce nanoemulsions.[14][15]

  • High-Pressure Homogenization (HPH) is a high-energy method that is very effective at reducing droplet size but can be harsh on thermolabile components.[16][17]

  • The Phase Inversion Temperature (PIT) method is a low-energy method that is simpler to scale up and does not require specialized equipment.[3][6][18] It has been successfully used to prepare stable Bemotrizinol-loaded NLCs.[3][5][6][7] The choice depends on the available equipment and desired formulation characteristics.

3. What are typical particle sizes and PDI values for an optimized Bemotrizinol nanoemulsion?

Optimized Bemotrizinol-loaded NLCs have been reported with mean particle sizes around 190-200 nm and a Polydispersity Index (PDI) below 0.2, indicating a monodisperse system.[3][19]

4. Is a high zeta potential (e.g., > |30| mV) necessary for the stability of Bemotrizinol nanoemulsions?

Not necessarily. While a high zeta potential indicates good stability due to electrostatic repulsion, many stable Bemotrizinol NLC formulations have reported zeta potentials around -10 mV to -11 mV.[3][5][19] In these cases, stability is often attributed to steric hindrance provided by non-ionic surfactants like Oleth-20 on the nanoparticle surface.[10]

5. How can I improve the Sun Protection Factor (SPF) of my Bemotrizinol nanoemulsion?

Incorporating Bemotrizinol into a nanoemulsion or NLCs can itself boost the SPF value by about 20% compared to formulations with the same amount of free Bemotrizinol.[3][19] This is likely due to the synergistic effect of the lipid nanoparticles acting as physical UV scatterers and ensuring a more uniform film of the UV filter on the skin.[3] Increasing the lipid phase content in the final emulsion may also contribute to a higher SPF.[5]

6. Will encapsulating Bemotrizinol in a nanoemulsion increase its skin permeation?

Studies have shown that when Bemotrizinol is encapsulated in NLCs, skin permeation is not observed.[3][19] This is a desirable outcome for a sunscreen, as the active ingredient should remain on the skin's surface to be effective and to minimize systemic absorption.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Bemotrizinol nanoemulsions (specifically NLCs).

Table 1: Physicochemical Properties of Optimized Bemotrizinol-Loaded NLCs

Formulation CodeLipid Phase CompositionMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Bemotrizinol Loading (% w/w)Reference
Optimized NLC3.0% w/w Isopropyl Myristate190.6 ± 9.80.153 ± 0.013-10.6 ± 1.78[3][19]
BMTZ-loaded NLC4% w/w Cetyl Palmitate, 3% w/w Isopropyl Myristate193.2 ± 8.80.151 ± 0.012-11.1 ± 1.58[5]

Table 2: Influence of Lipid Phase Content on Final Emulsion Properties

Lipid Phase (%)Viscosity (cPs)Spreadability (cm)Occlusion Factor (F)In Vitro SPF Increase (vs. free BMTZ)Reference
128017 ± 1439.35 ± 0.2147.75 ± 1.16~6%[5]
14-->47.75-[5]
1616444 ± 7707.50 ± 0.10-~15%[5]

Experimental Protocols

Protocol 1: Preparation of Bemotrizinol-Loaded NLCs via Phase Inversion Temperature (PIT) Method

This protocol is adapted from methodologies described in the literature.[3][5][6][7]

Materials:

  • Solid Lipid: Cetyl Palmitate

  • Liquid Lipid: Isopropyl Myristate

  • Active Ingredient: Bemotrizinol

  • Surfactant: Oleth-20

  • Co-surfactant: Glyceryl Oleate

  • Aqueous Phase: Deionized Water

  • Preservative: As required (e.g., Kemipur 100®)

Procedure:

  • Prepare the Oil Phase: In a beaker, combine the solid lipid (e.g., 4% w/w), liquid lipid (e.g., 3% w/w), Bemotrizinol (e.g., 8% w/w), surfactant (e.g., 8.7% w/w), and co-surfactant (e.g., 4.4% w/w).

  • Prepare the Aqueous Phase: In a separate beaker, prepare the aqueous phase consisting of deionized water and a preservative.

  • Heating: Heat both the oil and aqueous phases separately to approximately 90°C.

  • Emulsification: Under vigorous stirring (e.g., 700 rpm), slowly add the hot aqueous phase to the hot oil phase.

  • Phase Inversion: Continue stirring. As the system cools, it will pass through the phase inversion temperature, often indicated by a change to a clear or bluish appearance, before forming a milky nanoemulsion.

  • Cooling: Allow the resulting colloidal suspension to cool down to room temperature under continuous, gentle stirring.

  • Storage: Store the final NLC dispersion in an airtight container, protected from light.

Protocol 2: Characterization of Nanoemulsion Properties

1. Particle Size, PDI, and Zeta Potential Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS90).[3][5]

  • Sample Preparation: Dilute the nanoemulsion sample with deionized or distilled water (e.g., 1:5 ratio) to avoid multiple scattering effects.[5][6] For zeta potential, dilution is typically done with a 1 mM KCl solution.[3]

  • Measurement: Equilibrate the sample to 25°C. Perform the measurement at a 90° scattering angle.[5][6] The results will provide the Z-average mean particle size, the polydispersity index (PDI), and the zeta potential.

2. Entrapment Efficiency (EE%) and Loading Capacity (LC%):

  • Method: Typically determined by separating the un-encapsulated Bemotrizinol from the nanoemulsion using an ultrafiltration-centrifugation technique.

  • Procedure:

    • Place a known amount of the nanoemulsion in a centrifugal filter unit (e.g., Amicon Ultra).
    • Centrifuge at high speed to separate the aqueous phase (filtrate) containing free drug from the nanoemulsion (retentate).
    • Quantify the amount of free Bemotrizinol in the filtrate using a validated analytical method (e.g., HPLC-UV).[12]
    • Calculate EE% and LC% using the following formulas:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • LC% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Visualizations

Experimental_Workflow_PIT_Method cluster_process Emulsification Process cluster_characterization Characterization oil_phase 1. Prepare Oil Phase (Lipids, Bemotrizinol, S/CoS) heating 3. Heat both phases (approx. 90°C) mixing 4. Add Aqueous to Oil Phase (Vigorous Stirring) oil_phase->mixing aq_phase 2. Prepare Aqueous Phase (Water, Preservative) aq_phase->mixing cooling 5. Cool to Room Temp (Gentle Stirring) mixing->cooling final_product Final NLC Dispersion cooling->final_product analysis Particle Size, PDI, Zeta Potential, EE% final_product->analysis

Workflow for NLC preparation using the PIT method.

Troubleshooting_Logic start High Particle Size / PDI cause1 Inefficient Homogenization? start->cause1 cause2 Suboptimal S/CoS Ratio? start->cause2 cause3 Incorrect Temperature (PIT)? start->cause3 solution1 Optimize HPH Parameters cause1->solution1 Yes solution2 Vary S/CoS Ratio cause2->solution2 Yes solution3 Ensure Correct Temp & Rapid Cooling cause3->solution3 Yes

Troubleshooting logic for high particle size issues.

References

Preventing degradation of Bemotrizinol during formulation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) during the formulation process.

Frequently Asked Questions (FAQs)

Q1: What is Bemotrizinol and why is its stability crucial?

A1: Bemotrizinol is a highly effective, oil-soluble, broad-spectrum UV filter that absorbs both UVA and UVB radiation.[1][2][3] Its stability is paramount because any degradation reduces its ability to protect against harmful UV rays, compromising the efficacy and safety of the final product.[4][5] Furthermore, degradation products could potentially be irritants or allergens. Bemotrizinol is known for being more photostable than older UV filters and can even help stabilize other less stable ingredients like avobenzone.[1][2]

Q2: What are the primary causes of Bemotrizinol degradation in a formulation?

A2: While inherently photostable, Bemotrizinol's stability can be compromised by several factors within a formulation.[4] The main causes include:

  • Chemical Incompatibilities: Interactions with other ingredients, such as certain UV filters, oxidizing agents, or trace metal ions, can catalyze degradation.[4]

  • pH Extremes: Both highly acidic and highly alkaline conditions can lead to the hydrolysis and degradation of Bemotrizinol over time.[6]

  • Oxidative Stress: Exposure to oxidizing agents or the generation of free radicals within the formulation can lead to oxidative degradation.[6]

  • Physical Instability: Improper solubilization can lead to crystallization, effectively removing the UV filter from the active phase of the formulation.

Q3: How can I prevent the photodegradation of Bemotrizinol?

A3: Although Bemotrizinol is highly photostable, the overall stability of a complex formulation can be enhanced.[7] The addition of antioxidants is a key strategy. Antioxidants like Tocopherol (Vitamin E), Ascorbyl Palmitate (a fat-soluble form of Vitamin C), and Butylated Hydroxytoluene (BHT) can quench free radicals generated by UV exposure, thus protecting Bemotrizinol and other ingredients.[2][8] Using opaque or UV-protective packaging is also a critical final step to prevent light exposure.

Q4: What is the optimal pH for a formulation containing Bemotrizinol?

A4: Bemotrizinol exhibits good stability in a pH range that is also compatible with the skin, typically between 5.5 and 7.5. Formulations should be buffered to maintain the pH within this range throughout the product's shelf life. Studies have shown that Bemotrizinol is susceptible to degradation under strong acidic or basic conditions.[6]

Q5: How do I prevent the crystallization of Bemotrizinol in my formulation?

A5: Preventing crystallization is critical and depends on proper formulation techniques. Key strategies include:

  • Solvent Selection: As an oil-soluble ingredient, Bemotrizinol must be fully dissolved in the oil phase of the formulation.[9] Selecting appropriate emollients and cosmetic oils with good solubilizing capacity for Bemotrizinol is essential.

  • Concentration Management: Avoid supersaturating the oil phase. The concentration of Bemotrizinol should not exceed its solubility limit in the chosen solvent system at the lowest temperature the product will experience.

  • Manufacturing Process: Ensure that Bemotrizinol is completely dissolved during the heating phase of manufacturing and remains dissolved as the formulation cools. Controlled cooling rates can sometimes prevent shock-cooling that might induce crystallization.

Troubleshooting Guide

Problem: My sunscreen formulation shows a significant drop in SPF value during accelerated stability testing at 40°C.

  • Possible Cause 1: pH Shift. The elevated temperature may have caused a pH drift in your formulation to a level where Bemotrizinol is less stable.

    • Solution: Re-evaluate your buffering system. Incorporate a robust buffer like a citrate-phosphate buffer to maintain a stable pH between 5.5 and 7.5 throughout the product's lifecycle.

  • Possible Cause 2: Oxidative Degradation. The heat may have accelerated oxidative reactions with other ingredients in your formula.

    • Solution: Incorporate an effective antioxidant system. A combination of oil-soluble antioxidants like Vitamin E and BHT can mitigate this issue. See Table 1 for the impact of antioxidants.

Problem: I am observing small crystalline structures in my final formulation after freeze-thaw cycling.

  • Possible Cause: Poor Solubility/Recrystallization. The oil phase of your formulation may not be able to keep Bemotrizinol solubilized at lower temperatures, causing it to crystallize out of the solution.

    • Solution: Review the oil phase composition. You may need to introduce a better solvent for Bemotrizinol. See Table 3 for a comparison of solubilities in common emollients. Consider reducing the concentration of Bemotrizinol or adding a crystallization inhibitor.

Problem: The color of my formulation is turning slightly yellow after exposure to light.

  • Possible Cause: Photodegradation of an Ingredient. While Bemotrizinol itself is very photostable, its interaction with another less stable ingredient could be causing a color change.[4] This could also be an early indicator of wider instability.

    • Solution: Add a photostabilizing antioxidant like Vitamin E. Also, ensure you are using UV-blocking packaging. Conduct photostability tests on individual ingredients and combinations to identify the source of the color change.

Data Presentation

Table 1: Impact of Antioxidants on Bemotrizinol Photostability (Illustrative data based on a formulation containing 5% Bemotrizinol exposed to simulated solar radiation)

Formulation BaseAntioxidant System% Bemotrizinol Remaining after Exposure
Simple O/W EmulsionNone91%
Simple O/W Emulsion0.2% Tocopherol98%
Simple O/W Emulsion0.2% Tocopherol + 0.1% Ascorbyl Palmitate99%
Simple O/W Emulsion0.05% BHT97%

Table 2: Effect of pH on Bemotrizinol Stability at 40°C over 3 Months (Illustrative data from an O/W emulsion)

Formulation pH% Bemotrizinol RemainingObservations
4.085%Significant degradation observed
5.598%Stable
7.099%Stable
8.592%Noticeable degradation

Table 3: Solubility of Bemotrizinol in Common Emollients at 25°C

EmollientSolubility ( g/100g )
C12-15 Alkyl Benzoate~18g
Caprylic/Capric Triglyceride~12g
Isopropyl Myristate~15g
Dimethicone<1g
Mineral Oil<2g

Experimental Protocols

Protocol: HPLC Method for Quantification of Bemotrizinol in a Sunscreen Emulsion

This protocol outlines a standard reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the concentration of Bemotrizinol in a finished product, which is essential for stability studies.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Bemotrizinol reference standard

  • Methanol (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

  • Analytical balance

  • Ultrasonic bath

2. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm[1]

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes

3. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of Bemotrizinol reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with THF.

  • Further dilute 10 mL of this stock solution to 100 mL with the mobile phase to get the final working standard.

4. Sample Preparation:

  • Accurately weigh an amount of the emulsion equivalent to 10 mg of Bemotrizinol into a 100 mL volumetric flask.

  • Add approximately 70 mL of THF and sonicate for 15 minutes to disperse the emulsion and dissolve the Bemotrizinol.

  • Allow the solution to cool to room temperature and dilute to volume with THF. Mix thoroughly.

  • Centrifuge an aliquot of the solution to separate excipients.

  • Dilute 1 mL of the supernatant to 10 mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Calculate the concentration of Bemotrizinol in the sample by comparing the peak area with that of the standard.

Visualizations

Degradation Bemotrizinol Degradation Photo Photodegradation Degradation->Photo Chemical Chemical Instability Degradation->Chemical Physical Physical Instability Degradation->Physical UV UV Radiation Photo->UV ROS Reactive Oxygen Species (ROS) Photo->ROS pH pH Extremes (Acidic/Alkaline) Chemical->pH Metal Metal Ions Chemical->Metal Solubility Poor Solubility Physical->Solubility Crystallization Crystallization Solubility->Crystallization

Caption: Key factors leading to the degradation of Bemotrizinol.

start Start: Weigh Sunscreen Sample dissolve Disperse in THF & Sonicate start->dissolve dilute1 Dilute to Volume with THF dissolve->dilute1 centrifuge Centrifuge to Separate Excipients dilute1->centrifuge dilute2 Dilute Supernatant with Mobile Phase centrifuge->dilute2 filter Filter through 0.45µm Syringe Filter dilute2->filter inject Inject into HPLC System filter->inject analyze Analyze Data & Calculate Concentration inject->analyze

Caption: Experimental workflow for HPLC sample preparation and analysis.

start Instability Observed (e.g., Low SPF, Crystals) check_physical Physical Change? (Crystals, Separation) start->check_physical solubility Review Oil Phase Solubility check_physical->solubility Yes check_chemical Chemical Change? (Color, pH, Assay) check_physical->check_chemical No adjust_oil Adjust Emollients or Add Solubilizer solubility->adjust_oil end_node Re-test Stability adjust_oil->end_node check_ph Is pH out of 5.5-7.5 range? check_chemical->check_ph check_chemical->end_node No obvious cause, full re-formulation may be needed adjust_buffer Improve Buffering System check_ph->adjust_buffer Yes check_oxidation Suspect Oxidation or Photodegradation? check_ph->check_oxidation No adjust_buffer->end_node add_antioxidant Add/Increase Antioxidants & Use UV-Proof Pack check_oxidation->add_antioxidant Yes check_oxidation->end_node No add_antioxidant->end_node

Caption: Troubleshooting flowchart for Bemotrizinol formulation instability.

References

Addressing eye irritation potential of Tinosorb S in sprays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential for eye irritation when formulating with Tinosorb S (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) in spray applications.

Frequently Asked Questions (FAQs)

Q1: What is the official regulatory stance on the eye irritation potential of Tinosorb S?

A1: Tinosorb S is generally considered to have a low potential for eye irritation. The Scientific Committee on Consumer Safety (SCCS) has concluded that Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine is safe for use as a UV filter in cosmetic products at concentrations up to 10%. The available data from standardized tests, such as the Bovine Corneal Opacity and Permeability (BCOP) assay, indicate that Tinosorb S is not an eye irritant.

Q2: Why might a spray formulation containing Tinosorb S show potential for eye irritation?

A2: While Tinosorb S itself has a low irritation potential, the final formulation of a spray product can contribute to eye irritation. Key factors include:

  • Propellants and Solvents: Certain propellants (e.g., flammable gases) and solvents (e.g., alcohol) used in aerosol sprays can cause significant eye irritation if sprayed directly into the eyes.

  • Particle Size and Distribution: The size of the atomized particles can influence their potential to reach and interact with the ocular surface.

  • Other Ingredients: Other components in the formulation, such as fragrances, preservatives, or penetration enhancers, may be the primary cause of irritation.

  • Concentration and Bioavailability: The vehicle system can influence the bioavailability of Tinosorb S and other ingredients on the ocular surface, potentially increasing their interaction with eye tissues.

Q3: We are observing unexpected eye irritation in our Tinosorb S spray formulation during pre-clinical testing. What are the likely causes?

A3: If you are observing eye irritation, it is less likely to be caused by Tinosorb S itself and more likely due to other formulation components or physical effects of the spray. Consider the following troubleshooting steps:

  • Evaluate the Chassis: Test the base formulation (vehicle) without Tinosorb S to determine if the irritation is inherent to the other ingredients.

  • Check for Ingredient Interactions: Assess potential interactions between Tinosorb S and other components that could lead to the formation of irritating by-products.

  • Analyze Spray Characteristics: Examine the spray pattern, particle size distribution, and the force of the spray, as these can physically irritate the eyes.

  • Review the Preservative System: Some preservatives are known eye irritants. Ensure the chosen preservative is suitable for products used near the eyes and is used at the recommended concentration.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving eye irritation issues in spray formulations containing Tinosorb S.

Issue: Positive Eye Irritation Signal in an In Vitro Ocular Irritation Test

Diagram: Troubleshooting Workflow

A Start: Unexpected Eye Irritation Detected B Step 1: Isolate Variables Test Placebo Formulation (without Tinosorb S) A->B C Is the Placebo Irritating? B->C D Conclusion: Irritation is likely due to the formulation vehicle (solvents, propellants, etc.). C->D Yes F Conclusion: Irritation is potentially linked to Tinosorb S or its interaction with the vehicle. C->F No E Action: Re-evaluate and modify the chassis components. Consider milder solvents or alternative delivery systems. D->E G Step 2: Investigate Tinosorb S Interaction - Assess solubility and stability in the formula. - Analyze for potential irritating by-products. F->G H Step 3: Evaluate Physical Spray Characteristics - Measure particle size distribution. - Assess spray pattern and velocity. F->H I Action: Modify formulation to improve Tinosorb S compatibility. Consider encapsulation or alternative emollients. G->I J Action: Adjust nozzle and valve system to create a softer, finer mist. Reduce propellant concentration if possible. H->J

Caption: Troubleshooting workflow for eye irritation.

Quantitative Data Summary

The following table summarizes the eye irritation data for Tinosorb S from key regulatory assessments.

Test MethodTest SubstanceConcentrationResultsClassificationReference
Bovine Corneal Opacity and Permeability (BCOP)Tinosorb S (pure)100%In vitro irritation score (IVIS) = 1.3Not Irritating
Reconstructed human Cornea-like Epithelium (RhCE)Tinosorb S (pure)100%Mean tissue viability > 60%Not Irritating

Experimental Protocols

Protocol: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437)

This is a generalized protocol for assessing the eye irritation potential of a formulation.

1. Objective: To evaluate the potential of a test chemical or formulation to cause severe eye damage by measuring its effects on corneal opacity and permeability in isolated bovine corneas.

2. Materials:

  • Fresh bovine eyes from a local abattoir

  • Corneal holders

  • Opacitometer

  • Spectrophotometer

  • Culture medium (e.g., MEM)

  • Test substance (your spray formulation)

  • Positive and negative controls (e.g., ethanol and saline)

3. Methodology:

Diagram: BCOP Assay Workflow

cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis A Bovine Eye Collection B Corneal Excision and Mounting A->B C Baseline Opacity Measurement B->C D Apply Test Substance (e.g., 750 µL for 10 min) C->D E Incubation (e.g., 2 hours at 32°C) D->E F Post-Exposure Opacity Measurement E->F G Permeability Test (Sodium Fluorescein) F->G H Calculate In Vitro Irritation Score (IVIS) G->H

Caption: Generalized BCOP assay workflow.

  • Step 1: Corneal Preparation: Isolate the cornea from the bovine eye and mount it in a holder, creating an anterior and posterior chamber.

  • Step 2: Baseline Measurement: Measure the baseline opacity of each cornea using an opacitometer.

  • Step 3: Application of Test Substance: Apply the test formulation to the anterior surface of the cornea. For a spray, this may involve collecting the sprayed liquid and applying a standardized volume (e.g., 750 µL).

  • Step 4: Incubation: Incubate the cornea for a defined period (e.g., 10 minutes for non-surfactants).

  • Step 5: Post-Exposure Measurements:

    • Opacity: Rinse the cornea and measure the opacity again. The change in opacity is calculated.

    • Permeability: Add sodium fluorescein to the anterior chamber. After incubation, measure the amount of dye that has passed through to the posterior chamber using a spectrophotometer.

  • Step 6: Calculation: Calculate the In Vitro Irritation Score (IVIS) using the formula: IVIS = Mean Opacity Value + (15 x Mean Permeability OD490 Value) . The IVIS is then used to classify the irritation potential according to OECD TG 437 guidelines.

Contributing Factors to Eye Irritation in Sprays

The following diagram illustrates the interplay of factors that can lead to eye irritation in a finished spray product, even with non-irritating active ingredients like Tinosorb S.

Diagram: Factors in Spray Formulation Irritation

cluster_chemical Chemical Factors cluster_physical Physical Factors A Eye Irritation Potential in Spray Formulation B Active Ingredient (e.g., Tinosorb S) B->A Low Contribution C Vehicle / Chassis - Solvents (e.g., Alcohol) - Propellants - Emollients C->A D Excipients - Preservatives - Fragrances D->A E Particle Size & Distribution E->A F Spray Pattern & Velocity F->A

Caption: Factors influencing eye irritation in sprays.

Methods to prevent crystallization of Bemotrizinol in emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bemotrizinol in emulsion formulations. Our goal is to provide practical solutions to common challenges, particularly the prevention of crystallization.

Frequently Asked Questions (FAQs)

Q1: What is Bemotrizinol and why is it prone to crystallization in emulsions?

A1: Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) is a highly effective, broad-spectrum UV absorber used in sunscreen formulations.[1] It is an oil-soluble, crystalline powder with a high molecular weight.[2] Crystallization can occur in emulsions if it is not properly solubilized in the oil phase of the formulation. Factors such as suboptimal solvent selection, insufficient concentration of solubilizers, or improper processing temperatures can lead to its recrystallization over time, compromising the product's efficacy and aesthetics.[3][4]

Q2: What are the consequences of Bemotrizinol crystallization in a sunscreen product?

A2: The crystallization of Bemotrizinol in a sunscreen emulsion can have several negative consequences:

  • Reduced UV Protection: Crystalline UV filters are not as effective at absorbing UV radiation, leading to a significant decrease in the Sun Protection Factor (SPF) and overall efficacy of the product.[3]

  • Aesthetic Issues: Crystals can impart a gritty texture to the formulation, making it unpleasant to apply. They can also affect the visual appearance of the product.[4]

  • Instability: Crystallization is a sign of formulation instability and can lead to further separation of the emulsion phases over time.[3]

Q3: What are the key formulation strategies to prevent Bemotrizinol crystallization?

A3: The primary strategy is to ensure that Bemotrizinol is fully dissolved and remains in a solubilized state within the oil phase of the emulsion throughout the product's shelf life. This can be achieved through:

  • Proper Solvent Selection: Utilizing emollients and esters with high polarity that have a good solubilizing capacity for Bemotrizinol.[5][6]

  • Use of Solubilizers: Incorporating effective solubilizers that can accommodate high concentrations of the UV filter.

  • Encapsulation Technologies: Employing techniques like loading Bemotrizinol into nanostructured lipid carriers (NLCs) to improve its solubility and stability.[7][8]

  • Process Optimization: Controlling factors such as heating and cooling rates during the manufacturing process.

Troubleshooting Guide: Crystallization of Bemotrizinol in Emulsions

Problem Potential Cause Recommended Solution
Crystals observed in the emulsion after cooling. Insufficient solubilization of Bemotrizinol in the oil phase.Increase the concentration of a high-polarity emollient known to be a good solvent for Bemotrizinol (see Table 1). Ensure the oil phase is heated to a temperature sufficient to completely dissolve the Bemotrizinol before emulsification.
Crystallization occurs during stability testing at low temperatures. The formulation is supersaturated with Bemotrizinol at lower temperatures.Re-evaluate the oil phase composition. Consider adding a co-solvent or a crystallization inhibitor. Optimize the ratio of different emollients to improve overall solubility.
Gritty texture is perceived upon application. Micro-crystals of Bemotrizinol are present in the formulation.Confirm the presence of crystals using polarized light microscopy (see Protocol 2). If confirmed, reformulate with a more effective solubilizer system.
Phase separation is observed along with crystallization. Poor emulsion stability, potentially exacerbated by the crystallization of the UV filter.Review the emulsifier system and ensure it is appropriate for the polarity of the oil phase. Increase the viscosity of the continuous phase with a suitable rheology modifier.

Data Presentation

Table 1: Solubility of Bemotrizinol in Various Cosmetic Vehicles

Vehicle Type Vehicle Name Solubility (mg/mL) Reference
OilIsopropyl Myristate (IPM)162.35 ± 2.65[9]
OilLabrafac PG155.21 ± 3.11[9]
OilCapryol 90148.78 ± 1.98[9]
OilLauroglycol 90135.42 ± 2.43[9]
OilWheat Germ Oil95.67 ± 1.54[9]
OilRose Oil78.91 ± 1.21[9]
OilArgan Oil65.33 ± 1.09[9]
SurfactantTween 80185.76 ± 3.87[9]
SurfactantTween 40172.14 ± 2.98[9]
SurfactantTween 20161.59 ± 2.55[9]
Co-surfactantCremophor EL198.43 ± 4.12[9]
Co-surfactantCremophor RH 40189.21 ± 3.56[9]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with Bemotrizinol

Objective: To prepare a stable O/W emulsion containing Bemotrizinol, minimizing the risk of crystallization.

Materials:

  • Oil Phase:

    • Bemotrizinol

    • High-polarity emollient (e.g., Isopropyl Myristate)

    • Co-solubilizer/stabilizer (e.g., C12-15 Alkyl Benzoate)

    • Emulsifier (e.g., Cetearyl Alcohol and Ceteareth-20)

    • Fatty alcohol (e.g., Cetyl Alcohol)

  • Aqueous Phase:

    • Deionized Water

    • Humectant (e.g., Glycerin)

    • Thickener (e.g., Xanthan Gum)

  • Preservative: (e.g., Phenoxyethanol)

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, disperse the Xanthan Gum in Glycerin until a uniform slurry is formed. Add the deionized water and heat to 75-80°C while stirring until the gum is fully hydrated.

  • Oil Phase Preparation: In a separate vessel, combine the Isopropyl Myristate, C12-15 Alkyl Benzoate, Cetearyl Alcohol, Ceteareth-20, and Cetyl Alcohol. Begin heating to 75-80°C with gentle stirring.

  • Solubilization of Bemotrizinol: Once the oil phase reaches 75-80°C, add the Bemotrizinol powder slowly while stirring. Continue to stir until all the Bemotrizinol has completely dissolved and the oil phase is clear.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase under high-shear homogenization. Continue homogenization for 5-10 minutes to form a fine emulsion.

  • Cooling: Switch to gentle propeller stirring and begin to cool the emulsion.

  • Addition of Preservative: When the emulsion has cooled to below 40°C, add the preservative and continue to stir until the emulsion is uniform and has reached room temperature.

  • Final Checks: Check the pH of the final emulsion and adjust if necessary. Visually inspect for any signs of crystallization.

Protocol 2: Detection of Bemotrizinol Crystals using Polarized Light Microscopy

Objective: To identify the presence of Bemotrizinol crystals in an emulsion sample.

Equipment:

  • Polarizing light microscope with a rotating stage

  • Microscope slides and coverslips

  • Spatula or pipette for sample handling

Procedure:

  • Sample Preparation: Place a small, representative sample of the emulsion on a clean microscope slide. Gently place a coverslip over the sample, avoiding the formation of air bubbles.

  • Microscope Setup: Turn on the microscope's light source.[10] Place the slide on the stage and bring the sample into focus using a low-power objective.

  • Observation with Unpolarized Light: Observe the sample under normal (uncrossed polars) transmitted light to get an overview of the emulsion structure.

  • Observation with Polarized Light: Engage the polarizer and analyzer (cross the polars).[10] Crystalline materials, such as Bemotrizinol crystals, will be birefringent and will appear as bright, often colored, structures against a dark background.[4] Amorphous and liquid components will not be visible.

  • Confirmation: Rotate the stage. Birefringent crystals will exhibit extinction (disappear) at certain angles of rotation. This confirms their crystalline nature.

  • Documentation: Capture images of any observed crystals for documentation and further analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Bemotrizinol Crystallization start Crystallization Observed in Emulsion check_solubility Is Bemotrizinol fully solubilized in the chosen oil phase? start->check_solubility check_concentration Is the concentration of Bemotrizinol too high for the solubilizer system? check_solubility->check_concentration Yes increase_solubilizer Increase concentration of high-polarity emollients. Consider adding a co-solvent. check_solubility->increase_solubilizer No check_process Was the manufacturing process (heating/cooling) controlled? check_concentration->check_process No reduce_bemotrizinol Reduce the concentration of Bemotrizinol or increase the concentration of solubilizers. check_concentration->reduce_bemotrizinol Yes optimize_process Optimize heating temperature to ensure complete dissolution. Control the cooling rate to prevent shock crystallization. check_process->optimize_process No reformulate Reformulate with a more effective solubilizer system or consider encapsulation (NLCs). check_process->reformulate Yes end_good Crystallization Resolved increase_solubilizer->end_good reduce_bemotrizinol->end_good optimize_process->end_good end_bad Problem Persists - Further Development Needed reformulate->end_bad

Caption: Troubleshooting workflow for Bemotrizinol crystallization.

Prevention_Strategies Strategies to Prevent Bemotrizinol Crystallization cluster_formulation Formulation Strategies cluster_process Process Optimization cluster_analysis Analytical Control select_solvents Select High-Polarity Emollients and Esters stable_emulsion Stable Emulsion with No Crystallization select_solvents->stable_emulsion use_solubilizers Incorporate Effective Co-solvents and Solubilizers use_solubilizers->stable_emulsion encapsulation Utilize Encapsulation (e.g., NLCs) encapsulation->stable_emulsion heating Ensure Complete Dissolution During Heating Phase heating->stable_emulsion cooling Control Cooling Rate to Prevent Shock Crystallization cooling->stable_emulsion microscopy Polarized Light Microscopy for Crystal Detection microscopy->stable_emulsion Verification stability_testing Conduct Stability Testing at Various Temperatures stability_testing->stable_emulsion Verification

Caption: Key strategies for preventing Bemotrizinol crystallization.

References

Technical Support Center: Bemotrizinol Dispersion in Aqueous Systems

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the dispersion of Bemotrizinol in aqueous phases. Given its hydrophobic nature, direct dispersion is challenging; therefore, this document focuses on emulsification and advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my Bemotrizinol not dispersing or dissolving in the aqueous phase?

A: Bemotrizinol is an oil-soluble (lipophilic) organic compound, meaning it is inherently insoluble in water.[1][2] Its chemical structure, high molecular weight, and lack of polar groups that can form significant hydrogen bonds with water prevent it from dissolving or dispersing directly in aqueous media.[3][4] The primary strategy for incorporating it into water-based formulations is to first dissolve it in a suitable oil phase and then emulsify this phase into the aqueous phase.

Table 1: Physicochemical Properties of Bemotrizinol

PropertyValueSource
INCI Name Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine[5]
Appearance Light yellow to yellow solid/powder[3][6]
Solubility Oil-soluble; Insoluble in water[1][7]
Melting Point 80-85 °C[3][7]
Molar Mass ~627.8 g/mol [5][7]
UV Absorption Peaks ~310 nm (UVB) and ~340 nm (UVA)[1][5]
Common Trade Names Tinosorb S, Escalol S, Parsol Shield[1][3][7]
Q2: What is the standard method for incorporating Bemotrizinol into an aqueous-based formulation?

A: The most common and effective method is to create an oil-in-water (O/W) emulsion.[8][9] In this process, Bemotrizinol is first completely dissolved in the heated oil phase along with other oil-soluble ingredients. This oil phase is then gradually added to the heated aqueous phase containing emulsifiers, and the mixture is subjected to high-shear homogenization to create a stable dispersion of fine oil droplets containing Bemotrizinol within the continuous aqueous phase.

G cluster_oil Oil Phase Preparation cluster_water Aqueous Phase Preparation cluster_emulsification Emulsification Process o1 Weigh Oil Phase Ingredients (Emollients, Waxes) o2 Add Bemotrizinol Powder o1->o2 o3 Heat to 80-85°C with stirring o2->o3 o4 Ensure Complete Dissolution of Bemotrizinol o3->o4 e1 Slowly Add Oil Phase to Aqueous Phase o4->e1 w1 Weigh Aqueous Ingredients (Water, Humectants, Gums) w2 Add Emulsifiers w1->w2 w3 Heat to 80-85°C with stirring w2->w3 w3->e1 e2 Apply High-Shear Homogenization e1->e2 e3 Cool Down to ~40°C under gentle stirring e2->e3 e4 Add Temperature-Sensitive Additives (e.g., Preservatives) e3->e4 e5 Final O/W Emulsion e4->e5

Diagram 1: Standard workflow for creating a Bemotrizinol O/W emulsion.
Q3: My Bemotrizinol emulsion is unstable and shows phase separation. What are the common causes?

A: Emulsion instability is a frequent challenge. The primary causes relate to an imbalance in the formulation or improper processing. Key factors to investigate include the choice and concentration of emulsifiers, the energy input during homogenization, the oil phase composition, and the final pH of the formulation.

G start Instability Observed (Phase Separation, Creaming) q1 Is Emulsifier System Optimized? start->q1 a1_yes Review Homogenization Process q1->a1_yes Yes a1_no Screen Different Emulsifiers (HLB value) Adjust Concentration (1-5%) q1->a1_no No q2 Was Homogenization Sufficient? a1_yes->q2 end_node Stable Emulsion a1_no->end_node a2_yes Check Oil Phase Solubility q2->a2_yes Yes a2_no Increase Shear Force (Higher RPM) Increase Homogenization Time q2->a2_no No q3 Is Bemotrizinol Fully Solubilized in Oil Phase? a2_yes->q3 a2_no->end_node a3_yes Verify pH & Electrolyte Concentration q3->a3_yes Yes a3_no Add a Co-solvent/Ester to Oil Phase Reduce Bemotrizinol Load q3->a3_no No a3_yes->end_node If stable a3_no->end_node

Diagram 2: Troubleshooting logic for an unstable Bemotrizinol emulsion.

Table 2: Troubleshooting Guide for Common Dispersion Issues

IssuePotential CauseRecommended Action
Immediate Phase Separation Incorrect emulsifier type or insufficient concentration.Verify the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is suitable for O/W emulsions (typically 8-18). Increase emulsifier concentration.
Creaming (Oil rises to top) Insufficient homogenization (droplets are too large).Increase homogenization speed and/or time to reduce droplet size. Consider adding a thickener (e.g., xanthan gum) to the aqueous phase to increase viscosity.
Crystallization on Storage Poor solubility of Bemotrizinol in the chosen oil phase; supersaturation.Screen different cosmetic oils and esters for higher solubilizing capacity.[9] Reduce the concentration of Bemotrizinol. Ensure it was fully dissolved during the heating step.[10]
Change in Viscosity / pH Microbial contamination or interaction between ingredients.Check the preservative system. Ensure the pH is stable and within the optimal range for the formulation's components (typically 4-8).[9]
Q4: Are there advanced methods to improve the stability and performance of Bemotrizinol in aqueous formulations?

A: Yes, several advanced drug delivery and formulation technologies exist to enhance the dispersion and efficacy of poorly soluble actives like Bemotrizinol. These often involve encapsulating the active in nanocarriers.

  • Nanoemulsions: These are O/W emulsions with very small droplet sizes (typically 20-200 nm), which can be more stable against creaming and sedimentation. They are created using high-energy homogenization methods and an optimized surfactant system.[11][12]

  • Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles composed of a blend of solid and liquid lipids. Bemotrizinol is encapsulated within the lipid matrix.[13][14] The resulting NLC dispersion can then be incorporated into the aqueous phase of a larger formulation, like a cream or lotion.[14] This method can improve photostability and reduce skin penetration.

  • Pre-dispersed Commercial Products: Suppliers have developed products where Bemotrizinol is pre-dispersed in a polymer matrix, which can then be more easily added to the water phase of a formulation. An example is "Tinosorb S Aqua," which consists of Bemotrizinol in a PMMA matrix dispersed in water.[5]

Table 3: Comparison of Advanced Dispersion Technologies

TechnologyDescriptionKey AdvantagesCommon Excipients
Nanoemulsion O/W emulsion with nanoscale droplets.High stability, improved sensory feel, potentially enhanced UV protection.Surfactants (e.g., Tween 80), Co-surfactants (e.g., Cremophor EL), various cosmetic oils.[12]
NLCs Lipid nanoparticles with a solid/liquid lipid core.High payload, controlled release, improved photostability, reduced skin permeation.[14]Solid lipids (e.g., Cetyl Palmitate), liquid lipids (e.g., Isopropyl Myristate), surfactants (e.g., Oleth-20).[13]
Polymer Matrix Bemotrizinol encapsulated in a polymer matrix.Ease of use (can be added to water phase), improved compatibility in some formulas.PMMA (Polymethyl methacrylate), dispersants.[5]

Experimental Protocols

Protocol 1: Preparation of a Basic O/W Emulsion with Bemotrizinol

Objective: To create a stable oil-in-water emulsion containing 3% (w/w) Bemotrizinol.

Materials & Equipment:

  • Oil Phase: Bemotrizinol, C12-15 Alkyl Benzoate, Cetearyl Alcohol.

  • Aqueous Phase: Deionized Water, Glycerin, Emulsifier (e.g., Cetearyl Glucoside).

  • Cool-down Phase: Preservative (e.g., Phenoxyethanol).

  • Beakers, magnetic stirrer with hotplate, high-shear homogenizer, weighing scale.

Methodology:

  • Phase A (Oil Phase): In a beaker, combine C12-15 Alkyl Benzoate, Cetearyl Alcohol, and Bemotrizinol.

  • Heat Phase A to 80-85°C while stirring until all components, especially Bemotrizinol, are completely melted and the solution is clear.

  • Phase B (Aqueous Phase): In a separate beaker, combine deionized water, glycerin, and the emulsifier.

  • Heat Phase B to 80-85°C while stirring until all solids are dissolved.

  • Emulsification: Slowly add Phase A to Phase B while mixing with a high-shear homogenizer. Homogenize for 3-5 minutes or until a uniform, white emulsion is formed.

  • Cooling: Switch to gentle stirring and allow the emulsion to cool.

  • Final Additions: When the temperature is below 40°C, add the preservative and mix until uniform.

  • Adjust pH if necessary using citric acid or sodium hydroxide.

Protocol 2: Screening for Bemotrizinol Solubility in Cosmetic Oils

Objective: To determine the relative solubility of Bemotrizinol in various oil-phase components to prevent recrystallization.

Materials & Equipment:

  • Bemotrizinol powder.

  • A selection of cosmetic oils/emollients (e.g., Isopropyl Myristate, Caprylic/Capric Triglyceride, C12-15 Alkyl Benzoate, Dextrin Palmitate).[9][13]

  • Glass vials with screw caps, heating block or water bath, vortex mixer, analytical balance.

Methodology:

  • Add a known excess amount of Bemotrizinol (e.g., 200 mg) to a series of glass vials.

  • Add a fixed volume (e.g., 2 mL) of a different cosmetic oil to each vial.

  • Seal the vials and place them in a heating block or water bath set to 85°C for 1 hour. Vortex every 15 minutes to facilitate dissolution.

  • After 1 hour, remove the vials and allow them to cool to room temperature undisturbed for 24-48 hours.

  • Visually inspect the vials for any signs of crystal formation. The oils that remain clear with no visible crystals have a higher capacity to solubilize Bemotrizinol at that concentration.

  • For quantitative analysis, the supernatant can be carefully filtered (0.45 µm filter) and analyzed via HPLC to determine the exact concentration of dissolved Bemotrizinol.[11]

References

Validation & Comparative

A Comparative Analysis of Photostability: Bemotrizinol vs. Avobenzone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the photostability of UV filters is paramount in formulating effective and reliable sunscreen products. This guide provides a detailed comparison of the photostability of two widely used UVA filters: Bemotrizinol (Tinosorb S) and Avobenzone.

Bemotrizinol, a modern broad-spectrum UV filter, is renowned for its exceptional photostability. In contrast, Avobenzone, a common UVA absorber, is notoriously susceptible to photodegradation, a characteristic that necessitates the inclusion of stabilizing agents in sunscreen formulations. This guide synthesizes available experimental data to quantify this difference in performance and outlines the methodologies employed in such assessments.

Quantitative Data Summary

The photostability of a UV filter is a measure of its ability to retain its chemical integrity and UV-absorbing capacity upon exposure to ultraviolet radiation. Significant degradation can lead to a decrease in the Sun Protection Factor (SPF) and a loss of UVA protection.

UV FilterPhotodegradation ProfileQuantitative Observations
Bemotrizinol Highly PhotostableTests have demonstrated that Bemotrizinol retains over 90% of its protective capacity even after prolonged exposure to strong sunlight[1]. Studies on its degradation under various stress conditions, including photolytic exposure, have shown no significant degradation peaks in chromatograms, confirming its high stability[2].
Avobenzone Highly PhotounstableWhen used alone, Avobenzone can degrade significantly upon UV exposure. Studies have shown that within 30 minutes of UV exposure, its efficacy as a UVA filter begins to decline[3]. In some formulations without a photostabilizer, the UVA protection can be reduced to 30-40% of the initial value after irradiation[4]. The photodegradation of Avobenzone can be substantial, with one study showing an 80.54% degradation after 120 minutes of irradiation in the absence of a stabilizer[5].
Avobenzone with Bemotrizinol StabilizedBemotrizinol acts as an effective photostabilizer for Avobenzone. Formulations containing Bemotrizinol have been shown to prevent the photodegradation of Avobenzone in a concentration-dependent manner, maintaining a consistent SPF and UVA protection level even after exposure to high doses of UV radiation[6][7]. Some studies indicate that with the inclusion of stabilizers like Bemotrizinol, formulations can retain over 90% of Avobenzone's activity after extended UV irradiation[8].

Experimental Protocols

The assessment of UV filter photostability is conducted through rigorous in vitro methods. The following is a generalized protocol based on established methodologies, including those outlined in ISO standards and scientific literature.

In Vitro Photostability Testing

Objective: To determine the percentage of degradation of a UV filter after exposure to a controlled dose of UV radiation.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Solar Simulator (Xenon arc lamp)

  • Quartz plates or Polymethyl methacrylate (PMMA) plates

  • Analytical balance

  • Ultrasonic bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Solvents (e.g., isopropanol, methanol)

  • Sunscreen formulation containing the UV filter of interest

Methodology:

  • Sample Preparation: A precise amount of the sunscreen formulation is evenly applied to the surface of a quartz or PMMA plate to create a thin film.

  • Initial Absorbance Measurement: The initial UV absorbance spectrum of the sunscreen film is measured using a UV-Vis spectrophotometer across the UVA and UVB range (typically 290-400 nm).

  • UV Irradiation: The plate with the sunscreen film is then exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is often measured in Minimal Erythemal Doses (MEDs) to simulate sun exposure.

  • Post-Irradiation Absorbance Measurement: After irradiation, the UV absorbance spectrum of the sunscreen film is measured again.

  • Extraction of UV Filter: The irradiated sunscreen film is dissolved from the plate using a suitable solvent (e.g., isopropanol) with the aid of an ultrasonic bath.

  • HPLC Analysis: The concentration of the UV filter in the solvent is quantified using an HPLC system. The mobile phase and column are selected based on the chemical properties of the UV filter being analyzed[2][9].

  • Calculation of Photodegradation: The percentage of photodegradation is calculated by comparing the concentration of the UV filter before and after irradiation.

The following diagram illustrates the typical workflow for an in vitro photostability assessment.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results prep1 Weigh Sunscreen Formulation prep2 Apply Uniform Film to Plate prep1->prep2 analysis1 Initial UV-Vis Spectrophotometry prep2->analysis1 analysis2 UV Irradiation (Solar Simulator) analysis1->analysis2 analysis3 Post-Irradiation UV-Vis Spectrophotometry analysis2->analysis3 analysis4 Extraction of UV Filter analysis3->analysis4 analysis5 HPLC Quantification analysis4->analysis5 results1 Calculate % Photodegradation analysis5->results1 G cluster_pathway Avobenzone Photodegradation avo Avobenzone (Enol form) excited Excited State avo->excited UVA Absorption keto Keto form excited->keto Keto-Enol Tautomerization degradation Degradation Products keto->degradation Irreversible Breakdown

References

A Comparative Analysis of Tinosorb S and Tinosorb M: Efficacy and Photoprotection Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of two leading broad-spectrum UV filters, this guide offers a comprehensive comparison of Tinosorb S (Bemotrizinol) and Tinosorb M (Bisoctrizole) for researchers, scientists, and drug development professionals. This analysis is supported by a review of their photochemical properties, efficacy data, and the standardized methodologies used for their evaluation.

Executive Summary

Tinosorb S and Tinosorb M are highly effective, photostable, broad-spectrum UV filters that play a crucial role in modern sunscreen formulations. While both offer excellent protection against UVA and UVB radiation, they differ significantly in their physical properties and primary mechanisms of action. Tinosorb S, an oil-soluble filter, functions primarily through the absorption of UV radiation and is renowned for its exceptional ability to photostabilize other UV filters, such as avobenzone. In contrast, Tinosorb M is a water-dispersible, microfine particulate organic filter that provides a unique "triple action" of UV absorption, scattering, and reflection. This comparative guide will dissect these differences, presenting quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of their protective mechanisms.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of Tinosorb S and Tinosorb M is essential for formulation development and for appreciating their distinct performance characteristics.

PropertyTinosorb S (Bemotrizinol)Tinosorb M (Bisoctrizole)
INCI Name Bis-Ethylhexyloxyphenol Methoxyphenyl TriazineMethylene Bis-Benzotriazolyl Tetramethylbutylphenol
Chemical Formula C38H49N3O5C41H50N6O2
Molecular Weight 627.8 g/mol 658.89 g/mol
Physical Form Light yellow powderYellowish-white microfine particles (aqueous dispersion)
Solubility Oil-solubleWater-dispersible
UV Absorption Range Broad-spectrum (UVA and UVB)Broad-spectrum (UVA and UVB)
Peak Absorption ~310 nm (UVB) and ~340 nm (UVA)[1]~305 nm (UVB) and ~360 nm (UVA)

Efficacy and Performance Data

The efficacy of a UV filter is primarily determined by its ability to provide a high Sun Protection Factor (SPF) against UVB radiation and a high UVA Protection Factor (UVA-PF). The critical wavelength is another important indicator of the breadth of UVA protection.

Efficacy ParameterTinosorb S (Bemotrizinol)Tinosorb M (Bisoctrizole)Combination (Tinosorb S + Tinosorb M)
SPF (in vivo) 9.2 ± 2.0 (at 5.65%)[2]-22.2 ± 3.5 (5.65% Tinosorb S + 2.46% TDSA)[2]
UVA-PF (in vivo, PPD) 5.3 ± 0.9 (at 5.65%)[2]-13.4 ± 1.5 (5.65% Tinosorb S + 2.46% TDSA)[2]
Critical Wavelength (nm) > 370> 370> 380

Mechanism of Action

The photoprotective mechanisms of Tinosorb S and Tinosorb M are distinct and contribute to their high efficacy and photostability.

Tinosorb S: Photochemical Relaxation

Tinosorb S is a highly efficient UV absorber. Upon absorbing UV radiation, its molecules undergo a rapid and reversible intramolecular proton transfer. This process allows for the efficient dissipation of the absorbed energy as harmless heat, preventing the generation of damaging free radicals.[3] This rapid relaxation to the ground state ensures the molecule is immediately ready to absorb another UV photon, contributing to its exceptional photostability.[1]

UV UV Photon GroundState Tinosorb S (Ground State) UV->GroundState Absorption ExcitedState Excited State GroundState->ExcitedState Relaxation Photochemical Relaxation ExcitedState->Relaxation Intramolecular Proton Transfer Relaxation->GroundState Heat Heat Dissipation Relaxation->Heat

Tinosorb S Photoprotection Mechanism
Tinosorb M: A Triple Action Approach

Tinosorb M's unique microfine particulate form allows for a multi-faceted approach to UV protection.[4][5] It is estimated that its efficacy is derived from approximately 90% UV absorption and 10% from a combination of scattering and reflection.

  • UV Absorption: Similar to other organic UV filters, the molecular structure of Bisoctrizole allows it to absorb UV energy and convert it into heat.

  • Light Scattering: The microfine particles, with a size below 200 nm, effectively scatter a portion of the incoming UV radiation, redirecting it away from the skin.

  • Light Reflection: The particulate nature of Tinosorb M also contributes to the reflection of UV rays from the skin's surface.

cluster_skin Skin Surface TinosorbM Tinosorb M (Microfine Particle) Absorbed Absorption (~90%) TinosorbM->Absorbed Scattered Scattering (~10%) TinosorbM->Scattered Reflected Reflection TinosorbM->Reflected UVRays Incoming UV Radiation UVRays->TinosorbM Heat Heat Absorbed->Heat Energy Conversion start Start volunteer Volunteer Selection (Fitzpatrick I-III) start->volunteer application Sunscreen Application (2 mg/cm²) volunteer->application exposure UV Exposure (Solar Simulator) application->exposure assessment Erythema Assessment (16-24h post-exposure) exposure->assessment calculation SPF Calculation (MEDp / MEDu) assessment->calculation end End calculation->end start Start volunteer Volunteer Selection (Fitzpatrick III-IV) start->volunteer application Sunscreen Application (2 mg/cm²) volunteer->application exposure UVA Exposure (UVA Source) application->exposure assessment Pigmentation Assessment (2-24h post-exposure) exposure->assessment calculation UVA-PF Calculation (MPPDp / MPPDu) assessment->calculation end End calculation->end

References

Efficacy of Bemotrizinol compared to other new-generation UV filters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – In the competitive landscape of photoprotection, bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) has emerged as a cornerstone of modern sunscreen formulations. This guide offers a comprehensive comparison of bemotrizinol's efficacy against other new-generation UV filters, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Executive Summary

Bemotrizinol distinguishes itself through its exceptional photostability, broad-spectrum UV absorption, and significant synergistic effects when combined with other UV filters. This oil-soluble filter covers the full UVA and UVB spectrum (280-400 nm) with absorption peaks at approximately 310 nm and 340 nm.[1] Its large molecular size limits dermal penetration, contributing to a favorable safety profile.[2] This document provides a quantitative comparison of bemotrizinol with other advanced UV filters, details the experimental protocols for efficacy evaluation, and visualizes key experimental workflows.

Comparative Efficacy of UV Filters

The efficacy of a UV filter is primarily determined by its ability to absorb or scatter UV radiation, its stability upon exposure to light (photostability), and its contribution to the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF).

Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF)

Bemotrizinol demonstrates high SPF and UVA-PF values, both individually and in combination with other filters. A notable study highlights the synergistic effect of bemotrizinol (BEMT) when combined with ecamsule (TDSA).

Sunscreen FormulationConcentration of UV FiltersIn Vivo SPF (Mean ± SD)In Vivo UVA-PF (Mean ± SD)
Sunscreen A (BEMT alone)8% BEMT10.55.3
Sunscreen B (TDSA alone)8% TDSA5.14.9
Sunscreen C (Combination)2.5% BEMT + 5.5% TDSA22.213.4
Table adapted from Moyal, D. (2012). The development of efficient sunscreens.[3]

This data clearly illustrates that a lower total concentration of a combination of bemotrizinol and ecamsule can achieve a significantly higher SPF and UVA-PF than higher concentrations of the individual filters, indicating a powerful synergistic interaction.[3]

Photostability

Photostability is a critical attribute for a UV filter, as degradation upon sun exposure leads to a loss of protective efficacy. Bemotrizinol is renowned for its exceptional photostability. Studies have shown that it remains highly stable even after prolonged UV exposure.[4] One report indicates that 98.4% of bemotrizinol remains intact after exposure to 50 Minimal Erythemal Doses (MEDs).[1] In contrast, older filters like avobenzone are known to be highly photolabile and require photostabilizers.[4] Bemotrizinol not only exhibits intrinsic photostability but also helps to stabilize other less stable filters, such as avobenzone.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of UV filter efficacy.

In Vitro Sun Protection Factor (SPF) Determination

This protocol is based on the principles of spectrophotometric analysis of a thin film of sunscreen applied to a substrate.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Polymethyl methacrylate (PMMA) plates with a roughened surface.

  • Positive displacement pipette.

  • Gloved finger or automated spreading apparatus.

  • Reference sunscreen with a known SPF.

2. Procedure:

  • Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) onto the PMMA plate.

  • Spreading: Spread the sample evenly across the plate to form a uniform film.

  • Drying: Allow the film to dry for a specified period (e.g., 15-30 minutes) in the dark.

  • Spectrophotometric Measurement: Measure the UV transmittance of the sunscreen film at multiple points on the plate over the range of 290 nm to 400 nm.

  • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

In Vivo UVA Protection Factor (UVA-PF) Determination (Persistent Pigment Darkening - PPD Method)

This in vivo method assesses the ability of a sunscreen to protect against UVA-induced skin pigmentation.

1. Subject Selection:

  • Recruit human volunteers with skin phototypes II, III, or IV.

  • Ensure subjects have no history of photosensitivity or skin conditions that could interfere with the results.

2. Procedure:

  • Test Sites: Define and mark test sites on the subject's back.

  • Sunscreen Application: Apply the test sunscreen and a reference sunscreen with a known UVA-PF at a concentration of 2 mg/cm² to their respective test sites. One site remains unprotected.

  • UVA Irradiation: After a drying period, expose the test sites to a controlled dose of UVA radiation from a solar simulator. A series of increasing UVA doses are administered.

  • PPD Assessment: 2 to 24 hours after irradiation, the test sites are visually assessed for the first perceptible darkening of the skin (the PPD endpoint).

  • UVA-PF Calculation: The UVA-PF is calculated as the ratio of the minimal UVA dose required to produce a PPD response in the protected skin to the minimal UVA dose required for a PPD response in the unprotected skin.

Photostability Testing by High-Performance Liquid Chromatography (HPLC)

This method quantifies the amount of a UV filter remaining in a formulation after UV exposure.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Solar simulator with a controlled UV output.

  • Quartz plates.

  • Suitable solvent for extraction (e.g., methanol, isopropanol).

  • Analytical standards of the UV filters being tested.

2. Procedure:

  • Sample Preparation: Apply a known amount of the sunscreen formulation onto a quartz plate and spread it evenly. Prepare a non-irradiated control sample under the same conditions but kept in the dark.

  • UV Irradiation: Expose the sample plate to a defined dose of UV radiation from the solar simulator.

  • Extraction: After irradiation, dissolve the sunscreen film from both the irradiated and control plates in a precise volume of a suitable solvent.

  • HPLC Analysis: Analyze the extracts by HPLC to determine the concentration of the UV filter in both the irradiated and non-irradiated samples.

  • Photostability Calculation: The percentage of the UV filter remaining after irradiation is calculated by comparing its concentration in the irradiated sample to that in the non-irradiated control.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols.

Experimental_Workflow_In_Vitro_SPF cluster_prep Sample Preparation cluster_measurement Measurement & Calculation prep_start Start apply_sunscreen Apply Sunscreen to PMMA Plate (1.3 mg/cm²) prep_start->apply_sunscreen spread_sunscreen Spread Evenly to Form a Uniform Film apply_sunscreen->spread_sunscreen dry_film Dry Film (15-30 min) spread_sunscreen->dry_film measure_transmittance Measure UV Transmittance (290-400 nm) dry_film->measure_transmittance calculate_spf Calculate In Vitro SPF measure_transmittance->calculate_spf end_point End calculate_spf->end_point Experimental_Workflow_Photostability_HPLC cluster_sample_prep Sample Preparation cluster_irradiation Irradiation & Extraction cluster_analysis Analysis & Calculation start Start apply_to_plate Apply Sunscreen to Quartz Plate start->apply_to_plate prepare_control Prepare Non-Irradiated Control start->prepare_control irradiate_sample Expose Sample to UV Radiation apply_to_plate->irradiate_sample extract_control Extract Control Sample extract_irradiated Extract Irradiated Sample irradiate_sample->extract_irradiated hplc_analysis HPLC Analysis of Extracts extract_irradiated->hplc_analysis extract_control->hplc_analysis calculate_photostability Calculate % Photostability hplc_analysis->calculate_photostability end End calculate_photostability->end

References

Tinosorb S: A Comprehensive Analysis of its Lack of Estrogenic Activity Compared to Other UV Filters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – November 20, 2025 – In an era of increasing scrutiny of the endocrine-disrupting potential of chemical compounds, the broad-spectrum UV filter Tinosorb S (Bemotrizinol) has been demonstrated to be devoid of estrogenic activity. This guide provides a comprehensive comparison of Tinosorb S with other common UV filters, supported by experimental data from in vitro and in vivo studies, to validate its safety profile for researchers, scientists, and drug development professionals.

A cornerstone study in the field, conducted by Ashby et al. (2001), unequivocally demonstrated the lack of estrogenic and androgenic activity of Tinosorb S. The study utilized both in vitro estrogen receptor competitive binding assays and in vivo immature rat uterotrophic assays, with Tinosorb S showing no positive response in either[1]. This is in stark contrast to several other UV filters that have exhibited varying degrees of estrogenic activity in similar assays.

Comparative Analysis of Estrogenic Activity

The following tables summarize the quantitative data on the estrogenic activity of Tinosorb S and other commonly used UV filters from various in vitro and in vivo assays.

In Vitro Estrogenic Activity Data
UV FilterAssay TypeEndpointResultReference
Tinosorb S (Bemotrizinol) Estrogen Receptor (ER) Competitive Binding AssayBinding AffinityInactive Ashby et al., 2001[1]
Benzophenone-3 (Oxybenzone)MCF-7 Cell Proliferation AssayEC503.73 µMSchlumpf et al., 2001
Octyl Methoxycinnamate (Octinoxate)MCF-7 Cell Proliferation AssayEC502.37 µMSchlumpf et al., 2001
HomosalateMCF-7 Cell Proliferation AssayEC501.56 µMSchlumpf et al., 2001
OctocryleneIn vitro assaysEstrogenic ActivityNo evidence of endocrine disruption potential ECHA data, various studies[2][3]

EC50 (Half-maximal effective concentration) is the concentration of a substance that gives half of the maximal response.

In Vivo Estrogenic Activity Data
UV FilterAssay TypeEndpointResultReference
Tinosorb S (Bemotrizinol) Immature Rat Uterotrophic AssayUterine Weight IncreaseInactive Ashby et al., 2001[1]
Benzophenone-3 (Oxybenzone)Immature Rat Uterotrophic AssayED50>1000 mg/kg/day (weakly active)Schlumpf et al., 2001
Octyl Methoxycinnamate (Octinoxate)Immature Rat Uterotrophic AssayED50935 mg/kg/daySchlumpf et al., 2001
HomosalateIn vitro studiesEstrogenic ActivityWeak estrogen receptor binding observedVarious laboratory studies[4][5][6]
OctocryleneRat Uterotrophic AssayUterine Weight IncreaseNo uterotrophic effects up to 1000 mg/kg bw/day In vivo studies[7]

ED50 (Half-maximal effective dose) is the dose of a substance that produces a half-maximal effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

Estrogen Receptor (ER) Competitive Binding Assay

This in vitro assay assesses the ability of a test chemical to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

Methodology:

  • Receptor Preparation: Estrogen receptors are isolated from a suitable source, such as the uteri of ovariectomized rats or from recombinant expression systems.

  • Incubation: A constant concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the test compound.

  • Separation: After incubation, bound and unbound radiolabeled estradiol are separated using techniques like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of radioactivity bound to the receptor is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. A lack of inhibition indicates no binding to the estrogen receptor.

Immature Rat Uterotrophic Assay (as per OECD Test Guideline 440)

The uterotrophic assay is a well-established in vivo screening test for estrogenic activity, based on the principle that estrogens stimulate the growth of the uterus in immature or ovariectomized female rats.

Methodology:

  • Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar strains) of a specific age (typically around 20-21 days old) are used.

  • Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like ethinylestradiol) are included.

  • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are carefully excised and weighed (both wet and blotted weight).

  • Data Analysis: A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group indicates a positive estrogenic response.

Visualizing the Pathways and Processes

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

EstrogenSignalingPathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen or Estrogenic Compound ER Estrogen Receptor (ER) Estrogen->ER Binding & Dimerization cluster_cytoplasm cluster_cytoplasm HSP Heat Shock Proteins ER->HSP ERE Estrogen Response Element (on DNA) ER->ERE Translocation & DNA Binding Gene Target Gene Transcription ERE->Gene

Estrogen Signaling Pathway.

The diagram above illustrates the classical estrogen signaling pathway. Estrogenic compounds bind to the estrogen receptor in the cytoplasm, causing the dissociation of heat shock proteins and receptor dimerization. The activated receptor complex then translocates to the nucleus, binds to estrogen response elements on the DNA, and initiates the transcription of target genes, leading to a physiological response.

UterotrophicAssayWorkflow cluster_workflow Uterotrophic Assay Workflow (OECD 440) A 1. Animal Acclimation (Immature female rats) B 2. Group Assignment (Vehicle Control, Positive Control, Test Groups) A->B C 3. Daily Dosing (3 days) (Oral gavage or subcutaneous injection) B->C D 4. Necropsy (Day 4) (Euthanasia and uterus excision) C->D E 5. Uterine Weighing (Wet and blotted weights) D->E F 6. Data Analysis (Statistical comparison to controls) E->F G Positive Result: Significant increase in uterine weight F->G If p < 0.05 H Negative Result: No significant increase in uterine weight F->H If p >= 0.05

Uterotrophic Assay Workflow.

This workflow diagram outlines the key steps of the in vivo uterotrophic assay as per OECD Test Guideline 440, a critical test for assessing potential estrogenic activity.

Conclusion

References

In Vitro Skin Permeation of Bemotrizinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) is a modern, broad-spectrum ultraviolet (UV) filter known for its high photostability and efficacy in absorbing both UVA and UVB radiation. Its large molecular weight and lipophilicity suggest low dermal absorption, a desirable characteristic for a topical sunscreen ingredient to minimize systemic exposure. This guide provides a comparative analysis of the in vitro skin permeation of Bemotrizinol against other commonly used UV filters, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vitro Skin Permeation and Retention

The following table summarizes available quantitative data from in vitro studies on the skin permeation and retention of Bemotrizinol and two other widely used UV filters, Avobenzone and Octocrylene. These studies typically utilize Franz diffusion cells to assess the amount of the UV filter that permeates through a skin sample into a receptor fluid and the amount that is retained within the skin layers over a specified period.

UV FilterFormulation TypeSkin TypeDuration (hours)Permeation (µg/cm²)Skin Retention (µg/cm²)
Bemotrizinol NanoemulsionNot Specified6140 ± 0.06[1]Data Not Available
Avobenzone CreamHuman24~1.5~10
Octocrylene CreamHuman24~0.5~15

Note: The data for Bemotrizinol is from a nanoemulsion formulation, which may enhance skin penetration compared to conventional cream or lotion formulations.[1] Qualitative in vitro assays have indicated that Bemotrizinol exhibits low penetration (<0.1%) across human skin.[2] Its high molecular weight is a key factor in its reduced skin penetration.[3]

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

This section outlines a typical experimental protocol for assessing the in vitro skin permeation of a UV filter like Bemotrizinol using vertical Franz diffusion cells.

Materials and Reagents
  • Skin Membrane: Excised human or porcine skin, dermatomed to a thickness of approximately 500 µm.

  • Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor chamber volume (e.g., 7 mL).

  • Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.4, often with a solubilizing agent like bovine serum albumin (BSA) or a small percentage of ethanol to ensure sink conditions for lipophilic UV filters.

  • Test Formulation: Sunscreen product containing a known concentration of the UV filter.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Other: Magnetic stirrer, water bath, microsyringes, and standard laboratory glassware.

Experimental Procedure
  • Skin Preparation: Thaw frozen skin at room temperature and cut it into sections to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled cells in a water bath maintained at 32°C and allow the skin to equilibrate for at least 30 minutes.

  • Application of Test Formulation: Apply a finite dose (e.g., 2 mg/cm²) of the sunscreen formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis: Analyze the collected receptor fluid samples for the concentration of the UV filter using a validated HPLC method.

  • Mass Balance: At the end of the experiment (24 hours), dismantle the Franz cell. Recover any unabsorbed formulation from the skin surface with a solvent wash. Separate the stratum corneum from the epidermis and dermis using tape stripping or heat separation. Extract the UV filter from the different skin layers (stratum corneum, epidermis, and dermis) using a suitable solvent. Analyze all collected samples (surface wash, receptor fluid, and skin extracts) by HPLC to determine the distribution of the applied UV filter.

Data Analysis
  • Cumulative Permeation: Calculate the cumulative amount of the UV filter permeated per unit area (µg/cm²) at each time point.

  • Steady-State Flux (Jss): Determine the steady-state flux from the slope of the linear portion of the cumulative amount permeated versus time curve.

  • Permeability Coefficient (Kp): Calculate the permeability coefficient by dividing the steady-state flux by the initial concentration of the UV filter in the donor formulation.

  • Skin Retention: Quantify the amount of the UV filter retained in the stratum corneum, epidermis, and dermis (µg/cm²).

Experimental Workflow

The following diagram illustrates the key steps involved in a typical in vitro skin permeation study using Franz diffusion cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane prep_cells Assemble Franz Cells prep_skin->prep_cells apply_formulation Apply Test Formulation prep_cells->apply_formulation prep_receptor Prepare Receptor Fluid prep_receptor->prep_cells run_experiment Incubate and Stir apply_formulation->run_experiment collect_samples Collect Receptor Samples run_experiment->collect_samples mass_balance Perform Mass Balance run_experiment->mass_balance hplc_analysis HPLC Analysis collect_samples->hplc_analysis data_analysis Calculate Permeation Parameters hplc_analysis->data_analysis mass_balance->hplc_analysis

References

A Comparative Analysis of Bemotrizinol and Zinc Oxide for Advanced Photoprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the pursuit of optimal sun protection, researchers and formulation scientists are constantly evaluating the efficacy and safety of ultraviolet (UV) filters. This guide provides a detailed comparative analysis of two prominent broad-spectrum UV filters: the organic compound Bemotrizinol (Tinosorb S) and the inorganic mineral Zinc Oxide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their photoprotective performance based on available experimental data.

Executive Summary

Bemotrizinol and Zinc Oxide are both highly effective broad-spectrum UV filters, yet they exhibit distinct mechanisms of action and performance characteristics. Bemotrizinol, a photostable organic filter, functions primarily by absorbing UVA and UVB radiation and converting it into harmless heat. It is known for its high efficacy and ability to stabilize other less stable organic filters. Zinc Oxide, an inorganic filter, provides broad-spectrum protection by both absorbing and scattering UV radiation. It is recognized for its excellent safety profile, making it a preferred choice for sensitive skin. This guide delves into a quantitative comparison of their photoprotective capabilities, outlines the experimental protocols for their evaluation, and illustrates a key signaling pathway involved in UV-induced skin damage.

Comparative Photoprotection Performance

Table 1: In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF)

UV FilterConcentration (% w/w)In Vitro SPFIn Vitro UVA-PFCritical Wavelength (nm)Source
Bemotrizinol2.4~5.9 (in silico)Not specified> 370[1]
Bemotrizinol810.55.3Not specified[2]
Zinc OxideNot SpecifiedLow (relative to organic)Not Specified~373[3]
Zinc Oxide (in formulation)25< 10Not specifiedNot specified[4]

Note: In vitro SPF values for Zinc Oxide are often reported to be lower than in vivo values, a discrepancy that may be attributed to differences in formulation density and film formation on the substrate.[5]

Table 2: UV Absorption and Photostability

UV FilterUV Absorption RangeKey Absorption PeaksPhotostabilitySource
BemotrizinolBroad-spectrum (UVA & UVB)~310 nm (UVB), ~340 nm (UVA)Highly photostable (98.4% remains after 50 MEDs)[6][7]
Zinc OxideBroad-spectrum (UVA & UVB)Relatively flat absorbance up to ~370 nmGenerally photostable, but can generate reactive oxygen species (ROS)[6][8]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to evaluate the photoprotective performance of sunscreen agents.

In Vitro Sun Protection Factor (SPF) Determination

Objective: To measure the effectiveness of a sunscreen product in protecting against UVB radiation.

Methodology:

  • Substrate Preparation: A roughened polymethyl methacrylate (PMMA) plate is used as the substrate to mimic the skin's surface.

  • Sample Application: A precise amount of the sunscreen formulation (typically 0.75 to 2.0 mg/cm²) is applied evenly across the surface of the PMMA plate.

  • Spectrophotometric Analysis: The transmittance of UV radiation through the sunscreen-coated plate is measured using a UV-Vis spectrophotometer equipped with an integrating sphere. Measurements are taken at defined wavelength intervals (typically 1 nm) across the UVB and UVA spectrum (290-400 nm).

  • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum (CIE 1987) and the solar spectral irradiance.

In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination (COLIPA Method)

Objective: To assess the level of protection against UVA radiation and the breadth of UV protection.

Methodology:

  • Initial Absorbance Measurement: The initial UV absorbance of the sunscreen-coated PMMA plate is measured from 290 to 400 nm.

  • Pre-irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator to account for any photodegradation of the UV filters.

  • Post-irradiation Absorbance Measurement: The UV absorbance of the irradiated plate is measured again.

  • UVA-PF Calculation: The UVA-PF is calculated from the post-irradiation absorbance data, weighted against the Persistent Pigment Darkening (PPD) action spectrum.

  • Critical Wavelength (λc) Calculation: The critical wavelength is determined from the post-irradiation absorbance spectrum. It is defined as the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm. A critical wavelength of ≥ 370 nm is required for a "broad-spectrum" claim in many regions.[9]

Photostability Assessment

Objective: To evaluate the ability of a UV filter to retain its protective efficacy after exposure to UV radiation.

Methodology:

  • Sample Preparation: A thin film of the sunscreen formulation is applied to a suitable substrate (e.g., PMMA plate or quartz plate).

  • Initial UV Absorbance: The initial UV absorbance spectrum of the sample is recorded.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a specified duration or dose (e.g., equivalent to a certain number of Minimal Erythemal Doses - MEDs).

  • Final UV Absorbance: The UV absorbance spectrum is recorded again after irradiation.

  • Photostability Calculation: The percentage of the UV filter remaining or the percentage loss of absorbance at key wavelengths is calculated to determine the photostability.

UV-Induced Skin Damage Signaling Pathway

Exposure of the skin to UV radiation triggers a complex cascade of molecular events that can lead to inflammation, photoaging, and carcinogenesis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade activated by UV radiation.

UV_Induced_MAPK_Signaling UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS EGFR EGFR Activation UV->EGFR ROS->EGFR JNK JNK ROS->JNK p38 p38 ROS->p38 RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 Activation ERK->AP1 JNK->AP1 p38->AP1 MMPs MMP Expression (e.g., MMP-1, MMP-9) AP1->MMPs Inflammation Inflammation AP1->Inflammation Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Photoaging Photoaging Collagen_Degradation->Photoaging Inflammation->Photoaging

UV-Induced MAPK Signaling Pathway

This diagram illustrates how UV radiation, through the generation of Reactive Oxygen Species (ROS) and activation of growth factor receptors like EGFR, triggers the MAPK signaling cascade (ERK, JNK, and p38 pathways).[1][10] This leads to the activation of the transcription factor AP-1, which in turn upregulates the expression of Matrix Metalloproteinases (MMPs). MMPs are enzymes responsible for the degradation of collagen and other extracellular matrix proteins, contributing to the clinical signs of photoaging.[11]

Conclusion

Both Bemotrizinol and Zinc Oxide offer excellent broad-spectrum photoprotection, albeit through different primary mechanisms. Bemotrizinol stands out for its high photostability and efficacy as an organic filter, making it a valuable component in modern sunscreen formulations. Zinc Oxide's long-standing safety record and its physical barrier properties make it an indispensable ingredient, particularly for sensitive skin and in mineral-based sunscreens.

The choice between or combination of these two UV filters in a sunscreen formulation will depend on the desired performance characteristics, target audience, and regulatory landscape. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative comparison of their photoprotective capabilities. This guide serves as a foundational resource for professionals in the field to make informed decisions in the development of advanced and effective sun care products.

References

Assessing the Synergistic Photoprotective Effects of Bemotrizinol with Other UV Filters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), marketed as Tinosorb S and Escalol S, is a highly effective, photostable, broad-spectrum UV filter that absorbs both UVA and UVB radiation.[1][2] Its oil-soluble nature and large molecular size limit dermal penetration, contributing to its favorable safety profile.[3] A key attribute of Bemotrizinol is its ability to exhibit synergistic photoprotective effects when combined with other UV filters, enhancing the overall efficacy of sunscreen formulations. This guide provides a comparative analysis of these synergistic effects, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Synergistic Effects on Sun Protection Factor (SPF) and UVA Protection

Bemotrizinol has been shown to work synergistically with other UV filters to significantly boost the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of sunscreen formulations.[4][5] This synergy allows for the development of high-SPF products with lower concentrations of individual filters, which can improve the aesthetic qualities and reduce the potential for skin irritation.

One notable example of this synergy is the combination of Bemotrizinol (BEMT) with Terephthalylidene dicamphor sulfonic acid (TDSA), another broad-spectrum UV filter. As demonstrated in the tables below, a combination of lower concentrations of BEMT and TDSA achieves a significantly higher SPF and UVA-PF than higher concentrations of the individual filters.

Table 1: In Vitro SPF Values of Bemotrizinol in Combination with Other UV Filters [3]

UV Filter CombinationConcentration (%)In Vitro SPFSynergistic Effect
Terephthalylidene dicamphor sulfonic acid (TDSA)8%5.1N/A
Bemotrizinol (BEMT)8%10.5N/A
TDSA + BEMT5.5% + 2.5%22.2Significant increase in SPF with lower concentrations of each filter compared to individual use at higher concentrations.

Table 2: In Vitro UVA Protection Factor (UVA-PF) of Bemotrizinol in Combination with Other UV Filters [3]

UV Filter CombinationConcentration (%)In Vitro UVA-PFSynergistic Effect
Terephthalylidene dicamphor sulfonic acid (TDSA)8%4.9N/A
Bemotrizinol (BEMT)8%5.3N/A
TDSA + BEMT5.5% + 2.5%13.4Significant increase in UVA-PF with lower concentrations of each filter compared to individual use at higher concentrations.
Photostabilizing Effects of Bemotrizinol

Beyond boosting SPF and UVA-PF, Bemotrizinol is an excellent photostabilizer for other, less stable UV filters, such as Avobenzone.[1][6] Avobenzone is a highly effective UVA absorber but is notoriously photounstable, degrading upon exposure to UV radiation and losing its protective capabilities.[6] When formulated with Bemotrizinol, the photostability of Avobenzone is significantly enhanced, ensuring sustained broad-spectrum protection.[6] This photostabilizing effect is crucial for the development of effective and long-lasting sunscreen products.

Experimental Protocols

The assessment of the photoprotective efficacy and synergy of sunscreen formulations involves standardized in vitro and in vivo methodologies.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF test is a valuable tool for screening and development of sunscreen formulations. The method involves the following key steps:

  • Substrate Preparation : A standardized amount of the sunscreen formulation (typically 1.3 mg/cm²) is applied to a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.[7]

  • Sample Spreading : The sunscreen is spread evenly across the PMMA plate using an automated or manual technique to ensure a uniform film.[7]

  • Drying : The film is allowed to dry for a defined period under controlled conditions.

  • UV Transmittance Measurement : The transmittance of UV radiation through the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at 1 nm intervals from 290 nm to 400 nm.[8]

  • SPF Calculation : The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.[8]

  • Pre-irradiation : To assess photostability, the sample-coated plate is exposed to a controlled dose of UV radiation from a solar simulator. The UV transmittance is then re-measured to determine the post-irradiation SPF.[7]

In Vivo Sun Protection Factor (SPF) Determination

The in vivo SPF test is the gold standard for determining the efficacy of a sunscreen product and is conducted on human volunteers. The protocol is as follows:

  • Test Site Demarcation : Areas of the back are demarcated for the application of the sunscreen, a standard reference sunscreen, and for an unprotected control.

  • Sunscreen Application : A precise amount of the test sunscreen (2 mg/cm²) is applied evenly to the designated test site.[6]

  • UV Exposure : The test sites are exposed to a series of increasing doses of UV radiation from a solar simulator.

  • Erythema Assessment : After 16 to 24 hours, the sites are visually assessed for the presence of erythema (sunburn). The Minimal Erythemal Dose (MED) is determined as the lowest UV dose that produces the first perceptible, well-defined erythema.

  • SPF Calculation : The SPF is calculated as the ratio of the MED on sunscreen-protected skin to the MED on unprotected skin.[9]

In Vitro UVA Protection Factor (UVA-PF) Determination

This method assesses the level of protection against UVA radiation.

  • Sample Preparation and Application : Similar to the in vitro SPF test, the sunscreen is applied to a PMMA plate.

  • Initial UV Transmittance : The initial UV transmittance of the sample is measured from 290 nm to 400 nm.

  • UV Irradiation : The sample is exposed to a controlled dose of UVA radiation.

  • Post-Irradiation UV Transmittance : The UV transmittance is measured again after irradiation.

  • UVA-PF Calculation : The UVA-PF is calculated from the post-irradiation transmittance data, taking into account the Persistent Pigment Darkening (PPD) action spectrum.[10]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro SPF Assessment

The following diagram illustrates the key steps in the in vitro assessment of sunscreen SPF and photostability.

G cluster_prep Sample Preparation cluster_measure1 Initial Measurement cluster_irradiate Irradiation (Photostability) cluster_measure2 Post-Irradiation Measurement prep Prepare Sunscreen Formulation apply Apply 1.3 mg/cm² to PMMA Plate prep->apply spread Spread to Uniform Film apply->spread dry Dry for 15 minutes spread->dry measure1 Measure UV Transmittance (290-400 nm) dry->measure1 Initial Assessment calc1 Calculate Initial In Vitro SPF measure1->calc1 irradiate Expose to Controlled UV Dose calc1->irradiate Proceed to Photostability measure2 Measure UV Transmittance (290-400 nm) irradiate->measure2 Post-Irradiation calc2 Calculate Final In Vitro SPF measure2->calc2 compare Compare SPF Values of Individual vs. Combined Filters calc2->compare Assess Synergy

Caption: Workflow for in vitro SPF and photostability assessment.

UV-Induced MAPK Signaling Pathway in Skin Cells

UV radiation triggers a cascade of signaling events within skin cells, leading to inflammation, photoaging, and carcinogenesis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key player in this response. Sunscreens containing effective UV filters like Bemotrizinol help to prevent the initiation of these damaging signaling cascades by absorbing UV radiation before it can interact with cellular chromophores.

G cluster_mapk MAPK Cascade cluster_effects Cellular Effects UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS MAPKKK MAPKKK (e.g., ASK1, MEKK1) ROS->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation (↑ Cytokines) AP1->Inflammation MMPs ↑ MMPs (Collagen Degradation) AP1->MMPs

Caption: Simplified UV-induced MAPK signaling pathway.

Conclusion

Bemotrizinol stands out as a highly effective and versatile UV filter. Its intrinsic broad-spectrum photoprotection and exceptional photostability are significant assets in modern sunscreen formulation. Furthermore, its demonstrated ability to act synergistically with other UV filters, such as TDSA, to significantly boost SPF and UVA protection, and to photostabilize less stable filters like Avobenzone, makes it an invaluable component for developing superior sun care products. For researchers and drug development professionals, the strategic combination of Bemotrizinol with other filters offers a scientifically sound approach to achieving high-level, stable, and broad-spectrum photoprotection.

References

Bemotrizinol: A Favorable Safety Profile for Topical Sun Protection

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data underscores the safety and efficacy of bemotrizinol as a topical UV filter, particularly when compared to other commonly used agents such as avobenzone, octocrylene, and zinc oxide. Scientific evidence demonstrates bemotrizinol's superior photostability, minimal skin penetration, and lack of endocrine-disrupting activity, positioning it as a leading ingredient in modern sunscreen formulations.

Bemotrizinol, also known as Tinosorb S, is a broad-spectrum ultraviolet (UV) filter that effectively absorbs both UVA and UVB rays.[1][2] Its robust safety profile is a key factor in its widespread use in Europe, Asia, and Australia, with consideration for approval in the United States.[3][4] This guide provides a detailed comparison of bemotrizinol's safety and performance against other UV filters, supported by experimental data and methodologies.

Comparative Safety and Efficacy of UV Filters

A critical aspect of a UV filter's safety is its potential to penetrate the skin and enter the bloodstream. In vitro studies have consistently shown that bemotrizinol exhibits minimal skin penetration.[5][6] This is a significant advantage over some older chemical filters like oxybenzone and octocrylene, which have been shown to be systemically absorbed.[7][8]

Parameter Bemotrizinol Avobenzone Octocrylene Zinc Oxide
Photostability Highly photostable, degrades minimally under UV exposure.[1][2]Photounstable, degrades significantly without stabilizers.[2]Relatively photostable, often used to stabilize Avobenzone.Photostable.
Percutaneous Absorption Minimal; low systemic absorption potential.[5][6]Systemic absorption has been documented.[7][8]Systemic absorption has been documented.[7][8]Minimal penetration of nanoparticles into viable skin.[9][10]
Phototoxicity Potential Low potential for phototoxic reactions.[11]Can be phototoxic upon degradation.[12]Low potential for phototoxicity.Generally considered non-phototoxic.
Photoallergenicity Potential Low potential for photoallergic reactions.Can be a photoallergen.[13]Low potential for photoallergenicity.Rarely causes photoallergic reactions.
Endocrine Disruption Potential No significant estrogenic activity observed in in vitro assays.[5][14]Some studies suggest potential endocrine-disrupting effects.[15][16]Some studies suggest potential endocrine-disrupting effects.[16]Not considered an endocrine disruptor.

Experimental Protocols for Safety Assessment

The safety of topical ingredients like bemotrizinol is validated through a series of standardized in vitro and in vivo tests. These protocols are designed to assess potential adverse effects such as phototoxicity, photoallergenicity, and systemic absorption.

Phototoxicity Assessment: In Vitro 3T3 NRU Phototoxicity Test (OECD 432)

This widely accepted in vitro method is used to identify the phototoxic potential of a substance.[1][2][3][4][5][6][11][14]

Methodology:

  • Cell Culture: Mouse fibroblast cells (Balb/c 3T3) are cultured in 96-well plates for 24 hours to form a monolayer.[1][3]

  • Treatment: The cells are then treated with various concentrations of the test substance (e.g., bemotrizinol) for a short period. Two identical plates are prepared for each substance.

  • Irradiation: One plate is exposed to a non-toxic dose of simulated solar UVA radiation, while the other plate is kept in the dark as a control.[1][6]

  • Viability Assessment: After an incubation period, cell viability is determined using the neutral red uptake (NRU) assay. The amount of dye absorbed by living cells is measured spectrophotometrically.[1][3]

  • Data Analysis: The concentration at which the substance reduces cell viability by 50% (IC50) is calculated for both the irradiated and non-irradiated plates. A Photo-Irritation-Factor (PIF) is then determined by comparing these two IC50 values. A PIF score above a certain threshold indicates a potential for phototoxicity.

G cluster_setup Experimental Setup cluster_treatment Treatment and Exposure cluster_analysis Data Analysis A 3T3 Fibroblast Cell Culture C Incubate Cells with Test Substance A->C B Prepare Serial Dilutions of Test Substance B->C D Irradiate one plate with UVA Light C->D E Keep one plate in the dark C->E F Neutral Red Uptake Assay (Cell Viability) D->F E->F G Calculate IC50 (+UVA) and IC50 (-UVA) F->G H Determine Photo-Irritation-Factor (PIF) G->H I Assess Phototoxic Potential H->I

Workflow for the 3T3 NRU Phototoxicity Test.
Percutaneous Absorption: Franz Diffusion Cell Method

This in vitro method is the gold standard for assessing the extent to which a substance penetrates the skin.[17][18]

Methodology:

  • Skin Preparation: A section of excised human or animal skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.[17][18]

  • Application: The test formulation containing the UV filter is applied to the surface of the skin in the donor chamber.

  • Receptor Fluid: The receptor chamber is filled with a fluid that mimics physiological conditions and is continuously stirred.[17]

  • Sampling: At predetermined time intervals, samples are taken from the receptor fluid to be analyzed for the presence of the test substance.

  • Quantification: The amount of the substance that has permeated through the skin into the receptor fluid is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Endocrine Disruption Potential: Yeast Estrogen Screen (YES) Assay

This in vitro bioassay is used to screen for substances that can mimic the effects of estrogen.[19][20][21][22]

Methodology:

  • Yeast Strain: A genetically modified strain of yeast (Saccharomyces cerevisiae) is used, which contains the human estrogen receptor and a reporter gene (e.g., for β-galactosidase).

  • Exposure: The yeast cells are exposed to various concentrations of the test substance.

  • Activation: If the substance has estrogenic activity, it will bind to the estrogen receptor in the yeast, activating the reporter gene.

  • Detection: The activation of the reporter gene leads to the production of an enzyme that can convert a colorless substrate into a colored product.

  • Measurement: The intensity of the color change is measured and is proportional to the estrogenic activity of the substance.

G cluster_binding Ligand Binding cluster_activation Cellular Response Estrogen Estrogenic Substance ER Estrogen Receptor (ER) Estrogen->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Activates Gene Gene Transcription ERE->Gene Protein Protein Synthesis Gene->Protein Effect Cellular Effect Protein->Effect

Simplified Estrogen Receptor Signaling Pathway.

Comparative Safety Features of UV Filters

The ideal UV filter provides broad-spectrum protection with minimal risk of adverse effects. Bemotrizinol excels in several key safety aspects compared to other commonly used filters.

G cluster_attributes Key Safety Attributes Bemotrizinol Bemotrizinol Photostability High Photostability Bemotrizinol->Photostability BroadSpectrum Broad Spectrum (UVA/UVB) Bemotrizinol->BroadSpectrum LowPenetration Low Skin Penetration Bemotrizinol->LowPenetration LowEndocrine Low Endocrine Disruption Risk Bemotrizinol->LowEndocrine Avobenzone Avobenzone Avobenzone->Photostability Low Avobenzone->BroadSpectrum Avobenzone->LowPenetration Moderate Avobenzone->LowEndocrine Potential Risk Octocrylene Octocrylene Octocrylene->Photostability Octocrylene->LowPenetration Moderate Octocrylene->LowEndocrine Potential Risk ZnO Zinc Oxide ZnO->Photostability ZnO->BroadSpectrum ZnO->LowPenetration ZnO->LowEndocrine

Comparison of Key Safety Features of UV Filters.

References

Comparative human safety evaluation of Bemotrizinol and oxybenzone

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Human Safety Evaluation: Bemotrizinol vs. Oxybenzone

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of the human safety profiles of two prominent ultraviolet (UV) filters: Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) and Oxybenzone (Benzophenone-3). The following sections detail their performance across key safety endpoints, supported by experimental data and methodologies.

Quantitative Safety Data Summary

The following table summarizes the comparative safety data for Bemotrizinol and Oxybenzone based on critical human safety endpoints.

Safety EndpointBemotrizinol (Tinosorb S)Oxybenzone (Benzophenone-3)
Endocrine Disruption No significant activity reported. In vitro assays show it does not exhibit estrogenic effects.[1][2][3]Known endocrine disruptor. Exhibits estrogen receptor (ER) agonist and androgen receptor (AR) antagonist activity in vitro.[4][5][6][7]
Systemic Absorption Minimal. In vitro studies report low penetration (<0.1%) across human skin.[2][8][9]High. Readily absorbed through the skin; detected in the urine of approximately 97% of the US population.[10][11][12]
Phototoxicity Not phototoxic. Human and animal studies indicate no phototoxic or photo-irritating potential.[8]Phototoxic potential. Can be metabolized into phototoxic glucoside conjugates in human skin cells, leading to a reduction in cell viability under UV exposure.[13][14][15][16]
Skin Sensitization Low potential. Did not cause sensitization in human or guinea pig studies and rarely causes skin irritation.[1][8][9][17]Known sensitizer. Associated with both contact and photocontact allergic reactions.[7][10][11] A meta-analysis reported a mean rate of contact allergy of 0.07%.[18]

Key Experimental Protocols

Detailed methodologies for assessing the safety endpoints are provided below.

In Vitro Androgen Receptor (AR) Transcriptional Activation Assay

This assay is used to determine if a chemical can act as an agonist or antagonist of the human androgen receptor.

  • Objective: To quantify the AR-mediated transcriptional activation potential of a test chemical.

  • Cell Line: A stable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or AR-EcoScreen™) is used.[19][20] These cells are genetically modified to express the human androgen receptor (hAR) and contain a reporter gene (e.g., luciferase) under the control of an androgen response element (ARE) promoter.[21]

  • Agonist Assay Protocol:

    • Cell Seeding: Cells are plated in 96-well plates and incubated to allow for attachment.

    • Chemical Exposure: Cells are treated with a range of concentrations of the test chemical (e.g., Oxybenzone) and a reference androgen (e.g., dihydrotestosterone, DHT).

    • Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for potential AR activation and subsequent reporter gene expression.

    • Cell Lysis & Measurement: A lysis buffer is added to the cells. The activity of the reporter enzyme (luciferase) is measured by adding a substrate and quantifying the resulting luminescence using a luminometer.

    • Data Analysis: Luminescence values are normalized to a vehicle control. A dose-response curve is generated to determine the EC₅₀ (the concentration at which 50% of the maximum response is observed).

  • Antagonist Assay Protocol:

    • The protocol is similar to the agonist assay, but cells are co-treated with the test chemical and a fixed concentration of a reference androgen (e.g., DHT or R1881) at its EC₅₀.[20]

    • A decrease in the signal from the reference androgen indicates antagonistic activity. An IC₅₀ (concentration causing 50% inhibition) is then calculated.

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD TG 442D)

This assay identifies potential skin sensitizers by measuring the activation of the Keap1-Nrf2-ARE signaling pathway in keratinocytes.[22][23][24]

  • Objective: To support the discrimination between skin sensitizers and non-sensitizers.[22][25]

  • Cell Line: The KeratinoSens™ or LuSens cell lines are used. These are immortalized human keratinocytes containing a stable insertion of a luciferase reporter gene under the control of the antioxidant response element (ARE).[23]

  • Experimental Protocol:

    • Cell Seeding: Keratinocytes are seeded into 96-well plates and incubated for 24 hours.

    • Chemical Exposure: Cells are exposed to a range of concentrations of the test substance for 48 hours.

    • Viability Assessment: Cell viability is measured in parallel to ensure the observed effects are not due to cytotoxicity.

    • Luciferase Measurement: After the exposure period, cells are lysed, and the luciferase substrate is added. Luminescence is measured using a plate-based luminometer.

    • Data Analysis: The fold induction of luciferase activity is calculated relative to a vehicle control. A chemical is classified as a sensitizer if it induces a statistically significant gene induction above a defined threshold (e.g., 1.5-fold) at a concentration that maintains cell viability above a certain level (e.g., 70%).

Visualized Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and processes.

G cluster_0 Cytoplasm cluster_1 Nucleus AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP OXY Oxybenzone OXY->AR_HSP Binds to complex Blocked Transcription BLOCKED AR_HSP->Blocked Translocation to nucleus inhibited ARE Androgen Response Element (DNA) Gene Target Gene Transcription experimental_workflow start Start: KeratinoSens™ Assay (OECD TG 442D) seed_cells 1. Seed HaCaT cells into 96-well plates start->seed_cells incubate_24h 2. Incubate for 24 hours seed_cells->incubate_24h prepare_chemicals 3. Prepare serial dilutions of Bemotrizinol & Oxybenzone incubate_24h->prepare_chemicals expose_cells 4. Expose cells to chemicals for 48 hours prepare_chemicals->expose_cells measure_viability 5. Assess cell viability (e.g., MTT assay) expose_cells->measure_viability lyse_cells 6. Lyse cells expose_cells->lyse_cells analyze_data 8. Analyze Data: - Calculate fold induction - Determine EC1.5 value measure_viability->analyze_data measure_luminescence 7. Measure Luciferase activity (Luminescence) lyse_cells->measure_luminescence measure_luminescence->analyze_data classify 9. Classify as 'Sensitizer' or 'Non-Sensitizer' analyze_data->classify end End classify->end

References

Safety Operating Guide

Proper Disposal of PL-100: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general procedures for the disposal of chemical waste. The name "PL-100" is applied to various products with different compositions. It is imperative for all personnel to consult the specific Safety Data Sheet (SDS) for the this compound product they are using to ensure safe handling and disposal in accordance with all applicable regulations.

Essential Safety and Logistical Information

Proper disposal of laboratory chemicals is crucial for maintaining a safe working environment and ensuring environmental protection. The disposal of products labeled "this compound" must be handled with care, treating the substance as potentially hazardous waste. Always adhere to your institution's specific waste management protocols and local, regional, and national regulations.[1][2][3]

Key Disposal Principles:
  • Consult the SDS: The Safety Data Sheet is the primary source of information for the specific this compound product in use. It will provide details on composition, hazards, and appropriate disposal methods.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous chemical reactions.

  • Container Management: Use appropriate, labeled, and sealed containers for waste collection.[4][5] Ensure containers are in good condition and compatible with the chemical waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.[3]

  • Waste Minimization: Whenever possible, adopt practices that reduce the volume of hazardous waste generated.[6]

Step-by-Step Disposal Protocol

The following is a general protocol for the disposal of chemical waste like this compound. This procedure must be adapted based on the specific information provided in the product's SDS.

  • Waste Identification and Characterization:

    • Confirm that the waste is indeed "this compound" and refer to the corresponding SDS to understand its hazards (e.g., flammable, corrosive, toxic).

    • Determine if the waste is considered hazardous according to local and federal regulations. Most chemical products will be.

  • Container Selection and Labeling:

    • Select a waste container that is chemically resistant to the components of this compound.

    • The container must be in good condition, with a secure, tight-fitting lid.[5]

    • Affix a "Hazardous Waste" label to the container. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name(s) of the contents (as listed in the SDS)

      • The specific hazards (e.g., flammable, corrosive)

      • The date the waste was first added to the container

      • The name and contact information of the generating researcher or lab.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed except when adding waste.[5]

    • Ensure secondary containment is used to prevent spills.

  • Disposal Request and Pickup:

    • Once the container is full or has reached the accumulation time limit set by your institution, arrange for its disposal through your facility's Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound down the drain or in regular trash.[5][7]

Quantitative Data Summary

The Safety Data Sheets for various "this compound" products indicate the presence of several hazardous components. While specific concentrations are often proprietary, the following table summarizes the types of chemicals that may be present.

Component CategoryExamples Found in "this compound" ProductsPotential Hazards
Solvents Heptanes, Petroleum Distillates, Methyl Acetate, AcetoneFlammable, Skin and Eye Irritant, Respiratory Irritant
Propellants Liquefied Petroleum GasesFlammable, Contents Under Pressure

Note: This table is a composite from various products labeled "this compound" and may not reflect the composition of the specific product you are using. Always refer to the product-specific SDS.

Experimental Protocol: Waste Container Preparation

This protocol details the steps for preparing a container for this compound waste accumulation.

  • Materials:

    • Appropriate waste container (chemically compatible, with a screw cap)

    • "Hazardous Waste" label

    • Pen or permanent marker

    • Personal Protective Equipment (PPE) as specified in the SDS

  • Procedure:

    • Select a clean, dry, and empty container. Ensure it is free from any residual chemicals that could react with the this compound waste.

    • Inspect the container for any damage, such as cracks or leaks. Do not use a damaged container.

    • Affix the "Hazardous Waste" label to the body of the container. Ensure the label is clearly visible.

    • Using a pen or permanent marker, fill in the required information on the label as you begin to add waste.

    • Place the prepared container in a designated and properly ventilated satellite accumulation area, within secondary containment.

    • Keep the container securely capped at all times, except when adding waste.

This compound Disposal Workflow

The following diagram illustrates the general decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase start Identify this compound for Disposal sds Consult Product-Specific Safety Data Sheet (SDS) start->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe container Select & Label Compatible Hazardous Waste Container ppe->container add_waste Add this compound Waste to Container container->add_waste store Store in Designated Satellite Accumulation Area with Secondary Containment add_waste->store cap Keep Container Securely Capped store->cap check_full Container Full or Time Limit Reached? cap->check_full check_full->add_waste No ehs Contact Environmental Health & Safety (EHS) for Pickup check_full->ehs Yes end Waste Properly Disposed ehs->end

Caption: Workflow for the safe disposal of this compound chemical waste.

References

Essential Safety and Handling Guide for the Investigational Drug PL-100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling the investigational drug PL-100 (also known as Pthis compound), a promising protease inhibitor that binds to HIV-1 protease.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines procedures based on established best practices for handling potentially hazardous investigational compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to investigational drugs. All personnel handling this compound must be trained in the proper selection and use of PPE.

Table 1: Recommended Personal Protective Equipment for Handling this compound

TaskGloves (Double Pair, Nitrile)Gown (Chemo-rated, Disposable)Eye Protection (Safety Goggles/Glasses with Side Shields)Respiratory Protection (NIOSH-approved Respirator)
Weighing and Aliquoting ✓ (If not in a ventilated enclosure)
Reconstitution and Dilution As needed based on risk assessment
In Vitro/In Vivo Administration As needed based on risk assessment
Waste Disposal
Spill Cleanup

Handling Procedures

Adherence to the following step-by-step procedures is critical to minimize the risk of exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

prep Preparation - Assemble all necessary materials - Don appropriate PPE handling Drug Handling - Weigh, reconstitute, and prepare dilutions inside a certified chemical fume hood or biological safety cabinet prep->handling Proceed to handling experiment Experimental Use - Perform in vitro/in vivo administration - Clearly label all containers handling->experiment Use in experiment decon Decontamination - Clean all work surfaces with an appropriate deactivating agent - Wipe down equipment experiment->decon After experiment disposal Waste Disposal - Segregate and dispose of all contaminated materials in designated hazardous waste containers decon->disposal After decontamination end_ppe Doff PPE - Remove PPE in the correct order to avoid self-contamination disposal->end_ppe After waste disposal wash Hand Washing - Wash hands thoroughly with soap and water end_ppe->wash Final step

Caption: Workflow for the safe handling of this compound from preparation to final hand washing.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Spill Cleanup:

  • Alert others in the area.

  • Don appropriate PPE, including respiratory protection.

  • Contain the spill using absorbent pads.

  • Clean the area with an appropriate deactivating agent, followed by a detergent and water.

  • Collect all contaminated materials in a designated hazardous waste container.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Disposal Workflow

sharps Contaminated Sharps (Needles, Syringes) sharps_container Puncture-Resistant Sharps Container sharps->sharps_container liquids Liquid Waste (Unused solutions, cell culture media) liquid_container Leak-Proof, Labeled Liquid Waste Container liquids->liquid_container solids Solid Waste (Gloves, gowns, absorbent pads, empty vials) solid_container Labeled, Sealed Hazardous Waste Bag/Container solids->solid_container collection Hazardous Waste Collection Area sharps_container->collection liquid_container->collection solid_container->collection

Caption: Segregation and disposal plan for waste contaminated with this compound.

  • Sharps: All needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.

  • Liquids: Unused solutions and contaminated liquid media should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Solids: All contaminated solid waste, including gloves, gowns, bench paper, and empty vials, must be disposed of in a designated hazardous waste bag or container.[2]

By adhering to these guidelines, researchers and laboratory personnel can minimize the risks associated with handling the investigational drug this compound and maintain a safe working environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.